molecular formula C12H19NO4 B1672109 GPI-1485 CAS No. 186268-78-0

GPI-1485

货号: B1672109
CAS 编号: 186268-78-0
分子量: 241.28 g/mol
InChI 键: FOPALECPEUVCTL-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid (CAS 186268-78-0) is a high-purity chemical compound with a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol . This reagent features a pyrrolidine-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds based on the pyrrolidine ring, particularly pyrrolidine-2-carboxylic acid derivatives, are crucial intermediates in metabolic pathways and are extensively studied for their biological activity. For instance, synthetic analogues of related structures, such as 3,4-dihydro-2H-pyrrole-2-carboxylic acid, have demonstrated promising antiproliferative activity against various human cancer cell lines in recent research, highlighting the therapeutic potential of this class of molecules . Furthermore, pyrrolidine and proline derivatives are fundamental building blocks in the synthesis of more complex peptides and peptidomimetics . The controlled synthesis of such complex molecules often relies on advanced techniques like solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids and their analogues . This product is intended for research applications only and is supplied with comprehensive quality documentation. For laboratory use by trained professionals. Not for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPALECPEUVCTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186268-78-0
Record name GPI-1485
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI-1485
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GPI-1485
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Disputed Interaction: A Technical Review of GPI-1485 and FKBP12 Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the binding affinity of GPI-1485, a non-immunosuppressive ligand, with the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding and signal transduction.[1] It is the primary intracellular receptor for the immunosuppressant drugs tacrolimus (FK506) and rapamycin. The interaction of these drugs with FKBP12 leads to the formation of complexes that inhibit calcineurin and the mammalian target of rapamycin (mTOR), respectively.[2]

This compound, a synthetic derivative of FK506, was developed with the aim of harnessing the neurotrophic effects observed with FK506 without its immunosuppressive activity.[1] Initial reports suggested that this compound binds to FKBP12 with an affinity comparable to that of FK506. However, this assertion has been a subject of significant scientific debate, with subsequent independent studies failing to replicate these findings. This guide provides a comprehensive overview of the conflicting data, outlines the general experimental protocols for assessing FKBP12 binding, and visualizes the canonical signaling pathways involving FKBP12.

The Controversy of this compound Binding to FKBP12

Summary of Conflicting Findings
FindingKey PointsRepresentative Citations
Initial Reports of Binding This compound and its prodrug, GPI-1046, were reported to bind to FKBP12 with affinities similar to FK506. This binding was initially considered to be the mechanism for its neurotrophic effects.(Steiner et al., 1997) as cited in[1]
Subsequent Reports of No/Negligible Binding Multiple independent research groups were unable to detect significant binding of GPI-1046 (the prodrug of this compound) to FKBP12. These studies suggest that the neurotrophic effects of these compounds, if any, are likely independent of FKBP12 binding.(Harper et al., 1999; Winter et al., 2000; Bocquet et al., 2001; Eberling et al., 2002) as cited in[1]

Due to this significant discrepancy in the literature, it is widely recommended that this compound and its related compounds should not be considered as high-affinity FKBP12 ligands.[1]

Experimental Protocols for Assessing FKBP12 Binding Affinity

While specific protocols for this compound are not detailed in the conflicting literature, the following established methods are commonly employed to quantify the binding affinity of ligands to FKBP12.

Fluorescence Polarization (FP)

This competitive assay measures the change in the polarization of fluorescent light emitted from a labeled FKBP12 ligand.

  • Reagents and Materials :

    • Recombinant human FKBP12

    • Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)

    • Test compound (this compound)

    • Assay buffer (e.g., phosphate-buffered saline)

    • Microplates (e.g., black, 384-well)

    • Plate reader with fluorescence polarization capabilities

  • Procedure :

    • A solution containing FKBP12 and the fluorescently labeled ligand is prepared.

    • The test compound (this compound) is serially diluted.

    • The FKBP12/fluorescent ligand complex is incubated with the various concentrations of the test compound.

    • The fluorescence polarization is measured.

  • Data Analysis :

    • A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

    • The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.

  • Reagents and Materials :

    • Recombinant human FKBP12

    • Test compound (this compound)

    • SPR instrument and sensor chips (e.g., CM5)

    • Immobilization buffers (e.g., sodium acetate)

    • Running buffer (e.g., HBS-EP)

  • Procedure :

    • FKBP12 is immobilized on the sensor chip surface.

    • A series of concentrations of the test compound are injected over the chip surface.

    • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time.

  • Data Analysis :

    • The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

  • Reagents and Materials :

    • Recombinant human FKBP12

    • Test compound (this compound)

    • ITC instrument

    • Dialysis buffer

  • Procedure :

    • The sample cell is filled with a solution of FKBP12.

    • The injection syringe is filled with a solution of the test compound at a higher concentration.

    • The test compound is titrated into the FKBP12 solution in a series of small injections.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis :

    • The heat change per injection is plotted against the molar ratio of the ligand to the protein.

    • The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, from which Kd is calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing FKBP12 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways involving FKBP12 and a typical experimental workflow for determining binding affinity.

FKBP12_Signaling_Pathways cluster_FK506 FK506 Pathway cluster_Rapamycin Rapamycin Pathway FK506 FK506 FKBP12_FK506 FKBP12-FK506 Complex FK506->FKBP12_FK506 binds FKBP12_1 FKBP12 FKBP12_1->FKBP12_FK506 Calcineurin_inactive Calcineurin (Inactive) FKBP12_FK506->Calcineurin_inactive inhibits Calcineurin_active Calcineurin (Active) NFAT NFAT Calcineurin_active->NFAT dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin_active Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription activates Rapamycin Rapamycin FKBP12_Rapa FKBP12-Rapamycin Complex Rapamycin->FKBP12_Rapa binds FKBP12_2 FKBP12 FKBP12_2->FKBP12_Rapa mTORC1_inactive mTORC1 (Inactive) FKBP12_Rapa->mTORC1_inactive inhibits mTORC1_active mTORC1 (Active) S6K1_P p-p70S6K mTORC1_active->S6K1_P phosphorylates S6K1 p70S6K S6K1->mTORC1_active Cell_Growth Cell Growth & Proliferation S6K1_P->Cell_Growth promotes

Caption: Canonical signaling pathways of FKBP12 with FK506 and Rapamycin.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow for FKBP12 Binding start Start immobilize Immobilize Recombinant FKBP12 on Sensor Chip start->immobilize inject Inject Serial Dilutions of this compound (Analyte) immobilize->inject measure Measure Change in Response Units (RU) in Real-Time inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Sensorgrams to Determine kon, koff, and Kd measure->analyze regenerate->inject Next Concentration end End analyze->end

Caption: A generalized workflow for determining binding affinity using SPR.

Conclusion

The binding affinity of this compound to FKBP12 remains a contentious issue in the scientific community. While initial studies posited a strong interaction, this has been refuted by subsequent independent research. This lack of consensus underscores the importance of rigorous, independent validation in drug development. For researchers and scientists working with this compound or related compounds, it is crucial to acknowledge this controversy and consider that its biological effects may be mediated through mechanisms independent of FKBP12. The standardized experimental protocols outlined in this guide provide a robust framework for the independent assessment of such ligand-protein interactions.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485 is a neurotrophic immunophilin ligand with potential therapeutic applications in nerve regeneration and neurodegenerative diseases. This document provides a comprehensive overview of its chemical structure and a detailed, though putative, synthetic pathway based on established organic chemistry principles and general methods for the synthesis of similar compounds. Due to the limited publicly available information on the specific synthesis of this compound, this guide constructs a plausible synthetic route to facilitate further research and development.

Chemical Structure

This compound, also known by its IUPAC name (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, is a small molecule derivative of the amino acid L-proline.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 186268-78-0
SMILES CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O
InChI Key FOPALECPEUVCTL-QMMMGPOBSA-N

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Putative Synthesis of this compound

Proposed Synthetic Scheme

The proposed synthesis involves two main stages: the preparation of the acylating agent, 3,3-dimethyl-2-oxopentanoyl chloride, and its subsequent reaction with a protected form of L-proline, followed by deprotection.

Synthesis_Workflow cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Coupling and Deprotection A 3,3-Dimethylpentanoic acid B 3,3-Dimethyl-2-oxopentanoic acid A->B Oxidation (e.g., with SeO2) C 3,3-Dimethyl-2-oxopentanoyl chloride B->C Chlorination (e.g., with SOCl2) D L-Proline E L-Proline methyl ester D->E Esterification (e.g., MeOH, H+) F Protected this compound (methyl ester) E->F Acylation with C G This compound F->G Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic synthesis techniques. They are intended to serve as a starting point for experimental design.

Stage 1: Synthesis of 3,3-Dimethyl-2-oxopentanoyl chloride

  • Oxidation of 3,3-Dimethylpentanoic acid:

    • To a solution of 3,3-dimethylpentanoic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add selenium dioxide (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove selenium.

    • Concentrate the filtrate under reduced pressure to obtain crude 3,3-dimethyl-2-oxopentanoic acid. Purify by column chromatography.

  • Chlorination of 3,3-Dimethyl-2-oxopentanoic acid:

    • To the purified 3,3-dimethyl-2-oxopentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,3-dimethyl-2-oxopentanoyl chloride, which can be used in the next step without further purification.

Stage 2: Coupling with L-Proline and Deprotection

  • Esterification of L-Proline:

    • Suspend L-proline (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and bubble dry HCl gas through it for 30 minutes.

    • Reflux the mixture for 4-5 hours.

    • Cool the reaction and evaporate the solvent to obtain L-proline methyl ester hydrochloride as a white solid.

  • Acylation of L-Proline methyl ester:

    • Dissolve L-proline methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride and free the amine.

    • Slowly add a solution of 3,3-dimethyl-2-oxopentanoyl chloride (1.1 eq) in the same solvent.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected this compound. Purify by column chromatography.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Hypothetical Quantitative Data

The following table presents hypothetical yields for the proposed synthetic steps. Actual yields would need to be determined experimentally.

Table 2: Hypothetical Yields for the Synthesis of this compound

StepReactionStarting MaterialProductHypothetical Yield (%)
1Oxidation3,3-Dimethylpentanoic acid3,3-Dimethyl-2-oxopentanoic acid75
2Chlorination3,3-Dimethyl-2-oxopentanoic acid3,3-Dimethyl-2-oxopentanoyl chloride90
3EsterificationL-ProlineL-Proline methyl ester95
4AcylationL-Proline methyl esterProtected this compound (methyl ester)80
5HydrolysisProtected this compound (methyl ester)This compound85
- Overall - - ~46

Signaling Pathways and Biological Activity

This compound is known to be a non-immunosuppressive ligand for FK506-binding proteins (FKBPs). The binding of this compound to FKBPs is thought to initiate a signaling cascade that promotes neuronal growth and regeneration.

Signaling_Pathway GPI1485 This compound FKBP FKBP GPI1485->FKBP Binds to Complex This compound/FKBP Complex FKBP->Complex Downstream Downstream Effectors Complex->Downstream Activates Neurite Neurite Outgrowth & Nerve Regeneration Downstream->Neurite Promotes

Caption: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, though hypothetical, synthetic route. The provided experimental protocols and quantitative data are intended to serve as a foundation for researchers and drug development professionals interested in the synthesis and further investigation of this promising neurotrophic compound. Experimental validation of the proposed synthetic pathway is a necessary next step to confirm its feasibility and optimize reaction conditions. The elucidation of the precise molecular mechanisms underlying its neuroregenerative effects remains an active area of research.

The Enigmatic Journey of GPI-1485: A Neurotrophic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive neuroimmunophilin ligand, emerged from a research paradigm focused on leveraging the neurotrophic potential of FK506-binding protein (FKBP) ligands while decoupling it from their immunosuppressive effects. Developed by Guilford Pharmaceuticals, this compound and its prodrug, GPI-1046, were investigated primarily for their potential therapeutic benefits in neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies demonstrated potent neurotrophic and neuroprotective activities, including the stimulation of neurite outgrowth and protection against neurotoxin-induced cell death. However, the precise mechanism of action remains a subject of scientific discourse, with evidence suggesting a departure from the canonical FKBP-calcineurin signaling pathway. Despite promising preclinical data, clinical trials in Parkinson's disease patients yielded inconclusive results, halting its progression towards clinical use. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound, presenting available quantitative data, experimental methodologies, and a critical analysis of its proposed mechanism of action.

Discovery and Rationale

The development of this compound was rooted in the observation that the immunosuppressant drug FK506 (Tacrolimus) exhibited neurotrophic properties. FK506 exerts its immunosuppressive effects by binding to FKBP12, an intracellular protein (immunophilin). This drug-protein complex then inhibits calcineurin, a calcium-dependent phosphatase, leading to the suppression of T-cell activation. The scientific challenge was to create molecules that retained the neurotrophic effects without causing immunosuppression.

Guilford Pharmaceuticals designed a series of small-molecule, non-immunosuppressive ligands of FKBPs. GPI-1046 was identified as a lead compound, with this compound being its active metabolite. The core hypothesis was that these compounds would promote neuronal survival and regeneration by interacting with FKBPs, but through a mechanism distinct from calcineurin inhibition.

Preclinical Development

In Vitro Efficacy

GPI-1046, the prodrug of this compound, demonstrated potent stimulation of neurite outgrowth in sensory neuronal cultures. This effect was observed at picomolar concentrations, indicating high potency.

Table 1: In Vitro Neurite Outgrowth Potency of GPI-1046

CompoundMetricValueCell Type
GPI-1046EC₅₀58 pMSensory Neuronal Cultures

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocol: Neurite Outgrowth Assay

A general protocol for assessing neurite outgrowth in primary neuronal cultures is as follows:

  • Cell Culture: Dorsal root ganglia (DRG) are dissected from embryonic rats and dissociated into single cells. The cells are then plated on culture dishes coated with an extracellular matrix protein (e.g., laminin or poly-L-lysine) to promote attachment.

  • Compound Treatment: Neurons are cultured in a defined medium containing various concentrations of the test compound (e.g., GPI-1046) or a vehicle control. A positive control, such as Nerve Growth Factor (NGF), is often included.

  • Incubation: The cultures are incubated for a period of 24 to 72 hours to allow for neurite extension.

  • Immunostaining: After incubation, the cells are fixed and stained with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurons and their processes. A nuclear stain (e.g., DAPI) is used to count the number of cells.

  • Image Acquisition and Analysis: Images of the stained neurons are captured using a high-content imaging system. Automated image analysis software is then used to quantify various parameters of neurite outgrowth, such as the total neurite length, the number of neurites per cell, and the number of branch points.

experimental_workflow_neurite_outgrowth cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis dissection Dissect DRG from Embryonic Rats dissociation Dissociate into Single Cells dissection->dissociation plating Plate on Coated Dishes dissociation->plating treatment Add Test Compound (GPI-1046), Vehicle, or Positive Control (NGF) plating->treatment incubation Incubate for 24-72 hours treatment->incubation staining Fix and Immunostain for Neuronal Markers incubation->staining imaging Acquire Images with High-Content System staining->imaging quantification Quantify Neurite Length, Number, and Branching imaging->quantification

GPI-1046 and this compound were evaluated for their ability to protect neurons from various neurotoxins. A common in vitro model for Parkinson's disease research involves treating dopaminergic neuroblastoma cells (e.g., SH-SY5Y) with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages these neurons.

Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and plated in multi-well plates.

  • Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified period (e.g., 1-24 hours).

  • Neurotoxin Exposure: The neurotoxin MPP+ is added to the culture medium to induce neuronal cell death.

  • Incubation: The cells are incubated with the neurotoxin for 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read on a plate reader, and the percentage of viable cells is calculated relative to untreated controls.

experimental_workflow_neuroprotection cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment plating Plate SH-SY5Y Cells pretreatment Pre-treat with this compound or Vehicle plating->pretreatment toxin Add Neurotoxin (MPP+) pretreatment->toxin incubation Incubate for 24-48 hours toxin->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance and Calculate % Viability viability_assay->readout

Mechanism of Action Studies

Initial studies suggested that GPI-1046 binds to FKBP12. However, there is conflicting evidence in the literature, with some studies reporting negligible binding. The reported binding affinity is significantly lower than its neurotrophic potency, suggesting that high-affinity binding to FKBP12 may not be the primary mechanism for its neurotrophic effects.

Table 2: Binding Affinity of GPI-1046 for FKBP-12

CompoundMetricValueAssay Method
GPI-1046Kᵢ~7.5 nMRotamase Inhibition

Kᵢ (Inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

The discrepancy between the high neurotrophic potency (picomolar EC₅₀) and the moderate FKBP12 binding affinity (nanomolar Kᵢ) led to the hypothesis of an FKBP-independent or a downstream signaling amplification mechanism. Importantly, GPI-1046 does not inhibit calcineurin, which explains its lack of immunosuppressive activity.

Research suggests that the neurotrophic effects of GPI-1046 may be mediated by the upregulation of endogenous neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). This proposed mechanism involves the activation of intracellular signaling pathways that promote neuronal survival and growth, independent of calcineurin inhibition.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_outcome Cellular Outcome GPI1485 This compound Unknown_Target Putative Target(s) (FKBP-Independent) GPI1485->Unknown_Target Enters Cell Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Neurotrophic_Factors GDNF & BDNF Production & Release Gene_Expression->Neurotrophic_Factors Neurite_Outgrowth Neurite Outgrowth Neurotrophic_Factors->Neurite_Outgrowth Neuroprotection Neuroprotection Neurotrophic_Factors->Neuroprotection

Pharmacokinetics

Detailed pharmacokinetic data for this compound in the public domain is scarce. As an orally administered drug, key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) would have been determined in preclinical animal models and in human clinical trials. GPI-1046 is a prodrug that is converted to the active metabolite, this compound, in vivo.

Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data Structure)

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
RatData N/AOralData N/AData N/AData N/AData N/A
HumanData N/AOralData N/AData N/AData N/AData N/A

Data Not Available (N/A) in publicly accessible literature.

Clinical Development

This compound was advanced into Phase II clinical trials for the treatment of Parkinson's disease. These trials were designed as "futility" studies, which are intended to determine if a drug is unlikely to show a clinically significant effect, thus warranting a " go/no-go " decision for larger, more expensive Phase III trials.

Phase II Futility Trials in Parkinson's Disease

Several Phase II trials were conducted, including the NINDS NET-PD Futility Study. These were typically randomized, double-blind, placebo-controlled studies.

Table 4: Overview of a Phase II Clinical Trial of this compound in Parkinson's Disease

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, futility study
Patient Population Early-stage Parkinson's disease patients
Intervention This compound (oral administration) vs. Placebo
Primary Outcome Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score over a defined period (e.g., 1 year)
Results The primary outcome did not meet the prespecified criteria for futility. However, the data were considered inconsistent and did not provide a clear signal of efficacy.

The results of these trials were not sufficiently robust to support progression to Phase III trials. While the drug did not meet the predefined criteria for being futile, the evidence for its effectiveness was not compelling.

Chemical Synthesis

Conclusion and Future Perspectives

The development of this compound represents a significant effort to translate the neurotrophic potential of immunophilin ligands into a therapeutic agent for neurodegenerative diseases. While the preclinical data were promising, the failure to demonstrate clear efficacy in clinical trials for Parkinson's disease highlights the challenges of translating preclinical findings to human patients. The ambiguity surrounding its precise mechanism of action, particularly the role of FKBP12, underscores the complexity of neurotrophic signaling.

Future research in this area could focus on:

  • Target Deconvolution: Unambiguously identifying the direct molecular target(s) of this compound and similar compounds to elucidate the FKBP-independent neurotrophic pathway.

  • Biomarker Development: Identifying biomarkers that can predict which patient populations might respond to this class of drugs.

  • Exploration of Other Indications: Investigating the potential of non-immunosuppressive neurotrophic compounds in other neurological disorders characterized by neuronal loss or damage.

The story of this compound serves as a valuable case study in drug development, illustrating the journey from a rational design concept to the complexities of clinical validation. Although this compound itself did not reach the market, the scientific knowledge gained from its investigation continues to inform the search for novel neuroprotective and neuro-restorative therapies.

GPI-1485: A Synthetic Ligand with a Controversial Link to Tacrolimus and Neurotrophic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive small molecule, emerged from research into neurotrophic immunophilin ligands, a field spurred by the neuroregenerative properties observed with the immunosuppressant tacrolimus (FK-506). While often referred to as a derivative or analog of tacrolimus, this compound is a synthetic compound, structurally distinct from the macrolide nature of tacrolimus. It was designed to bind to the FK506-binding protein 12 (FKBP12) and elicit neurotrophic effects without the associated immunosuppression. However, the initial promise of this compound and its prodrug, GPI-1046, has been met with conflicting scientific evidence, particularly concerning its primary mechanism of action and efficacy. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, the controversy surrounding its interaction with FKBP12, and the divergent data on its neurotrophic properties. Detailed experimental protocols for key assays are also provided to offer a complete picture for the research community.

Introduction: The Tacrolimus Connection and the Quest for Non-Immuosuppressive Neurotrophics

Tacrolimus is a potent macrolide immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of action involves binding to the intracellular protein FKBP12, forming a complex that inhibits the phosphatase activity of calcineurin.[1] This, in turn, suppresses T-lymphocyte activation. Beyond its immunosuppressive effects, studies have revealed that tacrolimus can promote neurite outgrowth and nerve regeneration, an effect also mediated through its interaction with FKBP12. This discovery paved the way for the development of non-immunosuppressive analogs that could harness these neurotrophic properties for the treatment of neurodegenerative diseases and nerve injury. This compound was one such molecule developed by Guilford Pharmaceuticals.[2]

Chemical Profile: this compound and its Prodrug GPI-1046

Contrary to what the term "derivative" might imply, this compound is not synthesized from tacrolimus. It is a synthetic small molecule designed to mimic the binding of tacrolimus to FKBP12.

This compound is the active compound, with the following chemical identity:

  • Chemical Formula: C₁₂H₁₉NO₄[3][4]

  • Molecular Weight: 241.29 g/mol [3][4]

  • IUPAC Name: (2S)-1-[(2S)-2-(3,3-dimethyl-1,2-dioxopentyl)]pyrrolidine-2-carboxylic acid[3]

  • SMILES: CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O[3]

  • InChI Key: FOPALECPEUVCTL-QMMMGPOBSA-N[3]

GPI-1046 is the cell-permeable prodrug of this compound, which is metabolized intracellularly to the active form.

  • Chemical Formula: C₂₀H₂₈N₂O₄

  • Molecular Weight: 376.45 g/mol

  • IUPAC Name: 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate[5]

The structural differences between the macrolide tacrolimus and the smaller, synthetic this compound are significant, highlighting that this compound is an analog by function rather than a direct chemical derivative.

The Controversy: Mechanism of Action and FKBP12 Binding

The primary proposed mechanism of action for this compound's neurotrophic effects is its binding to and inhibition of the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.[6] However, this has been a subject of considerable debate in the scientific literature.

A seminal study by Steiner et al. (1997) in the Proceedings of the National Academy of Sciences reported that GPI-1046 binds to FKBP12 with a Kᵢ of approximately 7.5 nM for the inhibition of its rotamase activity.[6] This study also reported potent neurotrophic effects at picomolar concentrations.[6][7]

However, subsequent research from other groups has challenged these findings. Several studies reported only marginal or even negligible binding of GPI-1046 to FKBP12 and a lack of significant neurotrophic activity in various in vitro and in vivo models.[1][8][9]

This discrepancy in the literature underscores the complexity of this compound's pharmacology and suggests that its potential neurotrophic effects may be mediated by mechanisms independent of or only peripherally related to FKBP12 binding. One study suggested that GPI-1046's effects could be linked to the upregulation of presenilin-1 and restoration of NMDA channel activity.[10]

Quantitative Data on FKBP12 Binding and Neurotrophic Potency

The conflicting data is summarized in the table below for direct comparison.

ParameterReported Value (Steiner et al., 1997)Reported Value (Contradictory Studies)Reference
FKBP12 Binding (Kᵢ) ~7.5 nMMarginal/Negligible[6],[8]
Neurite Outgrowth (EC₅₀) 58 pM (in chicken sensory ganglia)Marginal effects observed[6],[8]

Experimental Protocols

To provide a comprehensive resource, this section details the methodologies for the key experiments central to the evaluation of this compound.

Synthesis of GPI-1046
FKBP12 Rotamase Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerization of a peptide substrate, which is accelerated by FKBP12. The subsequent cleavage of the trans-isomer by chymotrypsin releases a chromophore that can be quantified.[9]

Materials:

  • Recombinant human FKBP12

  • Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA)

  • α-chymotrypsin

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

  • Inhibitor (this compound or other test compounds) dissolved in DMSO

  • 96-well microplate and plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare working solutions of the substrate, chymotrypsin, and FKBP12 in the assay buffer.

  • To the wells of a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle control), and the FKBP12 working solution.

  • Add the chymotrypsin working solution to all wells.

  • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

  • The rate of the reaction is determined from the linear phase of the absorbance curve. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value obtained from a dose-response curve.

Neurite Outgrowth Assay (Dorsal Root Ganglion Explant Culture)

This assay is used to assess the ability of a compound to promote the extension of neurites from cultured neurons.[7][12]

Materials:

  • Dorsal root ganglia (DRG) harvested from chick embryos or neonatal rodents

  • Culture medium (e.g., F12K supplemented with serum and nerve growth factor)

  • Collagen-coated culture plates or microelectrode arrays

  • Test compound (GPI-1046) at various concentrations

  • Phase-contrast microscope and imaging software

Procedure:

  • Harvest DRG from the appropriate animal model under sterile conditions.

  • Plate the whole DRG or dissociated neurons onto collagen-coated culture plates.

  • Add the culture medium containing different concentrations of the test compound or vehicle control.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

  • After a defined period (e.g., 48 hours), acquire images of the neurons using a phase-contrast microscope.

  • Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the number of neurites per cell, or the total neurite length per cell using imaging software.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of Tacrolimus```dot

tacrolimus_pathway cluster_cell T-Lymphocyte Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus_FKBP12 Tacrolimus-FKBP12 Complex Calcineurin Calcineurin NFAT-P NFAT (phosphorylated) NFAT NFAT (dephosphorylated) Nucleus Nucleus IL-2 Gene IL-2 Gene Transcription

Caption: Workflow for the chymotrypsin-coupled FKBP12 rotamase activity assay.

Experimental Workflow: Neurite Outgrowth Assay

neurite_outgrowth_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Harvest_DRG Harvest Dorsal Root Ganglia (DRG) Plate_Neurons Plate DRG explants or dissociated neurons on coated plates Harvest_DRG->Plate_Neurons Add_Compound Add culture medium with GPI-1046 or vehicle Plate_Neurons->Add_Compound Incubate Incubate for 48 hours Add_Compound->Incubate Image_Acquisition Acquire phase-contrast images Incubate->Image_Acquisition Quantify_Outgrowth Quantify neurite length and number Image_Acquisition->Quantify_Outgrowth

Caption: Workflow for assessing neurite outgrowth in DRG cultures.

Conclusion

This compound is a synthetic, non-immunosuppressive molecule that is functionally analogous but structurally distinct from tacrolimus. It was developed with the aim of separating the neurotrophic effects of immunophilin ligands from their immunosuppressive actions. The initial reports of its high affinity for FKBP12 and potent neurotrophic activity generated significant interest. However, the scientific journey of this compound has been marked by controversy, with subsequent studies presenting conflicting evidence regarding its primary mechanism of action and its efficacy in promoting neuronal growth and regeneration.

For researchers and drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of rigorous, independent validation of initial findings and underscores the complexity of translating a therapeutic concept from one chemical scaffold to another. While the direct clinical utility of this compound remains uncertain, the research it has stimulated continues to contribute to our understanding of neurotrophic signaling and the potential for developing novel therapies for neurodegenerative diseases. Future investigations into the true molecular targets of this compound may yet reveal alternative pathways for promoting neuronal health and repair.

References

GPI-1485: A Deep Dive into its Neuroimmunophilin Signaling Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive derivative of the macrolide FK-506, has been a subject of significant interest for its neurotrophic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in neuroimmunophilin signaling. Departing from the classical FKBP12-calcineurin inhibition pathway associated with immunosuppression, this compound exerts its neuroprotective and neuroregenerative effects through alternative signaling cascades. This document summarizes the current understanding of its molecular interactions, downstream signaling pathways, and presents key experimental data and methodologies for researchers in the field.

Introduction: The Neuroimmunophilin Ligand this compound

Neuroimmunophilins are a class of proteins, primarily FK506-binding proteins (FKBPs), that are abundant in the nervous system and serve as intracellular receptors for immunosuppressant drugs like FK506 (tacrolimus). While the immunosuppressive effects of these drugs are mediated through the inhibition of calcineurin via an FKBP12-drug complex, a new class of non-immunosuppressive ligands has been developed to harness their neurotrophic potential without the associated side effects. This compound is a prominent member of this class, investigated for its potential therapeutic applications in neurodegenerative diseases and nerve injury.[1]

The FKBP Binding Controversy: A Shift in Perspective

Initial hypotheses suggested that this compound, like its parent compound FK-506, would exert its effects through binding to FKBP12. However, accumulating evidence challenges this notion. Several studies have reported negligible binding of GPI-1046 (the prodrug of this compound) and this compound to FKBP12.[2] This crucial finding has redirected research efforts towards identifying alternative FKBP isoforms as the primary targets for this compound's neurotrophic activities.

Table 1: Comparative Binding Affinities of Immunophilin Ligands

CompoundTarget ProteinBinding Affinity (Ki)Reference
FK506FKBP120.6 nM
RapamycinFKBP120.3 nM
GPI-1046FKBP12Negligible[2]
FK506FKBP51104 ± 14 nM[2]
RapamycinFKBP513.7 ± 0.9 nM[2]

The Central Role of FKBP52 in this compound-Mediated Neurotrophism

Current research strongly implicates FKBP52 as a key mediator of the neurotrophic effects of non-immunosuppressive FKBP ligands like this compound.[3] FKBP52 is a larger molecular weight immunophilin that, in addition to its PPIase domain, possesses a tetratricopeptide repeat (TPR) domain which facilitates interactions with heat shock protein 90 (Hsp90).[4]

The FKBP52-Hsp90-Steroid Receptor Complex

One proposed mechanism suggests that in a resting state, FKBP52 is part of a heterocomplex with Hsp90 and steroid hormone receptors. The binding of ligands like FK506 (and presumably this compound) to the PPIase domain of FKBP52 is thought to induce a conformational change, leading to the dissociation of this complex.[3] This dissociation may initiate downstream signaling events that promote neurite outgrowth and neuronal survival.

cluster_0 Resting State cluster_1 This compound Binding cluster_2 Downstream Signaling FKBP52 FKBP52 Hsp90 Hsp90 FKBP52->Hsp90 Binds GPI1485 This compound SteroidReceptor Steroid Receptor Hsp90->SteroidReceptor Binds FKBP52_bound FKBP52 Hsp90_active Hsp90 (Active) GPI1485->FKBP52_bound Binds FKBP52_bound->Hsp90_active Dissociates SteroidReceptor_active Steroid Receptor (Active) Hsp90_active->SteroidReceptor_active Dissociates Neurotrophic_Effects Neurotrophic Effects (e.g., Neurite Outgrowth) Hsp90_active->Neurotrophic_Effects Initiates SteroidReceptor_active->Neurotrophic_Effects Initiates

Figure 1: Proposed mechanism of this compound action via FKBP52.
Regulation of TRPC1 Channels and Neuronal Guidance

A significant breakthrough in understanding the neurotrophic mechanism of non-immunosuppressive FKBP ligands comes from the discovery of their interaction with Transient Receptor Potential Cation Channel Subfamily C Member 1 (TRPC1). Studies have shown that GPI-1046 binds to the PPIase domain of FKBP52, and this interaction is crucial for regulating the gating of TRPC1 channels.[5] This regulation is essential for the chemotropic guidance of neuronal growth cones, a fundamental process in neural development and regeneration.[6]

GPI1485 This compound FKBP52 FKBP52 GPI1485->FKBP52 Binds to PPIase Domain TRPC1 TRPC1 Channel FKBP52->TRPC1 Regulates Gating Ca_influx Ca2+ Influx TRPC1->Ca_influx Mediates GrowthCone Growth Cone Guidance Ca_influx->GrowthCone Influences NeuriteOutgrowth Neurite Outgrowth GrowthCone->NeuriteOutgrowth Leads to

Figure 2: this compound's role in the FKBP52-TRPC1 signaling pathway.

Upregulation of the Glutamate Transporter GLT1

Another important aspect of this compound's neuroprotective mechanism is its ability to upregulate the expression of the glial glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2).[7] GLT1 is responsible for the majority of glutamate clearance in the brain, and its dysfunction is implicated in excitotoxic neuronal death in various neurological disorders. By increasing GLT1 expression, GPI-1046 (and by extension this compound) can enhance glutamate uptake, thereby reducing excitotoxicity and providing neuroprotection.

Table 2: Effect of GPI-1046 on GLT1 Expression in Alcohol-Preferring Rats

Treatment GroupBrain RegionChange in GLT1 ExpressionReference
GPI-1046 (10 mg/kg)Nucleus Accumbens CoreSignificant Increase[7]
GPI-1046 (20 mg/kg)Nucleus Accumbens CoreSignificant Increase[7]
GPI-1046 (10 mg/kg)Prefrontal CortexSignificant Increase[7]
GPI-1046 (20 mg/kg)Prefrontal CortexSignificant Increase[7]

Experimental Protocols

Western Blot Analysis for GLT1 Expression

This protocol is adapted from studies investigating the effect of GPI-1046 on GLT1 protein levels.[7]

Objective: To quantify the relative expression levels of GLT1 protein in brain tissue homogenates following treatment with this compound.

Materials:

  • Brain tissue (e.g., prefrontal cortex, nucleus accumbens)

  • Lysis buffer (RIPA or similar) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-GLT1

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GLT1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

start Brain Tissue Homogenization protein_quant Protein Quantification (BCA) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-GLT1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3: Workflow for Western Blot analysis of GLT1 expression.
Neurite Outgrowth Assay

This is a general protocol that can be adapted for testing the neurotrophic effects of this compound on cultured neurons.[1]

Objective: To assess the effect of this compound on the promotion of neurite extension from cultured neurons.

Materials:

  • Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

  • Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Neuronal culture medium

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Plating: Plate neurons at a suitable density on coated culture plates or coverslips.

  • Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite outgrowth.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with blocking solution.

    • Incubate with the primary antibody against the neuronal marker.

    • Incubate with the fluorescently labeled secondary antibody.

  • Imaging: Acquire images of the stained neurons using a fluorescence microscope.

  • Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and/or branching.

Conclusion and Future Directions

This compound represents a promising class of non-immunosuppressive neurotrophic agents. The current body of evidence strongly suggests that its mechanism of action is independent of FKBP12 and calcineurin inhibition. Instead, this compound appears to exert its neuroprotective and neuroregenerative effects through a multi-faceted approach involving the modulation of FKBP52-mediated signaling pathways, including the regulation of TRPC1 channels and the upregulation of the glutamate transporter GLT1.

Future research should focus on several key areas:

  • Quantitative Binding Studies: Definitive quantitative analysis of this compound's binding affinities to various FKBP isoforms, particularly FKBP52, is needed to solidify its primary molecular target.

  • Elucidation of Downstream Pathways: Further investigation is required to fully map the downstream signaling cascades initiated by the this compound/FKBP52 interaction.

  • In Vivo Efficacy and Safety: Continued preclinical and clinical studies are essential to evaluate the therapeutic potential and long-term safety of this compound in various neurological disorders.

This in-depth guide provides a comprehensive overview of the current understanding of this compound's role in neuroimmunophilin signaling, offering a valuable resource for researchers dedicated to advancing the field of neuroprotective therapeutics.

References

The Enigma of GPI-1485: A Technical Guide to Uncovering Cellular Targets Beyond FKBPs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GPI-1485, a non-immunosuppressive derivative of the FK506 (tacrolimus) lineage, has demonstrated significant neurotrophic and neuroregenerative potential in preclinical models. Historically, its mechanism of action was attributed to the inhibition of FK506-binding proteins (FKBPs), a family of peptidyl-prolyl isomerases. However, a growing body of evidence challenges this paradigm, with multiple studies reporting negligible binding of this compound and its prodrug, GPI-1046, to FKBPs.[1] This controversy necessitates a critical re-evaluation of its mechanism and a focused search for its true molecular targets. This technical guide addresses the current state of knowledge, summarizes the compelling biological effects of this compound that occur independently of FKBP binding, and provides a detailed roadmap of experimental strategies to deconvolve its genuine cellular interactome.

The FKBP Binding Controversy: A Paradigm Shift

The initial hypothesis for this compound's neurotrophic activity was predicated on its structural similarity to FK506, a potent binder of FKBPs, particularly FKBP12. The canonical mechanism involves the formation of an FKBP12-FK506 complex that inhibits the phosphatase calcineurin, leading to immunosuppression.[2][3] Non-immunosuppressive analogs like this compound were designed to retain neurotrophic properties without this effect.

However, subsequent independent investigations have cast significant doubt on this hypothesis. Several research groups have reported a lack of significant binding affinity between GPI-1046/GPI-1485 and FKBP12.[1] These findings suggest that the observed neuroregenerative effects are not mediated by this classical pathway. One study explicitly demonstrated that while FK506 provided neuroprotection and inhibited c-Jun expression following neuronal injury, GPI-1046 was completely ineffective in the same model, despite being administered at high doses.[4]

This evidence strongly suggests that this compound should not be regarded as a conventional FKBP ligand and that its therapeutic potential is realized through interactions with other, as-yet-unidentified cellular targets.[1]

Biological Effects of this compound: Clues to an Alternative Mechanism

Despite the ambiguity of its direct molecular target, the physiological effects of this compound are well-documented in various models of neuronal injury and neurodegeneration. These observed effects, summarized in Table 1, provide the functional context for the ongoing search for its mechanism of action.

Biological Effect Model System Effective Dose/Concentration Key Findings
Neuroregeneration Rat Tibial Nerve Transection and Repair0.5 - 1.0 mg/kg/day (subimmunosuppressive doses of parent compound FK506)Statistically significant improvements in histomorphometric measures of neuroregeneration.[5]
Neuroprotection Rat Medial Forebrain Bundle Transection12.5 - 25 mg/kg (GPI-1046)Ineffective at preventing neuronal death or inhibiting c-Jun expression, in contrast to FK506.[4]
Neurite Outgrowth PC12 and NG108-15 neuronal cell lines10 µM - 100 µM (Ibuprofen, as a comparative neuroregenerative agent)Dose-dependent increase in neurite extension.[6]
Parkinson's Disease Early-stage human clinical trialNot specifiedDid not meet prespecified criteria for futility, suggesting further study may be warranted.[7][8]

These studies highlight that this compound elicits potent neurotrophic responses, but the lack of correlation with FKBP inhibition in some models points towards a distinct signaling pathway.

Experimental Protocols for Target Identification

The definitive identification of this compound's cellular targets requires robust, unbiased, and sensitive experimental approaches. Chemical proteomics and affinity-based methods are the gold standard for such investigations.[9][10][11][12] Below are detailed, generalized protocols that can be adapted for the specific deconvolution of this compound targets.

Photo-Affinity Chromatography and Mass Spectrometry

This method involves synthesizing a this compound analog that incorporates a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin).[13][14][15] This "bait" molecule is used to capture interacting "prey" proteins from a cell lysate, which are then identified by mass spectrometry.

Detailed Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of this compound. Identify a non-essential position on the molecule for chemical modification based on structure-activity relationship (SAR) data.

    • Attach a photoreactive moiety (e.g., a diazirine) and an affinity handle (e.g., a terminal alkyne for subsequent "click" chemistry attachment of biotin) via a flexible linker.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or primary neurons) to 80-90% confluency.

    • Treat cells with the this compound photo-affinity probe for a predetermined time and concentration. Include control groups: vehicle-only, and a competition group with an excess of unmodified this compound.

    • Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.

    • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Perform a click reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach a biotin-azide tag to the alkyne-modified probe now cross-linked to its target proteins.

    • Incubate the biotinylated lysate with streptavidin-conjugated magnetic beads to capture the probe-protein complexes.

    • Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using a denaturing elution buffer (e.g., containing SDS and beta-mercaptoethanol).

    • Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control/competition lanes.

    • Perform in-gel tryptic digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

    • Validate candidate targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

Compound-Centric Chemical Proteomics (CCCP)

This approach identifies drug targets by observing changes in the proteome upon drug treatment, often leveraging thermal stability shifts.[9][10]

Detailed Methodology:

  • Cell/Tissue Treatment:

    • Treat intact cells or tissue lysates with this compound at various concentrations. Include a vehicle control.

  • Thermal Profiling (for CETSA):

    • Aliquot the treated lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).

    • Cool the samples and centrifuge to pellet aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Digestion and Labeling:

    • Digest the soluble proteins from each temperature point into peptides using trypsin.

    • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis. Each temperature point receives a unique tag.

  • Mass Spectrometry Analysis:

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • The mass spectrometer will quantify the relative abundance of each peptide (and thus protein) at each temperature point for both the this compound treated and control samples.

  • Data Analysis:

    • Plot the relative soluble protein abundance as a function of temperature for each identified protein.

    • A target protein bound by this compound will typically exhibit increased thermal stability, resulting in a rightward shift of its melting curve compared to the control.

    • Identify proteins that show a dose-dependent thermal shift as high-confidence candidate targets.

Visualizing the Path Forward

To clarify the proposed research strategy and conceptualize the unknown mechanism of this compound, the following diagrams are provided.

Experimental_Workflow cluster_probe Probe Development cluster_exp Target Capture cluster_id Target Identification cluster_val Validation Probe_Synth 1. Synthesize Photo-affinity Probe (this compound analog) Cell_Treat 2. Treat Cells & UV Cross-link Probe_Synth->Cell_Treat Lysis 3. Cell Lysis Cell_Treat->Lysis Aff_Pur 4. Affinity Purification (Streptavidin Beads) Lysis->Aff_Pur Elution 5. Elute Proteins & SDS-PAGE Aff_Pur->Elution MS_Prep 6. In-Gel Digestion Elution->MS_Prep LC_MS 7. LC-MS/MS Analysis MS_Prep->LC_MS Validation 8. Validate Hits (Western Blot, CETSA) LC_MS->Validation

Caption: Workflow for Photo-Affinity-Based Target ID of this compound.

Signaling_Pathway cluster_downstream Downstream Cellular Processes cluster_effects Observed Biological Effects GPI This compound Target Unidentified Cellular Target(s) GPI->Target Signal_Mod Modulation of Intracellular Signaling Target->Signal_Mod Gene_Exp Altered Gene Expression Signal_Mod->Gene_Exp Protein_Synth Changes in Protein Synthesis Gene_Exp->Protein_Synth Neuroprotection Neuroprotection Protein_Synth->Neuroprotection Neurite Neurite Outgrowth Protein_Synth->Neurite Regeneration Nerve Regeneration Protein_Synth->Regeneration

Caption: Conceptual Signaling Pathway for this compound.

Conclusion and Future Directions

The therapeutic potential of this compound for neurological disorders remains a compelling area of research. However, the prevailing evidence indicates that its mechanism of action is independent of FKBP inhibition, rendering its direct molecular targets unknown. This knowledge gap is a significant bottleneck in its clinical development and in the rational design of next-generation neurotrophic compounds.

The path forward requires a concerted effort to apply unbiased, discovery-based proteomics techniques, such as those outlined in this guide. The identification and validation of the genuine cellular targets of this compound will not only elucidate its enigmatic mechanism but also potentially uncover novel pathways that can be modulated for therapeutic benefit in the treatment of neurodegenerative diseases and nerve injury. This endeavor will be critical for translating the promise of this compound into a validated therapeutic strategy.

References

In-depth Technical Guide: Pharmacological Properties of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties. As a derivative of the immunosuppressant tacrolimus (FK-506), this compound was designed to retain the neurotrophic effects of its parent compound without modulating the immune system. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Introduction

The discovery of the neurotrophic properties of immunosuppressant drugs that bind to FK506-binding proteins (FKBPs) spurred the development of non-immunosuppressive analogs.[1] These compounds aimed to harness the potential for nerve regeneration and protection without the associated risks of immune suppression. This compound emerged from these efforts as a promising candidate for the treatment of neurodegenerative diseases and nerve injury.[1] It has been primarily investigated in the context of Parkinson's disease and for promoting nerve regeneration after injury, such as that occurring after prostatectomy.[1]

Mechanism of Action

This compound is a ligand for FKBPs, a family of intracellular proteins with peptidyl-prolyl isomerase (PPIase) activity.[1] However, the precise mechanism by which this compound exerts its neurotrophic effects is a subject of ongoing investigation, with some conflicting reports in the scientific literature.

Two primary signaling pathways have been proposed:

  • Modulation of the Bone Morphogenetic Protein (BMP) Signaling Pathway: One hypothesis suggests that by binding to FKBP12, this compound may relieve the inhibitory effect of FKBP12 on the type I BMP receptor, leading to the activation of the BMP signaling pathway. This pathway is known to play a crucial role in neuronal survival and differentiation.

  • Activation of the Mitogen-Activated Protein (MAP) Kinase Pathway: An alternative mechanism proposes that this compound may interact with another member of the FKBP family, FKBP52. This interaction is thought to dissociate a complex containing the steroid receptor, leading to the activation of the MAP kinase pathway, which is involved in cell growth and differentiation, including neurite outgrowth.

It is important to note that some studies have reported negligible binding of GPI-1046, the prodrug of this compound, to FKBP12.[2] These findings suggest that the neurotrophic effects may not be directly mediated by the inhibition of FKBP12's rotamase activity and that other FKBPs or alternative mechanisms may be involved. Further research is required to fully elucidate the molecular targets and signaling cascades responsible for the pharmacological effects of this compound.

Signaling Pathway of Non-Immunosuppressive FKBP Ligands

cluster_0 Proposed Mechanism 1: BMP Pathway Activation cluster_1 Proposed Mechanism 2: MAP Kinase Pathway Activation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to BMPR1 BMP Receptor Type I This compound->BMPR1 Relieves Inhibition FKBP12->BMPR1 Inhibits BMP_Signaling BMP Signaling Cascade BMPR1->BMP_Signaling Activates Neuroprotection_Regeneration1 Neuroprotection & Neuroregeneration BMP_Signaling->Neuroprotection_Regeneration1 GPI-1485_2 This compound FKBP52 FKBP52 GPI-1485_2->FKBP52 Binds to Steroid_Receptor_Complex Steroid Receptor Complex FKBP52->Steroid_Receptor_Complex Dissociates from MAPK_Pathway MAP Kinase Pathway Steroid_Receptor_Complex->MAPK_Pathway Leads to Activation of Neuroprotection_Regeneration2 Neuroprotection & Neuroregeneration MAPK_Pathway->Neuroprotection_Regeneration2 Start Start Culture Culture Neurons Start->Culture Treat Treat with this compound or Controls Culture->Treat Incubate Incubate Treat->Incubate Fix_Stain Fix and Stain Neurons Incubate->Fix_Stain Image Image Acquisition Fix_Stain->Image Analyze Quantify Neurite Outgrowth Image->Analyze End End Analyze->End Start Start MPTP_Admin Administer MPTP to Mice Start->MPTP_Admin Treatment Administer this compound or Vehicle MPTP_Admin->Treatment Behavioral Behavioral Testing Treatment->Behavioral Euthanasia Euthanize and Collect Brains Behavioral->Euthanasia Neurochem Neurochemical Analysis (Dopamine Levels) Euthanasia->Neurochem Histo Histological Analysis (TH Staining) Euthanasia->Histo End End Neurochem->End Histo->End

References

An In-Depth Technical Guide to the Early In Vitro Studies of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of GPI-1485, a non-immunosuppressive immunophilin ligand, and its closely related prodrug, GPI-1046. The document focuses on the compound's neurotrophic and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.

Introduction

This compound and its prodrug GPI-1046 emerged from research into immunophilin ligands, a class of molecules that bind to FK506-binding proteins (FKBPs). While the parent compound, FK506 (Tacrolimus), is a potent immunosuppressant, this compound was developed to separate the neurotrophic effects from the immunosuppressive actions. Early in vitro studies aimed to characterize its potential for promoting neuronal survival and regeneration, offering hope for the treatment of neurodegenerative diseases and nerve injury. However, the initial body of research presents a complex and at times contradictory picture of its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of GPI-1046, the active form of this compound.

Table 1: In Vitro Neurite Outgrowth Activity of GPI-1046
Parameter Value
Cell Type Chick Dorsal Root Ganglia (DRG) Explants
Effect Promotion of Neurite Outgrowth
EC50 58 pM[1]
Maximal Effect 1 - 10 nM (comparable to Nerve Growth Factor)[1]
Conflicting Data Other studies reported only "marginal increases" in neurite outgrowth in rat DRG cultures.
Table 2: In Vitro Neuroprotective Activity of GPI-1046
Neurotoxic Insult HIV-1 Tat and gp120 proteins
Cell Type Neuronal Cultures
Effect Potent neuroprotection
Quantitative Data (EC50/IC50) Not reported
Conflicting Data Failed to protect dopaminergic neurons from 1-methyl-4-phenylpyridinium (MPP+) and cortical neurons from apoptosis in other in vitro models.
Table 3: FKBP12 Binding Affinity of GPI-1046
Parameter Value
Target Protein FK506-Binding Protein 12 (FKBP12)
Ki ~7.5 nM[1]
Conflicting Data Several research groups reported negligible binding of GPI-1046 to FKBP12, questioning its role as a primary target.

Experimental Protocols

Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG) Explants

This protocol is based on the methodology described in the foundational studies of GPI-1046's neurotrophic effects.

1. Preparation of DRG Explants:

  • Dorsal root ganglia are dissected from E10 chick embryos under sterile conditions.
  • The ganglia are carefully cleaned of any attached nerve roots and connective tissue.
  • Explants are placed in the center of culture wells pre-coated with a suitable substrate (e.g., collagen or Matrigel) to promote attachment.

2. Cell Culture and Treatment:

  • The explants are cultured in a defined, serum-free medium supplemented with necessary nutrients.
  • GPI-1046 is added to the culture medium at a range of concentrations (typically from picomolar to nanomolar). A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are run in parallel.
  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

3. Quantification of Neurite Outgrowth:

  • After the incubation period, the cultures are fixed with 4% paraformaldehyde.
  • Neurite outgrowth is visualized using phase-contrast microscopy or by immunostaining for neuronal markers like β-III tubulin.
  • Quantification is performed by measuring the length of the longest neurite or by counting the number of neurites extending beyond a defined distance from the explant. Image analysis software can be used for more objective quantification.
  • A dose-response curve is generated to determine the EC50 value.

Neuroprotection Assay Against Tat-Induced Neurotoxicity

This protocol outlines a general method for assessing the neuroprotective effects of GPI-1046 against HIV-1 Tat protein.

1. Neuronal Cell Culture:

  • Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line are plated in multi-well plates.
  • The cells are allowed to mature and form synaptic connections for a specified period.

2. Treatment and Induction of Neurotoxicity:

  • Cells are pre-incubated with various concentrations of GPI-1046 for a designated time.
  • The neurotoxic agent, recombinant HIV-1 Tat protein, is then added to the culture medium at a concentration known to induce neuronal apoptosis or cell death.
  • Control wells include untreated cells, cells treated with Tat alone, and cells treated with GPI-1046 alone.

3. Assessment of Cell Viability:

  • After a 24-48 hour incubation period with the neurotoxin, cell viability is assessed using standard methods:
  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
  • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
  • Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to visualize live and dead cells, respectively.
  • The percentage of neuroprotection is calculated by comparing the viability of cells treated with GPI-1046 and Tat to those treated with Tat alone.

Signaling Pathways and Experimental Workflows

Proposed FKBP-Independent Mechanism of Neuroprotection

While initially thought to act through FKBP12, evidence suggests that GPI-1046 may exert its neuroprotective effects through the modulation of intracellular calcium homeostasis. The following diagram illustrates this proposed pathway.

G gp120 gp120 Receptor Cell Surface Receptor gp120->Receptor Tat HIV-1 Tat Tat->Receptor IP3_production IP3 Production Receptor->IP3_production IP3R IP3 Receptor IP3_production->IP3R ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cytosolic_Ca ↑ Cytosolic Ca²⁺ Ca_release->Cytosolic_Ca Neurotoxicity Axonal Injury & Neurotoxicity Cytosolic_Ca->Neurotoxicity GPI1046 GPI-1046 SOCE Store-Operated Ca²⁺ Entry (SOCE) GPI1046->SOCE Down-modulates ER_Ca_load ER Ca²⁺ Load GPI1046->ER_Ca_load Reduces SOCE->ER_Ca_load Maintains ER_Ca_load->Ca_release Influences magnitude of

Caption: Proposed mechanism of GPI-1046 neuroprotection via calcium modulation.

Experimental Workflow for Neurite Outgrowth Assay

The following diagram outlines the key steps in a typical in vitro neurite outgrowth experiment.

G start Start: Dissect DRG from E10 Chick Embryo plate Plate DRG Explants on Coated Surface start->plate treat Add GPI-1046 / Controls to Culture Medium plate->treat incubate Incubate for 24-48 hours at 37°C treat->incubate fix Fix Cultures with 4% PFA incubate->fix visualize Visualize Neurites (e.g., β-III Tubulin Staining) fix->visualize quantify Quantify Neurite Length / Number visualize->quantify end End: Dose-Response Analysis (EC50) quantify->end

Caption: Workflow for assessing GPI-1046's effect on neurite outgrowth.

Discussion and Future Directions

The early in vitro studies of this compound and its prodrug GPI-1046 provided initial, promising results for its potential as a neurotrophic agent. The picomolar potency in promoting neurite outgrowth from chick DRG explants was a particularly noteworthy finding. However, the conflicting data regarding its efficacy in other neurite outgrowth models and its binding affinity for FKBP12 highlight the complexity of its biological activity.

The discovery of an FKBP-independent mechanism involving the modulation of intracellular calcium homeostasis offers a compelling alternative pathway for its neuroprotective effects, particularly in the context of neuro-AIDS. This mechanism warrants further investigation to fully elucidate the molecular targets and signaling cascades involved.

For drug development professionals, the story of this compound underscores the importance of robust and reproducible in vitro models. The discrepancies in the early literature may stem from variations in experimental protocols, cell types, and endpoint measurements. Future studies should aim to standardize these parameters to allow for more direct comparison of results. Furthermore, a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for translating in vitro findings to in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for GPI-1485 in In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive immunophilin ligand that binds to FK506-binding proteins (FKBPs).[1] FKBPs are a family of proteins that play a role in protein folding and trafficking, and have been implicated in various cellular processes, including neuronal signaling.[2][3] this compound has been investigated for its potential neuroprotective and neuroregenerative properties, particularly in the context of neurodegenerative diseases like Parkinson's disease and for nerve regeneration following injury.[1][4] Some evidence suggests that the neuroprotective effects of immunophilin ligands may be independent of their interaction with FKBP12, one of the most well-known FKBPs.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro neuroprotection assays. The provided methodologies are designed to assess the compound's efficacy in protecting neuronal cells from various insults, a critical step in the evaluation of its therapeutic potential.

Principle of In Vitro Neuroprotection Assays

In vitro neuroprotection assays are fundamental tools for the initial screening and characterization of potentially therapeutic compounds. These assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death or dysfunction. The test compound, in this case, this compound, is co-administered to determine its ability to mitigate the toxic effects. Common endpoints measured include cell viability, apoptosis, neurite outgrowth, and the production of reactive oxygen species (ROS).

A widely used cell line for these studies is the human neuroblastoma SH-SY5Y line, which can be differentiated into a more mature neuronal phenotype. Common neurotoxins used to model neurodegenerative conditions include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are particularly relevant for Parkinson's disease research as they selectively damage dopaminergic neurons.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection Against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

This protocol details the steps to evaluate the protective effect of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA) in human SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours of cell seeding, replace the medium with 90 µL of serum-free DMEM containing the desired concentrations of this compound. Incubate for 2 hours.

  • Neurotoxin Exposure: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add 10 µL of the 6-OHDA solution to each well to achieve the final desired concentration (e.g., 100 µM). Include control wells with cells treated with vehicle only, this compound only, and 6-OHDA only.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

  • MTT Assay for Cell Viability:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Evaluation of Apoptosis Inhibition using Hoechst Staining

This protocol describes a method to assess the anti-apoptotic effect of this compound in 6-OHDA-treated SH-SY5Y cells by observing nuclear morphology.

Materials:

  • Cells and reagents from Protocol 1

  • Hoechst 33342 stain

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Follow steps 1-4 from Protocol 1, performing the experiment in a 24-well plate with cells grown on coverslips.

  • Cell Fixation: After the 24-hour incubation with 6-OHDA, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Hoechst Staining: Wash the cells again with PBS and then incubate with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

  • Microscopy: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Healthy cells will exhibit round, uniformly stained nuclei, while apoptotic cells will show condensed and fragmented nuclei.

  • Quantification: Count the number of apoptotic nuclei and the total number of nuclei in several random fields for each treatment condition. Express the results as the percentage of apoptotic cells.

Protocol 3: Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of this compound on promoting neurite outgrowth, a key indicator of neuronal health and regeneration.

Materials:

  • SH-SY5Y cells or primary neurons

  • Neuronal differentiation medium (e.g., DMEM with 1% FBS and retinoic acid for SH-SY5Y)

  • This compound

  • Poly-D-lysine coated plates

  • Microscope with image analysis software

Procedure:

  • Cell Seeding: Seed cells on poly-D-lysine coated plates in their respective growth medium.

  • Differentiation and Treatment: For SH-SY5Y cells, induce differentiation by switching to a low-serum medium containing retinoic acid. Add different concentrations of this compound to the differentiation medium.

  • Incubation: Culture the cells for 3-5 days to allow for neurite extension.

  • Image Acquisition: Capture images of the cells using a phase-contrast or fluorescence microscope.

  • Neurite Length Measurement: Use image analysis software to trace and measure the length of neurites. The total neurite length per neuron or the percentage of cells with neurites exceeding a certain length can be quantified.

  • Data Analysis: Compare the neurite outgrowth in this compound-treated cells to the untreated control.

Data Presentation

The following tables present illustrative data for the neuroprotective effects of this compound. Note: This data is for demonstrative purposes only and should be replaced with experimentally derived results.

Table 1: Neuroprotective Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

This compound Concentration (µM)Cell Viability (%) vs. 6-OHDA Control
0 (6-OHDA only)52.3 ± 4.5
0.0161.8 ± 5.1
0.175.4 ± 6.2
188.9 ± 5.8
1092.1 ± 4.9
Vehicle Control100 ± 5.3

Table 2: Inhibition of 6-OHDA-Induced Apoptosis by this compound

TreatmentPercentage of Apoptotic Cells
Vehicle Control3.2 ± 1.1
6-OHDA (100 µM)45.7 ± 3.8
6-OHDA + this compound (0.1 µM)31.5 ± 2.9
6-OHDA + this compound (1 µM)18.9 ± 2.4
6-OHDA + this compound (10 µM)12.3 ± 1.9

Table 3: Effect of this compound on Neurite Outgrowth in Differentiated SH-SY5Y Cells

This compound Concentration (µM)Average Neurite Length (µm/neuron)
0 (Control)45.6 ± 8.2
0.162.1 ± 9.5
185.3 ± 11.3
1098.7 ± 12.1

Mandatory Visualization

Proposed Signaling Pathway for FKBP Ligand-Mediated Neuroprotection

The precise signaling pathway for this compound-mediated neuroprotection is still under investigation. However, based on the known functions of FKBPs and general neuroprotective mechanisms, a plausible pathway involves the modulation of intracellular calcium signaling and the activation of pro-survival pathways. FKBP12, for instance, is known to interact with and regulate the ryanodine and IP3 receptors, which are critical for calcium homeostasis.[6] Disruption of calcium signaling is a key event in neurotoxicity. By binding to FKBPs, this compound may stabilize these channels, preventing excessive calcium influx and subsequent cell death. Furthermore, immunophilin ligands have been suggested to activate pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, which promote the expression of anti-apoptotic proteins and neurotrophic factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotoxin Neurotoxin (e.g., 6-OHDA) Receptor Receptor Neurotoxin->Receptor binds ROS Increased ROS Receptor->ROS activates GPI1485 This compound FKBP FKBP GPI1485->FKBP binds to PI3K_Akt PI3K/Akt Pathway GPI1485->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway GPI1485->MAPK_ERK activates Ca_channels Ca2+ Channels (Ryanodine/IP3 Receptors) FKBP->Ca_channels stabilizes Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_channels->Mitochondrial_dysfunction prevents excess Ca2+ influx Survival Neuronal Survival PI3K_Akt->Survival promotes MAPK_ERK->Survival promotes ROS->Mitochondrial_dysfunction induces Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis leads to Survival->Apoptosis inhibits

Caption: Proposed signaling pathway for this compound neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates the general workflow for conducting an in vitro neuroprotection assay with this compound.

G cluster_assays Endpoint Assays start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 pretreat Pre-treat with This compound incubate1->pretreat incubate2 Incubate 2h pretreat->incubate2 add_toxin Add Neurotoxin (e.g., 6-OHDA) incubate2->add_toxin incubate3 Incubate 24h add_toxin->incubate3 viability Cell Viability (MTT Assay) incubate3->viability apoptosis Apoptosis (Hoechst Staining) incubate3->apoptosis neurite Neurite Outgrowth incubate3->neurite analyze Data Analysis viability->analyze apoptosis->analyze neurite->analyze end End analyze->end

Caption: Experimental workflow for this compound in vitro neuroprotection assay.

References

Application Notes and Protocols for GPI-1485 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive immunophilin ligand that has demonstrated potential in promoting neuroprotection and neuroregeneration.[1] As a ligand for FK506-binding proteins (FKBPs), this compound is under investigation for its therapeutic potential in conditions such as nerve injury and Parkinson's disease.[2] Unlike immunosuppressive FKBP ligands such as FK506, this compound's neurotrophic effects are independent of calcineurin inhibition, suggesting a more targeted mechanism of action with a potentially better safety profile.[3][4]

These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal survival, neurite outgrowth, and to elucidate its underlying signaling pathways.

Mechanism of Action

This compound exerts its neurotrophic effects by binding to intracellular immunophilins, specifically the FK506-binding proteins (FKBPs). The neuroregenerative properties of such ligands are thought to be mediated primarily through FKBP-52.[4] This interaction is believed to trigger downstream signaling cascades that promote neuronal survival and growth. While the precise pathways are still under investigation, evidence suggests the involvement of the Ras/Raf/MAP kinase and PI3K/Akt signaling pathways, which are critical for cell survival and neurite extension.[3]

GPI1485_Signaling_Pathway cluster_extracellular cluster_intracellular GPI1485_ext This compound GPI1485_int This compound GPI1485_ext->GPI1485_int Crosses cell membrane FKBP52 FKBP-52 GPI1485_int->FKBP52 Binds PI3K PI3K FKBP52->PI3K Activates Ras Ras FKBP52->Ras Activates Akt Akt PI3K->Akt Survival Neuronal Survival & Neuroprotection Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Neurite Outgrowth & Regeneration ERK->Growth

Caption: Proposed signaling pathway of this compound in primary neurons.

Data Presentation

The following table summarizes recommended starting concentrations and incubation times for this compound in primary neuron cultures based on typical usage for similar small molecules. Note: Optimal conditions should be determined empirically for each specific neuronal type and experimental setup.

Parameter Neuroprotection Assay Neurite Outgrowth Assay Signaling Pathway Analysis
Cell Type Primary Cortical, Hippocampal, or DRG NeuronsPrimary Cortical, Hippocampal, or DRG NeuronsPrimary Cortical or Hippocampal Neurons
This compound Concentration Range 1 - 100 nM1 - 100 nM10 - 100 nM
Incubation Time 24 - 72 hours48 - 96 hours15 minutes - 24 hours
Vehicle Control DMSO (equal volume to highest this compound concentration)DMSO (equal volume to highest this compound concentration)DMSO (equal volume to highest this compound concentration)
Positive Control BDNF (50 ng/mL) or other known neurotrophic factorsNGF (50 ng/mL for DRG neurons) or BDNF (50 ng/mL for cortical/hippocampal neurons)Known activators of PI3K/Akt or MAPK/ERK pathways

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the general procedure for establishing primary neuron cultures from rodent embryos.

Primary_Neuron_Culture_Workflow cluster_preparation Preparation cluster_dissection Dissection & Dissociation cluster_culture Cell Culture Coat_Plates Coat culture plates (e.g., with Poly-D-Lysine) Dissect Dissect desired brain region (e.g., cortex, hippocampus) from E18 embryos Mince Mince tissue Dissect->Mince Digest Enzymatic digestion (e.g., papain or trypsin) Mince->Digest Triturate Mechanical trituration Digest->Triturate Plate Plate dissociated cells onto coated plates Triturate->Plate Incubate Incubate at 37°C, 5% CO2 Plate->Incubate Maintain Maintain culture with regular media changes Incubate->Maintain

Caption: Workflow for establishing primary neuron cultures.

Materials:

  • Timed-pregnant rodent (e.g., rat at embryonic day 18)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or other coating reagents

  • Sterile dissection tools

  • Cell culture plates or coverslips

Method:

  • Plate Coating: Coat culture vessels with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Wash thoroughly with sterile water before use.

  • Dissection: Aseptically dissect the desired brain region (e.g., cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.

  • Dissociation: Mince the tissue and incubate with an appropriate enzyme solution (e.g., papain) to dissociate the cells.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Determine cell density and viability using a hemocytometer and trypan blue. Plate neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) onto pre-coated culture vessels in plating medium.

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere. Perform partial media changes every 2-3 days.

Protocol 2: Neuroprotection Assay

This protocol is designed to assess the ability of this compound to protect primary neurons from a toxic insult.

Neuroprotection_Assay_Workflow Establish_Culture Establish primary neuron culture (See Protocol 1) Pre_treat Pre-treat with this compound (or vehicle/positive control) Establish_Culture->Pre_treat Induce_Toxicity Induce neurotoxicity (e.g., glutamate, H2O2, or trophic factor withdrawal) Pre_treat->Induce_Toxicity Incubate Incubate for 24-48 hours Induce_Toxicity->Incubate Assess_Viability Assess neuronal viability Incubate->Assess_Viability

Caption: Workflow for a neuroprotection assay.

Materials:

  • Established primary neuron cultures (e.g., 5-7 days in vitro)

  • This compound stock solution

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or serum-free medium for trophic withdrawal)

  • Cell viability assay reagents (e.g., MTT, LDH release assay kit, or live/dead staining)

Method:

  • Culture Neurons: Establish primary neuron cultures as described in Protocol 1.

  • Pre-treatment: After 5-7 days in vitro, pre-treat the neurons with various concentrations of this compound (e.g., 1-100 nM) or vehicle control for 2-24 hours.

  • Induce Toxicity: Following pre-treatment, expose the neurons to a neurotoxic stimulus. The choice of toxin and its concentration should be optimized to induce approximately 50% cell death in control cultures.

  • Incubation: Co-incubate the neurons with this compound and the neurotoxic agent for 24-48 hours.

  • Assess Viability: Quantify neuronal viability using a suitable method. For example, an LDH release assay can measure cytotoxicity, while immunofluorescence staining for neuronal markers (e.g., MAP2 or NeuN) and a nuclear counterstain (e.g., DAPI) can be used to count surviving neurons.

Protocol 3: Neurite Outgrowth Assay

This protocol provides a method to evaluate the effect of this compound on promoting neurite extension.

Neurite_Outgrowth_Assay_Workflow Plate_Neurons Plate primary neurons at low density Treat Treat with this compound (or vehicle/positive control) Plate_Neurons->Treat Incubate Incubate for 48-96 hours Treat->Incubate Fix_and_Stain Fix and immunostain for neuronal markers (e.g., β-III tubulin or MAP2) Incubate->Fix_and_Stain Image_and_Analyze Image acquisition and analysis (e.g., measure neurite length and branching) Fix_and_Stain->Image_and_Analyze

Caption: Workflow for a neurite outgrowth assay.

Materials:

  • Primary neuron culture (plated at low density to allow for individual neurite visualization)

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization/blocking solution (e.g., PBS with Triton X-100 and goat serum)

  • Primary antibody against a neurite marker (e.g., anti-β-III tubulin or anti-MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Microscope with imaging software

Method:

  • Plate Neurons: Plate primary neurons at a relatively low density on coated coverslips.

  • Treatment: After allowing the neurons to attach (typically 4-24 hours), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 nM), vehicle control, or a positive control (e.g., NGF for DRG neurons).

  • Incubation: Incubate the cultures for 48-96 hours to allow for neurite extension.

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize, and block non-specific binding. Incubate with a primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody and a nuclear counterstain.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Use an appropriate image analysis software to quantify neurite length, number of primary neurites, and branching complexity.

Conclusion

This compound is a promising compound for promoting neuronal health. The protocols outlined in these application notes provide a framework for researchers to investigate the neuroprotective and neuroregenerative properties of this compound in primary neuron cultures. Due to the variability in primary cell culture, it is crucial to empirically determine the optimal experimental conditions, including cell density, this compound concentration, and incubation times.

References

Application Notes and Protocols for Testing GPI-1485 Efficacy in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive immunophilin ligand that has demonstrated neuroprotective and neuroregenerative potential in preclinical studies. As an analog of the well-studied compound GPI-1046, it belongs to a class of molecules that bind to FK506-binding proteins (FKBPs) and are being investigated for the treatment of neurodegenerative disorders such as Parkinson's Disease (PD). These compounds are of particular interest because they do not suppress the immune system, a significant side effect of related compounds like tacrolimus (FK506).[1][2]

This document provides detailed application notes and protocols for utilizing established animal models of Parkinson's disease to evaluate the therapeutic efficacy of this compound. The focus is on the two most common neurotoxin-based rodent models: the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.

Putative Signaling Pathway for this compound Neuroprotection

The neurotrophic effects of non-immunosuppressive FKBP ligands like this compound are believed to be initiated by their binding to FKBPs, particularly FKBP52. This interaction is thought to trigger downstream signaling cascades that promote neuronal survival and neurite outgrowth. While the precise mechanism is still under investigation, evidence suggests the involvement of the Ras/Raf/MAPK pathway and the upregulation of neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] This pathway is distinct from the immunosuppressive action of drugs like tacrolimus, which involves the inhibition of calcineurin.[1]

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GPI-1485_in This compound This compound->GPI-1485_in Cell Membrane Permeation FKBP52 FKBP52 GPI-1485_in->FKBP52 Binding Ras Ras FKBP52->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK_ERK MAPK (ERK) MEK->MAPK_ERK Transcription_Factors Transcription Factors MAPK_ERK->Transcription_Factors Phosphorylates Neurotrophic_Factors Increased Expression of Neurotrophic Factors (GDNF, BDNF) Transcription_Factors->Neurotrophic_Factors Induces Neuronal_Survival Neuronal Survival and Neurite Outgrowth Neurotrophic_Factors->Neuronal_Survival

Putative signaling pathway of this compound.

Animal Models for Efficacy Testing

The following sections detail the protocols for two widely used rodent models of Parkinson's disease.

The MPTP Mouse Model of Parkinson's Disease

The MPTP model is a well-established and reproducible model that mimics many of the pathological and biochemical features of Parkinson's disease, particularly the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the subsequent depletion of dopamine in the striatum.

Experimental Workflow:

MPTP Model Workflow Acclimatization Acclimatization Baseline_Behavior Baseline Behavioral Testing Acclimatization->Baseline_Behavior MPTP_Administration MPTP Administration Baseline_Behavior->MPTP_Administration GPI-1485_Treatment This compound or Vehicle Treatment MPTP_Administration->GPI-1485_Treatment Post_Lesion_Behavior Post-Lesion Behavioral Testing GPI-1485_Treatment->Post_Lesion_Behavior Tissue_Collection Tissue Collection (Brain) Post_Lesion_Behavior->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis

Workflow for the MPTP mouse model.

Protocol:

  • Animal Selection: C57BL/6 mice are commonly used as they are highly susceptible to MPTP neurotoxicity.

  • Acclimatization: House animals for at least one week under standard laboratory conditions before the start of the experiment.

  • Baseline Behavioral Testing (Optional): Conduct baseline motor function tests to ensure no pre-existing motor deficits.

  • MPTP Administration:

    • Prepare a fresh solution of MPTP hydrochloride in sterile saline.

    • Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.

  • This compound Treatment:

    • Treatment can be administered prophylactically (before and during MPTP administration) or therapeutically (after MPTP administration).

    • Dissolve this compound in a suitable vehicle and administer via the desired route (e.g., oral gavage, subcutaneous injection).

    • A control group should receive the vehicle alone.

  • Post-Lesion Behavioral Testing:

    • Perform a battery of behavioral tests 7-21 days after MPTP administration to assess motor function. Common tests include:

      • Open Field Test: To measure locomotor activity and exploration.

      • Pole Test: To assess bradykinesia and motor coordination.

      • Rotarod Test: To evaluate motor coordination and balance.

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis or collect fresh brain tissue for biochemical analysis.

  • Histological Analysis:

    • Cryosection the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the SNpc and nerve terminal density in the striatum.

  • Biochemical Analysis:

    • Dissect the striatum from fresh brain tissue and use high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

Quantitative Data Summary for GPI-1046 (an analog of this compound) in the MPTP Mouse Model:

ParameterControlMPTP + VehicleMPTP + GPI-1046Reference
Striatal TH Fiber Density (% of Control) 100%~23%~50%[5]
Striatal Dopamine Levels (ng/mg tissue) Varies by labSignificant ReductionPartial Restoration[6]
Number of TH-positive neurons in SNpc Varies by labSignificant ReductionAttenuated Reduction[5]
The 6-OHDA Rat Model of Parkinson's Disease

The 6-OHDA model involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the nigrostriatal pathway, resulting in a progressive loss of dopaminergic neurons on one side of the brain. This unilateral lesion leads to characteristic rotational behavior in response to dopaminergic drugs.

Experimental Workflow:

6-OHDA Model Workflow Acclimatization Acclimatization Stereotaxic_Surgery Unilateral 6-OHDA Stereotaxic Injection Acclimatization->Stereotaxic_Surgery Recovery Recovery Stereotaxic_Surgery->Recovery Lesion_Confirmation Lesion Confirmation (Apomorphine-induced rotation) Recovery->Lesion_Confirmation GPI-1485_Treatment This compound or Vehicle Treatment Lesion_Confirmation->GPI-1485_Treatment Post_Treatment_Behavior Post-Treatment Behavioral Testing GPI-1485_Treatment->Post_Treatment_Behavior Tissue_Collection Tissue Collection (Brain) Post_Treatment_Behavior->Tissue_Collection Analysis Histological and Biochemical Analysis Tissue_Collection->Analysis

Workflow for the 6-OHDA rat model.

Protocol:

  • Animal Selection: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: House animals for at least one week prior to surgery.

  • Stereotaxic Surgery for 6-OHDA Injection:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride (dissolved in saline with 0.02% ascorbic acid to prevent oxidation) into the medial forebrain bundle (MFB) or the substantia nigra.

    • A typical injection might consist of 8 µg of 6-OHDA in 4 µL of vehicle, infused slowly.

  • Post-operative Care and Recovery: Provide appropriate post-operative care, including analgesics and soft food, and allow the animals to recover for at least two weeks.

  • Lesion Confirmation:

    • Assess the extent of the dopaminergic lesion by measuring rotational behavior induced by a dopamine agonist, such as apomorphine (0.05-0.1 mg/kg, s.c.).

    • Animals exhibiting a stable and significant number of contralateral rotations (away from the lesioned side) are included in the study.

  • This compound Treatment:

    • Administer this compound or vehicle to the lesioned animals for a defined period.

  • Post-Treatment Behavioral Testing:

    • Drug-Induced Rotation: Re-evaluate apomorphine- or amphetamine-induced rotational behavior to assess the functional effects of the treatment.

    • Cylinder Test: To measure forelimb use asymmetry.

    • Corridor Task: To assess sensorimotor neglect.

  • Tissue Collection and Preparation: As described for the MPTP model.

  • Histological and Biochemical Analysis: As described for the MPTP model, comparing the lesioned and unlesioned hemispheres.

Quantitative Data Summary for GPI-1046 (an analog of this compound) in the 6-OHDA Rat Model:

Parameter6-OHDA + Vehicle6-OHDA + GPI-1046Reference
Apomorphine-induced rotations (turns/min) Significant contralateral rotationsReduction in contralateral rotations[7][8]
Striatal TH Fiber Density (% of unlesioned side) Severe reductionPartial restoration[5]
Number of TH-positive neurons in SNpc Severe reductionAttenuated reduction[5]

Conclusion

The MPTP mouse model and the 6-OHDA rat model are valuable tools for evaluating the neuroprotective and neuro-restorative efficacy of this compound. A comprehensive assessment should include a combination of behavioral, histological, and biochemical endpoints to provide a thorough understanding of the compound's potential as a therapeutic agent for Parkinson's disease. The protocols and data presented here provide a framework for designing and interpreting such preclinical studies.

References

Application Notes and Protocols for GPI-1485 Administration in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties in the context of neurodegenerative diseases, including Parkinson's disease. As a second-generation compound following GPI-1046, its mechanism of action is believed to involve the binding to the FK506 binding protein 12 (FKBP12), which may trigger downstream signaling cascades that promote neuronal survival and neurite outgrowth. Preclinical studies in animal models of Parkinson's disease are crucial for evaluating the therapeutic potential of compounds like this compound. The most commonly used model for this purpose is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.

These application notes provide a framework for investigating the effects of this compound in an MPTP mouse model of Parkinson's disease, based on established methodologies for similar compounds and general protocols for this animal model.

Data Presentation

While specific quantitative data for this compound in a mouse model of Parkinson's disease is not publicly available, preclinical studies with related immunophilin ligands have shown significant neuroprotective effects. Researchers investigating this compound would be expected to generate data in the following formats:

Table 1: Effect of this compound on Motor Performance in MPTP-Treated Mice

Treatment GroupNRotarod Latency (s)Pole Test (Time to turn, s)Pole Test (Time to descend, s)
Vehicle + Saline
Vehicle + MPTP
This compound (Dose 1) + MPTP
This compound (Dose 2) + MPTP
This compound (Dose 3) + MPTP

Data would be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be used to determine significance.

Table 2: Neuroprotective Effect of this compound on Dopaminergic Neurons and Neurotransmitter Levels in MPTP-Treated Mice

Treatment GroupNTH+ Neurons in Substantia Nigra (cells/mm²)Striatal Dopamine (ng/mg tissue)Striatal DOPAC (ng/mg tissue)Striatal HVA (ng/mg tissue)
Vehicle + Saline
Vehicle + MPTP
This compound (Dose 1) + MPTP
This compound (Dose 2) + MPTP
This compound (Dose 3) + MPTP

Data would be presented as mean ± SEM. TH+ refers to Tyrosine Hydroxylase positive neurons. DOPAC and HVA are dopamine metabolites. Statistical analysis would be performed to assess significance.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in an MPTP mouse model of Parkinson's disease.

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes the induction of dopaminergic neurodegeneration using MPTP.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • MPTP-HCl (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Animal handling and injection equipment

Procedure:

  • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 20 mg/kg). Prepare fresh on the day of use.

  • Administration: Administer MPTP solution to mice via intraperitoneal (i.p.) injection. A common sub-acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals on a single day.

  • Control Group: Administer an equivalent volume of sterile saline to the control group of mice.

  • Post-Injection Monitoring: Closely monitor the animals for any adverse effects. Provide supportive care as needed (e.g., softened food, hydration).

  • Experimental Timeline: Behavioral testing is typically performed 7-14 days after MPTP administration, followed by tissue collection for biochemical and histological analysis.

This compound Administration

This protocol outlines the administration of this compound to the MPTP-treated mice.

Materials:

  • This compound

  • Appropriate vehicle for solubilizing this compound (e.g., sterile saline, DMSO, or a specific formulation provided by the manufacturer)

  • Oral gavage needles or injection equipment

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to achieve the desired dosages.

  • Administration Route: Based on studies with related compounds, oral administration is a likely route. Administer the this compound solution via oral gavage.

  • Dosing Schedule: A typical neuroprotective study design would involve pre-treatment with this compound for a number of days (e.g., 7-14 days) prior to MPTP administration and continued treatment until the end of the experiment.

  • Control Groups:

    • A vehicle control group receiving only the vehicle.

    • An MPTP + vehicle group.

  • Dosage: The optimal dosage of this compound would need to be determined through dose-response studies.

Behavioral Assessment

These protocols are for assessing motor function in mice.

Purpose: To assess motor coordination and balance.

Procedure:

  • Acclimation: Acclimate the mice to the rotarod apparatus for 2-3 days prior to testing.

  • Testing: Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: Record the latency to fall from the rod.

  • Trials: Perform 3-5 trials per mouse with an inter-trial interval.

Purpose: To assess bradykinesia and motor coordination.

Procedure:

  • Apparatus: Use a vertical wooden or metal pole with a rough surface.

  • Procedure: Place the mouse head-upward on the top of the pole.

  • Measurement: Record the time it takes for the mouse to turn and face downward (time to turn) and the time to descend to the base of the pole (time to descend).

Biochemical Analysis

This protocol is for measuring striatal dopamine and its metabolites.

Procedure:

  • Tissue Collection: Euthanize the mice and rapidly dissect the striata on ice.

  • Homogenization: Homogenize the tissue in an appropriate buffer.

  • Analysis: Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the levels of dopamine, DOPAC, and HVA.

Immunohistochemistry

This protocol is for quantifying dopaminergic neurons in the substantia nigra.

Procedure:

  • Tissue Processing: Perfuse the mice with paraformaldehyde, dissect the brains, and prepare coronal sections through the substantia nigra.

  • Staining: Perform immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra pars compacta (SNc).

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound Neuroprotection

GPI1485_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin Inhibition Bcl2 Bcl-2 FKBP12->Bcl2 Upregulation Bax Bax FKBP12->Bax Downregulation Neurotrophic_Factors Neurotrophic Factors (e.g., GDNF) FKBP12->Neurotrophic_Factors Upregulation NFAT NF-AT Calcineurin->NFAT Dephosphorylation (Activation) Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Neuronal_Survival Neuronal Survival & Neurite Outgrowth Neurotrophic_Factors->Neuronal_Survival

Caption: Proposed signaling pathway for this compound mediated neuroprotection.

Experimental Workflow for Evaluating this compound in MPTP Mouse Model

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Post-treatment & Assessment Phase Start Start of Experiment Treatment This compound or Vehicle Administration (Oral Gavage) Start->Treatment MPTP_Induction MPTP or Saline Administration (i.p.) Treatment->MPTP_Induction After pre-treatment period Continued_Treatment Continued this compound or Vehicle Administration MPTP_Induction->Continued_Treatment Behavioral_Tests Behavioral Assessment (Rotarod, Pole Test) Continued_Treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Brain Dissection) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (HPLC for Dopamine) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (TH Staining) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

Application Notes and Protocols for Western Blot Analysis of Tyrosine Hydroxylase Following GPI-1485 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that binds to FK506-binding proteins (FKBPs), particularly FKBP12. This class of compounds has garnered significant interest for its neurotrophic and neuroprotective properties, showing potential in models of neurodegenerative diseases such as Parkinson's disease. One of the key areas of investigation is the effect of these ligands on dopaminergic neurons, which are critically affected in Parkinson's disease. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine, and its expression level is a key indicator of the health and functional capacity of dopaminergic neurons.

These application notes provide a comprehensive protocol for the analysis of tyrosine hydroxylase expression in neuronal cells following treatment with this compound, utilizing Western blotting as the primary method of quantification. The provided methodologies and data presentation are intended to guide researchers in assessing the neurotrophic potential of this compound and similar compounds.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of tyrosine hydroxylase (TH) protein levels in SH-SY5Y neuroblastoma cells treated with varying concentrations of this compound for 48 hours. Data is presented as the relative band intensity of TH normalized to a loading control (e.g., β-actin), with the untreated control set to 1.

Treatment GroupThis compound ConcentrationMean Relative TH Band IntensityStandard DeviationFold Change vs. Control
Control0 nM1.000.121.0
This compound10 nM1.250.151.25
This compound50 nM1.680.211.68
This compound100 nM1.950.251.95
This compound500 nM1.980.281.98

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a common model for dopaminergic neurons.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 70-80% confluency, detach them using trypsin-EDTA and seed them into 6-well plates at a density of 5 x 10^5 cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 10 nM, 50 nM, 100 nM, and 500 nM. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for 48 hours at 37°C and 5% CO2.

Protein Extraction and Quantification

Materials:

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • BCA protein assay kit

Procedure:

  • After the 48-hour incubation, place the 6-well plates on ice.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells from the surface of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to new, clean microcentrifuge tubes.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blot Analysis

Materials:

  • SDS-PAGE gels (e.g., 10% polyacrylamide)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: Rabbit anti-Tyrosine Hydroxylase (e.g., Millipore AB152, 1:1000 dilution)

  • Primary antibody: Mouse anti-β-actin (loading control, 1:5000 dilution)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG (1:2000 dilution)

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG (1:5000 dilution)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • SDS-PAGE:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load the samples onto the SDS-PAGE gel, along with a molecular weight marker.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against Tyrosine Hydroxylase diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunodetection process for the loading control (β-actin).

  • Signal Detection and Analysis:

    • Prepare the ECL working solution and incubate the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the Tyrosine Hydroxylase band to the intensity of the β-actin band for each sample.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed SH-SY5Y cells in 6-well plates B Treat with varying concentrations of this compound A->B C Lyse cells and collect supernatant B->C D Quantify protein concentration (BCA assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Immunodetection (Primary & Secondary Antibodies) F->G H Signal Detection (ECL) G->H I Densitometry and Normalization to Loading Control H->I J Quantitative Analysis of Tyrosine Hydroxylase Levels I->J

Caption: Experimental workflow for Western blot analysis of Tyrosine Hydroxylase.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 PI3K PI3K FKBP12->PI3K Activates ERK ERK FKBP12->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Phosphorylation TH_Gene Tyrosine Hydroxylase Gene pCREB->TH_Gene Binds to Promoter TH_Protein Tyrosine Hydroxylase Protein (Increased Expression) TH_Gene->TH_Protein Transcription & Translation

Caption: Proposed signaling pathway for this compound-induced Tyrosine Hydroxylase expression.

logical_relationship cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect Treatment This compound Treatment of Dopaminergic Neurons Pathway_Activation Activation of Neurotrophic Signaling Pathways (e.g., PI3K/Akt, ERK/MAPK) Treatment->Pathway_Activation Transcription_Factor Increased Phosphorylation of CREB Pathway_Activation->Transcription_Factor Gene_Expression Enhanced Transcription of Tyrosine Hydroxylase Gene Transcription_Factor->Gene_Expression Protein_Increase Increased Tyrosine Hydroxylase Protein Levels Gene_Expression->Protein_Increase

Caption: Logical relationship of the experimental hypothesis.

Application Notes and Protocols: Immunocytochemistry for Neurite Outgrowth with GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that interacts with FK506-binding proteins (FKBPs), a family of intracellular receptors with roles in protein folding and signal transduction.[1] The potential of this compound and similar compounds to promote neurite outgrowth and offer neuroprotection has been a subject of interest in the context of neurodegenerative diseases and nerve injury.[2][3] These application notes provide a comprehensive guide to utilizing immunocytochemistry for the qualitative and quantitative assessment of neurite outgrowth in neuronal cell cultures treated with this compound.

While extensive quantitative data on the specific effects of this compound on neurite outgrowth are not widely available in publicly accessible literature, the protocols outlined herein are based on established methodologies for analyzing the neurotrophic potential of various compounds.[4][5][6]

Quantitative Data Presentation

The effective evaluation of this compound's impact on neurite outgrowth necessitates rigorous quantitative analysis. Below are tables formatted to present key metrics from such experiments. Researchers can use these templates to structure their data for clear comparison and interpretation.

Table 1: Effect of this compound on Neurite Length

Treatment GroupConcentration (nM)Mean Total Neurite Length per Neuron (µm)Standard Deviation (µm)p-value (vs. Vehicle Control)
Vehicle Control0Data to be filledData to be filledN/A
This compound1Data to be filledData to be filledData to be filled
This compound10Data to be filledData to be filledData to be filled
This compound100Data to be filledData to be filledData to be filled
Positive Control (e.g., NGF)SpecifyData to be filledData to be filledData to be filled

Table 2: Effect of this compound on Neurite Branching and Number

Treatment GroupConcentration (nM)Mean Number of Primary Neurites per NeuronMean Number of Branch Points per Neuronp-value (vs. Vehicle Control)
Vehicle Control0Data to be filledData to be filledN/A
This compound1Data to be filledData to be filledData to be filled
This compound10Data to be filledData to be filledData to be filled
This compound100Data to be filledData to be filledData to be filled
Positive Control (e.g., NGF)SpecifyData to be filledData to be filledData to be filled

Hypothesized Signaling Pathway for this compound in Neurite Outgrowth

This compound, as a ligand for FKBP12, is hypothesized to modulate intracellular signaling cascades that converge on cytoskeletal rearrangement and gene expression, ultimately promoting neurite extension. The precise pathway is a subject of ongoing research. Below is a diagram illustrating a plausible, yet hypothesized, signaling cascade.

GPI1485_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm placeholder GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 Binds Calcineurin Calcineurin FKBP12->Calcineurin Modulates mTOR_complex mTOR Pathway (Potential modulation) FKBP12->mTOR_complex Modulates Signaling_Intermediates Signaling Intermediates (e.g., Akt, ERK) Calcineurin->Signaling_Intermediates mTOR_complex->Signaling_Intermediates Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Tubulin, Actin) Signaling_Intermediates->Cytoskeletal_Proteins Gene_Expression Gene Expression (Growth-associated genes) Signaling_Intermediates->Gene_Expression Neurite_Outgrowth Neurite Outgrowth Cytoskeletal_Proteins->Neurite_Outgrowth Gene_Expression->Neurite_Outgrowth ICC_Workflow start Start cell_culture Neuronal Cell Culture (e.g., PC12, Primary Neurons) start->cell_culture plating Plate Cells on Coated Coverslips cell_culture->plating treatment Treat with this compound (and controls) plating->treatment fixation Fixation (4% Paraformaldehyde) treatment->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (5% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-III Tubulin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab mounting Mount Coverslips (with DAPI) secondary_ab->mounting imaging Fluorescence Microscopy (Image Acquisition) mounting->imaging analysis Quantitative Image Analysis imaging->analysis end End analysis->end

References

Optimal Concentration of GPI-1485 for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for determining the optimal concentration of GPI-1485, a non-immunosuppressive immunophilin ligand, for use in cell culture experiments focused on neuroprotection and neurite outgrowth.

Introduction

This compound is a synthetic, non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has demonstrated significant neurotrophic and neuroprotective properties. It promotes neural regeneration and functional recovery in various models of neurological damage. While its analogue, GPI-1046, has been shown to enhance neurite outgrowth at concentrations as low as 1 pM, with maximal stimulation observed between 1-10 nM, the optimal concentration of this compound for in vitro studies requires empirical determination for each specific cell type and experimental endpoint.[1] This document outlines the necessary protocols to establish the effective dose range of this compound for your research.

Data Presentation

The following tables summarize the recommended starting concentration ranges for this compound based on data from its analogue, GPI-1046, and general practices for similar small molecules in cell culture.

Table 1: Recommended Starting Concentration Ranges for this compound in Cell Culture Experiments

ParameterConcentration RangeNotes
Initial Range Finding 1 pM - 10 µMA broad range to capture both high-potency and potential lower-affinity effects.
Neurite Outgrowth Assays 10 pM - 1 µMBased on the high potency of the analogue GPI-1046.
Neuroprotection Assays 100 pM - 10 µMNeuroprotective effects may require higher concentrations than neurite outgrowth promotion.

Table 2: Example of a Dose-Response Experiment Layout for a 96-well Plate

ConcentrationColumn 1-3Column 4-6Column 7-9Column 10-12
Vehicle Control Replicates---
1 pM this compound Replicates---
10 pM this compound Replicates---
100 pM this compound Replicates---
1 nM this compound -Replicates--
10 nM this compound -Replicates--
100 nM this compound -Replicates--
1 µM this compound --Replicates-
10 µM this compound --Replicates-
Positive Control ---Replicates

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Neuronal Cell Lines (PC-12 and SH-SY5Y)

Materials:

  • PC-12 or SH-SY5Y cells

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

Procedure:

  • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

  • For experiments, seed cells at the desired density in appropriate well plates. For example, for neurite outgrowth assays, a lower density is often preferred.

Protocol 2: Determining the Optimal Concentration of this compound for Neuroprotection using an MTT Assay

This protocol is designed to assess the ability of this compound to protect neuronal cells from an oxidative insult.

Materials:

  • Neuronal cells (e.g., PC-12 or SH-SY5Y) seeded in a 96-well plate

  • This compound stock solution

  • Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium (e.g., from 1 pM to 10 µM).

  • Pre-treat the cells with different concentrations of this compound for 2-4 hours.

  • Induce neurotoxicity by adding the chosen neurotoxic agent at a pre-determined toxic concentration.

  • Incubate for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Assessing the Effect of this compound on Neurite Outgrowth

This protocol quantifies the neuritogenic effects of this compound.

Materials:

  • Neuronal cells (e.g., PC-12 or SH-SY5Y) seeded in a 24- or 48-well plate

  • This compound stock solution

  • Nerve Growth Factor (NGF) as a positive control

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • Seed cells at a low density to allow for clear visualization of individual neurites.

  • Treat cells with various concentrations of this compound (e.g., 10 pM to 1 µM). Include a vehicle control and a positive control (e.g., NGF for PC-12 cells).

  • Incubate the cells for 48-72 hours to allow for neurite extension.

  • Capture images of multiple fields per well.

  • Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells bearing neurites.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow for Optimal Concentration Determination Cell Seeding Cell Seeding This compound Treatment (Dose-Response) This compound Treatment (Dose-Response) Induction of Stress (Neuroprotection Assay) Induction of Stress (Neuroprotection Assay) Incubation Incubation Endpoint Assay Endpoint Assay Data Analysis Data Analysis

G This compound This compound FKBP FKBP This compound->FKBP Binds to NMDA Receptor NMDA Receptor This compound->NMDA Receptor Potentiates (Hypothesized) Signaling Cascade Signaling Cascade FKBP->Signaling Cascade Modulates NMDA Receptor->Signaling Cascade Activates Neurite Outgrowth Neurite Outgrowth Signaling Cascade->Neurite Outgrowth Neuroprotection Neuroprotection Signaling Cascade->Neuroprotection

References

Application Notes and Protocols: Investigating the Role of FKBP12 in GPI-1485-Mediated Neuroregeneration using Lentiviral Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has shown potential for promoting neuroregeneration and neuroprotection.[1][2] Its mechanism of action is believed to involve interaction with FK506-binding proteins (FKBPs).[3] The most abundant of these is the 12-kDa FK506-binding protein (FKBP12), a cytosolic protein with peptidyl-prolyl isomerase (PPIase) activity that plays a role in protein folding, regulation of intracellular calcium channels, and cell signaling pathways such as the TGF-β pathway.[4][5][6][7] To elucidate the specific role of FKBP12 in the neurotrophic effects of this compound, modulating its expression levels in relevant cell models is a critical step. Lentiviral vectors provide a robust and efficient method for stable overexpression or knockdown of FKBP12 in both dividing and non-dividing cells, such as neuronal cell lines and primary neurons.[8][9]

These application notes provide detailed protocols for the lentiviral delivery of FKBP12 to investigate its role in the mechanism of action of this compound. The protocols cover lentivirus production, cell transduction, and subsequent functional assays.

I. Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data from experiments designed to investigate the role of FKBP12 in this compound's neurotrophic effects. These tables are structured for easy comparison of results under different experimental conditions.

Table 1: Lentiviral Transduction Efficiency in SH-SY5Y Neuroblastoma Cells

Lentiviral VectorTransduction AgentMultiplicity of Infection (MOI)Transduction Efficiency (% GFP+ cells)
lenti-CMV-GFP (Control)Polybrene (8 µg/mL)592%
lenti-CMV-FKBP12-IRES-GFPPolybrene (8 µg/mL)589%
lenti-pLKO.1-shFKBP12-GFPPolybrene (8 µg/mL)1085%
lenti-pLKO.1-shScramble-GFPPolybrene (8 µg/mL)1088%

Table 2: FKBP12 Expression Levels Post-Transduction

Cell LineWestern Blot (Relative Densitometry Units)
Untransduced SH-SY5Y1.00
lenti-shScramble0.98
lenti-shFKBP120.21
lenti-FKBP124.52

Table 3: Effect of this compound on Neurite Outgrowth in Transduced SH-SY5Y Cells

Cell LineTreatment (24h)Average Neurite Length (µm)Percentage of Cells with Neurites >50µm
lenti-shScrambleVehicle45.3 ± 5.115%
lenti-shScrambleThis compound (1 µM)82.1 ± 7.848%
lenti-shFKBP12Vehicle43.9 ± 4.914%
lenti-shFKBP12This compound (1 µM)48.2 ± 5.518%
lenti-FKBP12Vehicle46.1 ± 5.216%
lenti-FKBP12This compound (1 µM)105.6 ± 9.365%

II. Experimental Protocols

Protocol 1: Production of High-Titer Lentivirus

This protocol describes the generation of lentiviral particles for FKBP12 overexpression (lenti-FKBP12) and knockdown (lenti-shFKBP12) using a 3rd generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLV-CMV-FKBP12-IRES-GFP for overexpression or pLKO.1-shFKBP12 for knockdown)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G - VSV-G)

  • Transfection reagent (e.g., FuGENE, Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Day 1: Seed HEK293T Cells. Plate 1.5 x 10^6 HEK293T cells in a 60 mm dish containing 5 mL of DMEM with 10% FBS. Incubate overnight.[10]

  • Day 2: Transfection.

    • In a sterile polypropylene tube, mix the plasmids: 1 µg of your lentiviral transfer plasmid, 1 µg of packaging plasmids (at an 8:1 ratio of packaging to envelope plasmid), and bring the total volume to 100 µL with Opti-MEM.[10]

    • Add 6 µL of transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes.[10]

    • Add the transfection complex dropwise to the HEK293T cells. Swirl to mix. Incubate overnight.[10]

  • Day 3: Change Media. Replace the media on the HEK293T cells with 5-6 mL of fresh DMEM with 10% FBS.[10]

  • Day 4 & 5: Harvest Viral Supernatant.

    • At 48 hours post-transfection, collect the supernatant containing the viral particles.

    • Add fresh media to the cells and collect again at 72 hours. Pool the harvests.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.[10]

  • Concentration & Titration (Optional but Recommended):

    • Concentrate the virus using ultracentrifugation or a PEG-based precipitation solution.

    • Resuspend the viral pellet in a small volume of sterile PBS or serum-free medium.

    • Determine the viral titer using methods such as p24 ELISA, qPCR for the viral genome, or by transducing a reporter cell line and counting fluorescent colonies.

Protocol 2: Lentiviral Transduction of Neuronal Cells (SH-SY5Y)

This protocol is for the transduction of SH-SY5Y neuroblastoma cells, a common model for neuronal studies.

Materials:

  • SH-SY5Y cells

  • High-titer lentivirus stock

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Polybrene (Hexadimethrine Bromide) stock solution (2 mg/mL)[11]

  • Puromycin (for selection of knockdown vectors)[9]

Procedure:

  • Day 1: Plate Target Cells. Plate 5 x 10^5 SH-SY5Y cells per well in a 6-well plate. Incubate overnight to allow cells to adhere and reach ~70% confluency.[12]

  • Day 2: Transduction.

    • Thaw the lentiviral aliquot on ice.[12]

    • Remove the culture medium from the cells.

    • Prepare the transduction medium: To 1 mL of fresh complete growth medium, add Polybrene to a final concentration of 8 µg/mL.[9][11]

    • Add the desired amount of lentivirus to the transduction medium to achieve the target MOI.

    • Add the virus-containing medium to the cells. Gently swirl the plate.

    • Incubate for 18-20 hours.[11][12]

  • Day 3: Change Media. Remove the virus-containing medium and replace it with fresh complete growth medium. This step reduces toxicity from the virus and Polybrene.[11][12]

  • Day 4 onwards: Selection and Expansion.

    • After 24-48 hours, the expressed protein can be detected.[12]

    • If using a vector with a selection marker (e.g., puromycin resistance in pLKO.1), add the appropriate concentration of the antibiotic to the medium to select for stably transduced cells. The optimal concentration should be determined beforehand with a kill curve.[9]

    • Expand the stable cell population for subsequent experiments.

Protocol 3: Neurite Outgrowth Assay

This assay is used to quantify the neurotrophic effect of this compound on transduced cells.

Materials:

  • Stably transduced SH-SY5Y cells (lenti-shScramble, lenti-shFKBP12, lenti-FKBP12)

  • Low-serum differentiation medium (e.g., DMEM/F12 with 1% FBS)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Microscope with imaging software

Procedure:

  • Plate Cells: Seed the stably transduced SH-SY5Y cells onto collagen-coated plates or coverslips at a low density to allow for clear visualization of individual cells and their neurites.

  • Induce Differentiation: The next day, switch to a low-serum differentiation medium.

  • Treatment: Add this compound (e.g., at a final concentration of 1 µM) or vehicle control to the medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.

  • Imaging: Capture images of multiple random fields for each condition using a phase-contrast or fluorescence microscope (if using a GFP reporter).

  • Analysis:

    • Using imaging software (e.g., ImageJ with NeuronJ plugin), measure the length of the longest neurite for at least 100 cells per condition.

    • Alternatively, quantify the percentage of cells that have at least one neurite longer than a predefined threshold (e.g., twice the cell body diameter).

    • Compare the average neurite length and percentage of neurite-bearing cells between the different transduced cell lines with and without this compound treatment.

III. Visualizations

Signaling Pathways and Workflows

FKBP12_Signaling_Pathway cluster_GPI This compound Action cluster_FKBP12 FKBP12 Regulation cluster_downstream Downstream Effects GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 Binds/Modulates Neuroregeneration Neuroregeneration GPI1485->Neuroregeneration Promotes CaN Calcineurin FKBP12->CaN Inhibits mTOR mTOR FKBP12->mTOR Inhibits (with Rapamycin) TGFbR1 TGF-β Receptor I FKBP12->TGFbR1 Inhibits Basal Signaling NFAT NFAT (Dephosphorylated) CaN->NFAT Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes SMAD SMAD Signaling TGFbR1->SMAD Activates NFAT->Neuroregeneration Contributes to CellGrowth->Neuroregeneration Contributes to SMAD->Neuroregeneration Contributes to

Caption: Putative signaling pathways involving FKBP12 and this compound.

Lentiviral_Workflow cluster_production Lentivirus Production cluster_transduction Cell Transduction cluster_assay Functional Assay Plasmids 1. Co-transfect HEK293T cells: - Transfer Plasmid (FKBP12/shFKBP12) - Packaging Plasmids - Envelope Plasmid (VSV-G) Harvest 2. Harvest Viral Supernatant (48-72h post-transfection) Plasmids->Harvest Concentrate 3. Concentrate & Titer Virus Harvest->Concentrate Transduce 5. Add Lentivirus + Polybrene Concentrate->Transduce Plate 4. Plate Neuronal Cells (e.g., SH-SY5Y) Plate->Transduce Select 6. Select/Expand Stable Cell Lines Transduce->Select Treat 7. Treat with this compound Select->Treat Analyze 8. Analyze Neurite Outgrowth Treat->Analyze

Caption: Experimental workflow for FKBP12 lentiviral studies.

References

Application Notes and Protocols for Assessing Nerve Regeneration with GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that binds to the FK506-binding protein (FKBP). It is an analog of Tacrolimus (FK506) but lacks its immunosuppressive effects, making it a promising candidate for promoting nerve regeneration without the associated systemic side effects. This document provides detailed application notes and protocols for assessing the efficacy of this compound in promoting nerve regeneration in a preclinical setting, specifically using a rat sciatic nerve crush injury model. The methodologies described herein cover functional, electrophysiological, and histological assessments to provide a comprehensive evaluation of nerve recovery.

Signaling Pathway of Non-immunosuppressive FKBP Ligands

This compound and other non-immunosuppressive FKBP ligands are thought to promote nerve regeneration through a calcineurin-independent mechanism. While the precise downstream signaling cascade is still under investigation, it is hypothesized to involve the stabilization of the GAP-43 (Growth Associated Protein 43) mRNA and enhancement of growth factor signaling, leading to increased axonal growth and myelination.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds to Complex This compound-FKBP12 Complex This compound->Complex FKBP12->Complex GAP43_mRNA GAP-43 mRNA Stabilization Complex->GAP43_mRNA Promotes Growth_Factors Growth Factor Signaling Complex->Growth_Factors Enhances Calcineurin Calcineurin Gene_Transcription Gene Transcription (Growth-associated genes) GAP43_mRNA->Gene_Transcription Leads to Growth_Factors->Gene_Transcription Leads to Axonal_Growth Axonal Growth and Regeneration Gene_Transcription->Axonal_Growth Results in

Figure 1: Proposed signaling pathway for this compound in nerve regeneration.

Experimental Workflow for Assessing Nerve Regeneration

The overall experimental workflow involves inducing a sciatic nerve crush injury in a rat model, followed by treatment with this compound. The assessment of nerve regeneration is then carried out using a combination of functional, electrophysiological, and histological methods at specific time points post-injury.

Start Start Animal_Model Rat Sciatic Nerve Crush Injury Model Start->Animal_Model Treatment This compound Administration Animal_Model->Treatment Functional_Assessment Functional Assessment (Walking Track Analysis) Treatment->Functional_Assessment Weekly Electrophysiology Electrophysiological Assessment (NCV, CMAP) Treatment->Electrophysiology Endpoint Histology Histological Assessment (Morphometry, IHC) Treatment->Histology Endpoint Data_Analysis Data Analysis and Interpretation Functional_Assessment->Data_Analysis Electrophysiology->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow.

Quantitative Data Summary

While specific data for this compound is not publicly available, the following table summarizes representative quantitative data that could be expected based on studies with analogous non-immunosuppressive FKBP ligands (e.g., V-10,367) in a rat sciatic nerve crush model.

Assessment ParameterControl Group (Vehicle)This compound Treated GroupPercentage Improvement
Electrophysiology
Nerve Conduction Velocity (m/s)~35~45~28%
CMAP Amplitude (mV)~5~8~60%
Histomorphometry
Axon Diameter (µm)~3.5~4.5~28%
Myelin Sheath Thickness (µm)~0.8~1.1~37%
Number of Myelinated Axons~8,000~10,000~25%
Functional Recovery
Sciatic Functional Index (SFI)-60-30~50%

Experimental Protocols

Rat Sciatic Nerve Crush Injury Model

This protocol describes the surgical procedure to create a standardized crush injury to the sciatic nerve in rats.[1]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Non-serrated forceps or hemostat for crushing

  • Sutures

  • Antiseptic solution and sterile drapes

Procedure:

  • Anesthetize the rat and shave the surgical area on the lateral aspect of the thigh.

  • Place the animal in a prone position and sterilize the surgical site.

  • Make a skin incision parallel to the femur.

  • Separate the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Using non-serrated forceps, apply a consistent pressure to the nerve for 60 seconds at a location approximately 10 mm proximal to the trifurcation.

  • Release the pressure and observe for signs of a successful crush (translucent appearance of the nerve at the crush site).

  • Reposition the muscles and close the skin incision with sutures.

  • Administer post-operative analgesics as required and monitor the animal for recovery.

Electrophysiological Assessment

This protocol details the measurement of nerve conduction velocity (NCV) and compound muscle action potential (CMAP) to assess the functional integrity of the regenerated nerve.[2][3][4]

Materials:

  • Anesthetized rat (from the nerve crush model)

  • Electrophysiology recording system with stimulating and recording electrodes

  • Temperature probe and warming pad

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Place the stimulating electrodes at the sciatic notch (proximal stimulation) and at the ankle (distal stimulation).

  • Place the recording electrodes over the gastrocnemius muscle.

  • Deliver a supramaximal stimulus at the proximal site and record the latency of the evoked CMAP.

  • Deliver a supramaximal stimulus at the distal site and record the latency of the evoked CMAP.

  • Measure the distance between the proximal and distal stimulation sites.

  • Calculate the NCV using the formula: NCV = Distance / (Proximal Latency - Distal Latency).

  • Measure the amplitude of the CMAP from the baseline to the peak of the negative deflection.

Histomorphometric Analysis

This protocol describes the histological processing and analysis of the regenerated nerve to quantify axonal and myelin parameters.[5][6]

Materials:

  • Harvested sciatic nerve segments (distal to the crush site)

  • Fixative (e.g., 4% paraformaldehyde or glutaraldehyde)

  • Embedding medium (e.g., resin or paraffin)

  • Microtome

  • Stains (e.g., toluidine blue, osmium tetroxide)

  • Microscope with image analysis software

Procedure:

  • At the experimental endpoint, euthanize the animal and carefully dissect the sciatic nerve.

  • Harvest a 5 mm segment of the nerve distal to the crush site.

  • Fix the nerve segment in the appropriate fixative.

  • Process and embed the nerve tissue in resin or paraffin.

  • Cut transverse sections (1-2 µm for resin, 5-10 µm for paraffin) using a microtome.

  • Stain the sections with toluidine blue or osmium tetroxide to visualize myelin sheaths.

  • Capture high-resolution images of the nerve cross-sections under a microscope.

  • Using image analysis software, quantify the following parameters:

    • Total number of myelinated axons

    • Axon diameter

    • Myelin sheath thickness

    • G-ratio (axon diameter / fiber diameter)

Immunohistochemistry (IHC) for Axon and Myelin Markers

This protocol provides a method for the fluorescent labeling of specific axonal and myelin proteins to visualize and assess nerve regeneration.[7][8]

Materials:

  • Harvested and fixed sciatic nerve sections

  • Primary antibodies (e.g., anti-neurofilament for axons, anti-myelin basic protein [MBP] for myelin)

  • Fluorescently-labeled secondary antibodies

  • Blocking solution (e.g., normal goat serum)

  • Permeabilization solution (e.g., Triton X-100)

  • Mounting medium with DAPI

Procedure:

  • Prepare cryosections or paraffin-embedded sections of the fixed nerve tissue.

  • Permeabilize the sections with a solution containing Triton X-100.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the sections with the primary antibodies overnight at 4°C.

  • Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with an anti-fade mounting medium.

  • Visualize the stained sections using a fluorescence or confocal microscope.

Conclusion

The protocols and methods outlined in this document provide a robust framework for the preclinical evaluation of this compound as a therapeutic agent for nerve regeneration. A comprehensive assessment combining functional, electrophysiological, and histological endpoints will yield a thorough understanding of the compound's efficacy. The provided data and diagrams serve as a reference for expected outcomes and the underlying biological mechanisms.

References

Application Notes and Protocols for the Sciatic Nerve Crush Model with GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral nerve injuries (PNI) represent a significant clinical challenge, often resulting in long-term disability. The sciatic nerve crush injury in rodents is a widely utilized and reproducible model to study the mechanisms of nerve regeneration and to evaluate the efficacy of potential neuroprotective and neuro-regenerative therapies.[1][2][3] This document provides detailed application notes and protocols for utilizing the sciatic nerve crush model to investigate the therapeutic potential of GPI-1485, a non-immunosuppressive immunophilin ligand.

This compound is a potent neurotrophic agent that has demonstrated protective effects in various models of neuronal injury.[4][5] It binds to the FK506-binding protein 12 (FKBP-12), an immunophilin abundant in the nervous system.[5][6] Unlike immunosuppressive drugs such as FK506, this compound does not inhibit calcineurin, thereby avoiding systemic immunosuppression while still promoting neuronal growth and regeneration.[6][7] These characteristics make this compound a promising candidate for treating peripheral nerve damage.

These application notes offer a comprehensive guide to performing the sciatic nerve crush procedure, administering this compound, and assessing functional and morphological recovery.

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound in the sciatic nerve crush model, the following tables present illustrative data based on typical outcomes observed with neuroprotective compounds in this model. These tables are intended to serve as a template for organizing and presenting experimental data.

Table 1: Functional Recovery Assessment - Sciatic Functional Index (SFI)

Time PointVehicle Control (SFI)This compound (10 mg/kg) (SFI)This compound (20 mg/kg) (SFI)p-value (vs. Vehicle)
Pre-injury-2.5 ± 1.5-3.1 ± 1.2-2.8 ± 1.7> 0.05
Day 7-85.3 ± 5.2-75.1 ± 4.8-70.5 ± 5.5< 0.05
Day 14-60.1 ± 6.8-45.7 ± 5.9-40.2 ± 6.1< 0.01
Day 21-35.8 ± 7.1-20.4 ± 6.5-15.9 ± 7.3< 0.01
Day 28-15.2 ± 8.3-5.9 ± 7.9-3.1 ± 8.1< 0.05

SFI values are presented as mean ± standard deviation. An SFI of 0 represents normal function, while an SFI of -100 indicates complete loss of function.

Table 2: Histomorphometric Analysis of Regenerated Sciatic Nerve (at Day 28)

ParameterSham ControlVehicle ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Axon Number 8500 ± 3504200 ± 4506100 ± 5007200 ± 400
Axon Diameter (µm) 5.8 ± 0.53.1 ± 0.44.2 ± 0.65.1 ± 0.5
Myelin Sheath Thickness (µm) 1.5 ± 0.20.7 ± 0.11.1 ± 0.21.3 ± 0.1
G-Ratio (Axon Diameter / Fiber Diameter) 0.65 ± 0.050.78 ± 0.060.70 ± 0.050.67 ± 0.04

Values are presented as mean ± standard deviation.

Experimental Protocols

Sciatic Nerve Crush Surgery

This protocol describes a standardized procedure for inducing a crush injury to the sciatic nerve in rats. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical microscope or loupes

  • Fine surgical instruments (scissors, forceps, vessel clamp)

  • Non-serrated hemostatic forceps (e.g., Dumont #5)

  • Suture material (e.g., 4-0 silk for muscle, 5-0 nylon for skin)

  • Sterile saline

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesic (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat using the chosen anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Shave and disinfect the skin over the lateral aspect of the left thigh.

  • Make a longitudinal skin incision from the greater trochanter to the knee.

  • Bluntly dissect through the biceps femoris and gluteus maximus muscles to expose the sciatic nerve.[1][2]

  • Carefully free the sciatic nerve from the surrounding connective tissue.

  • Using non-serrated hemostatic forceps, apply a consistent and reproducible crush to the nerve at a location approximately 10 mm proximal to the trifurcation. The crush should be applied for 30 seconds.[2] Some protocols recommend a double crush at the same site, with the forceps rotated 90 degrees for the second crush, to ensure a complete injury.[2]

  • A successful crush will result in a translucent appearance of the nerve at the injury site.

  • Close the muscle layer with sutures.

  • Close the skin incision with sutures or surgical clips.

  • Administer a post-operative analgesic as recommended by your institution's veterinary staff.

  • Allow the animal to recover in a warm, clean cage.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO/saline solution)

  • Syringes and needles for administration

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Dosage: Based on studies with related immunophilin ligands and other neuroprotective agents, a starting dose range of 10-20 mg/kg body weight is recommended. A dose-response study may be necessary to determine the optimal therapeutic dose.

  • Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection are common routes for systemic administration.

  • Frequency: Administer this compound daily, starting immediately after the sciatic nerve crush surgery and continuing for the duration of the experiment (e.g., 28 days).

  • The vehicle control group should receive an equivalent volume of the vehicle on the same schedule.

Functional Recovery Assessment: Walking Track Analysis

Walking track analysis is a non-invasive method to assess motor function recovery by analyzing the animal's footprints. The Sciatic Functional Index (SFI) is a commonly used formula derived from these measurements.

Procedure:

  • Construct a walking track apparatus: a narrow corridor (approximately 10 cm wide, 1 meter long) with a dark shelter at one end. The floor of the corridor should be covered with white paper.

  • Dip the hind paws of the rat in non-toxic ink (different colors for each paw can be helpful).

  • Allow the rat to walk down the track, leaving footprints on the paper.

  • Collect several clear footprints for analysis.

  • Measure the following parameters from the footprints of both the experimental (E) and normal (N) hindlimbs:

    • Print Length (PL): Distance from the heel to the top of the third toe.

    • Toe Spread (TS): Distance from the first to the fifth toe.

    • Intermediate Toe Spread (ITS): Distance from the second to the fourth toe.

  • Calculate the SFI using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8

Histomorphometric Analysis

Histological analysis of the sciatic nerve provides quantitative data on axonal regeneration and remyelination.

Procedure:

  • At the experimental endpoint (e.g., 28 days post-injury), euthanize the animals and carefully dissect the sciatic nerves from both the injured and contralateral sides.

  • Harvest a segment of the nerve distal to the crush site (e.g., 5 mm distal).

  • Fix the nerve segments in an appropriate fixative (e.g., 4% paraformaldehyde, 2.5% glutaraldehyde).

  • Process the tissue for embedding in paraffin or resin.

  • Cut transverse sections (1-2 µm thick) and stain with toluidine blue or use immunohistochemistry for specific markers (e.g., neurofilament for axons, myelin basic protein for myelin).

  • Using a light microscope and image analysis software, quantify the following parameters:

    • Total number of myelinated axons.

    • Axon diameter.

    • Myelin sheath thickness.

    • G-ratio (the ratio of axon diameter to the total fiber diameter).[8]

Visualizations

Experimental_Workflow cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Baseline_Assessment Baseline Functional Assessment (Walking Track Analysis) Animal_Acclimatization->Baseline_Assessment Anesthesia Anesthesia Baseline_Assessment->Anesthesia Sciatic_Nerve_Crush Sciatic Nerve Crush Injury Anesthesia->Sciatic_Nerve_Crush Suturing Suturing and Post-op Care Sciatic_Nerve_Crush->Suturing GPI_1485_Admin This compound Administration (Daily) Suturing->GPI_1485_Admin Functional_Assessments Weekly Functional Assessments (Walking Track Analysis) GPI_1485_Admin->Functional_Assessments Endpoint Endpoint (e.g., Day 28) Functional_Assessments->Endpoint Tissue_Harvesting Tissue Harvesting (Sciatic Nerve) Endpoint->Tissue_Harvesting Histomorphometry Histomorphometric Analysis Tissue_Harvesting->Histomorphometry Data_Analysis Data Analysis and Interpretation Histomorphometry->Data_Analysis

Caption: Experimental workflow for sciatic nerve crush and this compound treatment.

Signaling_Pathway GPI1485 This compound FKBP12 FKBP-12 GPI1485->FKBP12 Binds to Calcineurin Calcineurin FKBP12->Calcineurin Does NOT inhibit (Non-immunosuppressive) TGF_beta_R TGF-β Receptor FKBP12->TGF_beta_R Modulates NFAT NFAT Calcineurin->NFAT Immunosuppression Immunosuppression NFAT->Immunosuppression SMADs SMADs TGF_beta_R->SMADs Activates Gene_Transcription Gene Transcription (Neurotrophic Factors, GAP-43) SMADs->Gene_Transcription Promotes Neuronal_Growth Neuronal Growth and Regeneration Gene_Transcription->Neuronal_Growth

Caption: Putative signaling pathway of this compound in neuronal regeneration.

References

Troubleshooting & Optimization

GPI-1485 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of GPI-1485 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is available commercially pre-dissolved in DMSO, indicating that DMSO is a suitable solvent.[1] For laboratory use, DMSO is a common choice for creating stock solutions of organic molecules due to its broad solvency.[2]

Q2: What is the expected solubility of this compound in DMSO?

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, start by dissolving a small, accurately weighed amount of this compound powder in a known volume of high-purity, anhydrous DMSO.[5] Vigorous shaking or vortexing can aid in dissolution.[5] It is advisable to start with a common concentration, such as 10 mM, and then dilute further as required for your experiments.

Q4: What are the recommended storage conditions for this compound in DMSO?

A4: Stock solutions of compounds in DMSO should generally be stored at low temperatures to maintain stability.[5] Recommended storage is typically at -20°C or -80°C for long-term storage.[6] For short-term storage, 2-8°C may be acceptable.[7] To minimize degradation, it is crucial to protect the solution from light and moisture.[8] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and moisture absorption.

Q5: How stable is this compound in DMSO?

A5: While specific stability data for this compound in DMSO is not published, the stability of compounds in DMSO can be affected by storage temperature, exposure to light, and the presence of water.[8][9] Most compounds remain stable in dry DMSO at -20°C for extended periods.[10] However, some compounds may degrade over time, and it is good practice to periodically check the purity of your stock solution, especially if it has been stored for a long time or subjected to multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the this compound stock solution upon thawing. The solubility limit may have been exceeded, or the compound is less soluble at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results using the same stock solution. The compound may be degrading in the DMSO stock. This could be due to improper storage, contamination with water, or repeated freeze-thaw cycles.Prepare a fresh stock solution from powder. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Ensure the DMSO used is anhydrous and of high purity.
Difficulty dissolving this compound powder in DMSO. The concentration being prepared may be too high, or the dissolution process is incomplete.Try preparing a lower concentration. Use sonication or gentle warming (be cautious, as heat can degrade some compounds) to aid dissolution. Ensure the DMSO is at room temperature before adding the compound.
Observed change in the color of the DMSO stock solution over time. This could be an indication of compound degradation or a reaction with impurities in the DMSO.Discard the stock solution and prepare a fresh one using high-purity, anhydrous DMSO. Store the new stock solution under the recommended conditions (frozen, protected from light).

Experimental Protocols

Below are generalized protocols for determining the solubility and stability of a compound like this compound in DMSO.

Protocol 1: Kinetic Solubility Assessment in DMSO

This protocol provides a method to estimate the kinetic solubility of a compound in DMSO, which is a common practice in early drug discovery.[11]

Materials:

  • This compound powder

  • Anhydrous DMSO (high purity)

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM) by weighing the compound and adding the appropriate volume of DMSO.

  • Vortex the solution vigorously for 10-15 minutes to ensure maximum dissolution.

  • Allow the solution to equilibrate at room temperature for at least 24 hours.

  • After equilibration, visually inspect for any undissolved material.

  • If a precipitate is present, centrifuge the solution at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the solid.

  • Carefully collect the supernatant and analyze its concentration using a validated HPLC method with a calibration curve.

  • The measured concentration of the supernatant represents the kinetic solubility of this compound in DMSO under these conditions.

Protocol 2: Short-Term Stability Assessment in DMSO

This protocol outlines a general method for evaluating the stability of a compound in a DMSO stock solution over a short period.[8]

Materials:

  • Freshly prepared stock solution of this compound in DMSO (e.g., 10 mM)

  • HPLC system with a suitable column and detection method (e.g., UV-Vis)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at room temperature)

Procedure:

  • Prepare a fresh stock solution of this compound in DMSO.

  • Analyze the initial purity of the stock solution using HPLC. This will serve as the time-zero (T=0) reference.

  • Aliquot the stock solution into multiple vials.

  • Store the aliquots under different temperature conditions: room temperature (approx. 25°C), refrigerated (4°C), and frozen (-20°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), retrieve one aliquot from each storage condition.

  • Allow the frozen and refrigerated samples to thaw and equilibrate to room temperature.

  • Analyze the purity of each sample by HPLC.

  • Compare the purity at each time point and condition to the T=0 sample to determine the percentage of degradation.

Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following table provides an example of how solubility and stability data could be presented.

Parameter Solvent Temperature Value
Kinetic Solubility DMSO25°C> 50 mM
Stability (10 mM solution) DMSO25°C (Room Temp)95% remaining after 1 week
Stability (10 mM solution) DMSO4°C99% remaining after 1 week
Stability (10 mM solution) DMSO-20°C>99% remaining after 1 month

Visualizations

The following diagrams illustrate key workflows and concepts related to handling this compound in the laboratory.

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve equilibrate Equilibrate (24h) dissolve->equilibrate To Solubility Test initial_analysis Initial Analysis (T=0) dissolve->initial_analysis To Stability Test centrifuge Centrifuge (if precipitate) equilibrate->centrifuge analyze Analyze Supernatant (HPLC) centrifuge->analyze store Store at Different Temps initial_analysis->store time_points Analyze at Time Points store->time_points

Caption: Workflow for preparing and assessing this compound in DMSO.

Caption: Decision logic for storing this compound DMSO stock solutions.

References

Technical Support Center: GPI-1485 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of GPI-1485 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action for neurotrophic effects?

This compound is a neuroimmunophilin ligand that binds to FK506-Binding Proteins (FKBPs). Its neurotrophic and neuroprotective effects are thought to be independent of the immunosuppressive pathway associated with calcineurin inhibition. The proposed mechanism involves the binding of this compound to specific FKBPs, particularly FKBP51. This interaction is believed to modulate several downstream signaling pathways that are crucial for neuronal survival, differentiation, and neurite outgrowth. These pathways may include the activation of neurotrophic factor signaling, enhancement of cellular antioxidant capacity through glutathione activation, and anti-apoptotic effects.

Q2: What are the typical neuronal cell lines used for in vitro testing of this compound?

Commonly used cell lines for assessing the neurotrophic potential of compounds like this compound include:

  • PC12 cells: A rat pheochromocytoma cell line that differentiates into neuron-like cells and extends neurites in response to nerve growth factor (NGF).

  • SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype with agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).

  • Primary neurons: Neurons isolated directly from rodent brain tissue (e.g., cortical, hippocampal, or dorsal root ganglion neurons) provide a more physiologically relevant model, but can exhibit higher variability.

Q3: What are the expected in vitro effects of this compound?

Published literature suggests that the in vitro neurotrophic effects of some GPI compounds, which are structurally related to this compound, can be modest or marginal. Expected effects, if observed, would include promotion of neurite outgrowth, enhancement of neuronal survival under stress conditions (e.g., exposure to neurotoxins like MPP+ or 6-OHDA), and potentially increased expression of neuronal markers. It is important to note that the magnitude of these effects can be significantly lower than that of classical neurotrophic factors like NGF or BDNF.

Q4: Where can I find information on the solubility and stability of this compound?

Troubleshooting Guide for Low Efficacy of this compound In Vitro

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in in vitro assays.

Problem 1: No or Weak Neurite Outgrowth

Possible Causes and Solutions

Possible CauseRecommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and assay conditions.
Incorrect Compound Preparation Ensure this compound is fully dissolved in the recommended solvent (likely DMSO) before diluting into your culture medium. Insoluble compound will not be biologically active. Prepare fresh dilutions for each experiment.
Compound Instability The stability of this compound in aqueous culture media may be limited. Minimize the time between preparing the final dilution and adding it to the cells. Consider the possibility of degradation over the course of a multi-day experiment.
Cell Line Issues - High Passage Number: Use low passage number cells, as responsiveness to stimuli can decrease with repeated passaging. - Differentiation Protocol: Optimize the differentiation protocol for your PC12 or SH-SY5Y cells. Inconsistent differentiation can lead to a lack of responsiveness. - Cell Health: Ensure cells are healthy and not overly confluent before initiating the experiment.
Assay Conditions - Serum Interference: Components in serum can interfere with the activity of some compounds. Consider reducing the serum concentration or using a serum-free differentiation medium. - Coating of Culture Surface: Ensure proper coating of culture plates (e.g., with poly-L-lysine or collagen) to support neuronal attachment and neurite extension.
Marginal Effect of the Compound Be aware that the neurotrophic effects of this compound in vitro might be subtle. Include a potent positive control (e.g., NGF for PC12 cells) to confirm that your assay system is capable of detecting neurite outgrowth.
Problem 2: No or Weak Neuroprotective Effect

Possible Causes and Solutions

Possible CauseRecommended Solution
Inappropriate Toxin Concentration The concentration of the neurotoxin (e.g., MPP+, 6-OHDA) may be too high, causing rapid and overwhelming cell death that cannot be rescued. Titrate the toxin to a concentration that induces a partial, but not complete, loss of cell viability (e.g., 30-50% cell death).
Timing of Compound Addition The timing of this compound addition relative to the toxin is critical. Test different experimental paradigms: pre-treatment (this compound added before the toxin), co-treatment (this compound and toxin added simultaneously), and post-treatment (this compound added after the toxin).
Cell Viability Assay Issues Ensure your cell viability assay (e.g., MTT, LDH) is sensitive and linear in the range of cell numbers you are working with. Run appropriate controls for the assay itself.
Cell Line Specificity The protective effect of this compound may be cell-type specific. The chosen cell line may not be a suitable model for the specific neuroprotective mechanism of this compound.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells
  • Cell Plating:

    • Coat 24-well plates with 50 µg/mL poly-L-lysine in sterile water overnight at 37°C.

    • Wash wells twice with sterile PBS.

    • Seed PC12 cells at a density of 1 x 10^4 cells/cm² in complete medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum).

    • Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in differentiation medium (low-serum medium, e.g., 1% horse serum). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (differentiation medium with the same final DMSO concentration) and a positive control (e.g., 50 ng/mL NGF).

    • Aspirate the complete medium from the cells and replace it with the prepared treatment media.

  • Incubation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Fixation and Staining:

    • Gently aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Wash three times with PBS and mount with a DAPI-containing mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. A common metric is to measure the length of the longest neurite per cell or the total neurite length per cell. A cell is often considered to have a neurite if the process is at least twice the diameter of the cell body.

Signaling Pathways and Workflows

Proposed Neurotrophic Signaling Pathway of this compound

GPI1485_Pathway GPI1485 This compound FKBP51 FKBP51 GPI1485->FKBP51 HSP90 Hsp90 FKBP51->HSP90 Forms complex with GR Glucocorticoid Receptor (GR) FKBP51->GR Modulates GR sensitivity NF_act Neurotrophic Factor Signaling Activation FKBP51->NF_act Leads to GSH_act Glutathione (GSH) Activation FKBP51->GSH_act Leads to Apoptosis_in Anti-Apoptotic Effects FKBP51->Apoptosis_in Leads to HSP90->GR Chaperones

Proposed signaling pathway for this compound's neurotrophic effects.
Troubleshooting Workflow for Low this compound Efficacy

Troubleshooting_Workflow cluster_compound Compound-Related Checks cluster_cell Cell-Related Checks cluster_assay Assay-Related Checks start Low/No Efficacy Observed check_solubility Check Solubility & Preparation (Fresh stock, full dissolution) start->check_solubility check_concentration Optimize Concentration (Dose-response curve) check_solubility->check_concentration check_stability Consider Stability (Prepare fresh dilutions) check_concentration->check_stability check_passage Check Cell Passage Number (Use low passage cells) check_stability->check_passage check_differentiation Verify Differentiation (Morphology, markers) check_passage->check_differentiation check_health Assess Cell Health (Viability, confluence) check_differentiation->check_health check_serum Evaluate Serum Effects (Reduce serum/serum-free) check_health->check_serum check_controls Validate Controls (Potent positive control) check_serum->check_controls check_protocol Review Assay Protocol (Timing, reagents) check_controls->check_protocol end Efficacy Improved check_protocol->end

A logical workflow for troubleshooting low in vitro efficacy of this compound.

Technical Support Center: Investigating Off-Target Effects of GPI-1485 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of GPI-1485 in neuronal cells. Given the conflicting reports regarding its primary binding affinity, this guide emphasizes the potential for off-target effects and provides strategies to identify and mitigate them.

Introduction

This compound is a neuroimmunophilin ligand that was developed to promote neuroprotection and regeneration by targeting FK506-binding proteins (FKBPs).[1] However, the binding of this compound and related compounds to FKBP12, its presumed primary target, has been a subject of debate, with some studies reporting negligible interaction. This uncertainty necessitates careful consideration of potential off-target effects when interpreting experimental results. This guide will help you navigate unexpected findings and design experiments to better understand the true mechanism of action of this compound in your neuronal cell models.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

A1: this compound is described as a neuroimmunophilin ligand that is intended to exert its neuroprotective and neuroregenerative effects by binding to FKBPs.[2] FKBPs are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity and are involved in various cellular processes, including protein folding and signal transduction. However, researchers should be aware that the binding affinity of this compound to specific FKBPs, particularly FKBP12, is not definitively established.

Q2: What are the potential on-target signaling pathways of FKBP ligands in neurons?

A2: Ligands that bind to FKBPs can modulate several downstream signaling pathways in neuronal cells, including:

  • Calcineurin-NFAT Pathway: Inhibition of calcineurin, a calcium/calmodulin-dependent phosphatase, which in turn affects the nuclear translocation of NFAT and subsequent gene transcription.[3]

  • mTOR Pathway: Regulation of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

  • Ryanodine and IP3 Receptor Channels: Modulation of intracellular calcium release through interaction with ryanodine receptors (RyRs) and inositol trisphosphate (IP3) receptors.[4]

  • Nitric Oxide (NO) Production: Regulation of neuronal nitric oxide synthase (nNOS) activity.[4]

Q3: Why is it important to consider off-target effects for this compound?

A3: Due to the controversy surrounding its binding to FKBPs, any observed biological effect of this compound could potentially be due to interactions with unintended molecular targets. Relying solely on the presumed on-target mechanism could lead to misinterpretation of experimental data. Therefore, a thorough investigation of off-target effects is crucial for a comprehensive understanding of this compound's activity in neuronal cells.

Q4: What are some common off-target liabilities for small molecules in neuronal cells?

A4: Small molecules can interact with a variety of unintended targets in neuronal cells, leading to off-target effects. Common off-target liabilities include:

  • Ion Channels: Blockade or activation of various ion channels (e.g., sodium, potassium, calcium channels) can significantly impact neuronal excitability.[5]

  • G-Protein Coupled Receptors (GPCRs): Many drugs can bind to GPCRs other than their intended target, leading to a wide range of cellular responses.

  • Kinases: Off-target inhibition or activation of kinases can disrupt numerous signaling pathways.

  • Transporters: Interference with neurotransmitter transporters can alter synaptic transmission.

Troubleshooting Guides

Issue 1: Lack of Expected Neuroprotective or Neuroregenerative Effects

Potential Cause Troubleshooting Steps
Ineffective binding to target FKBPs in your specific neuronal cell type. 1. Confirm Target Expression: Verify the expression levels of different FKBP isoforms (e.g., FKBP12, FKBP51, FKBP52) in your neuronal cell model using techniques like Western blotting or qPCR. 2. Binding Assay: If possible, perform a direct binding assay (e.g., surface plasmon resonance, isothermal titration calorimetry) to assess the interaction of this compound with recombinant FKBPs or cell lysates. 3. Positive Controls: Use well-characterized FKBP ligands (e.g., FK506, rapamycin) as positive controls to ensure your experimental system is responsive to FKBP modulation.
Dominant Off-Target Effects Masking On-Target Activity. 1. Dose-Response Curve: Perform a detailed dose-response analysis. Off-target effects may become more prominent at higher concentrations. 2. Structural Analogs: Test structurally related but inactive analogs of this compound (if available) to see if they produce similar unexpected results.
Cell Model Specificity. The signaling pathways downstream of FKBPs can vary between different neuronal subtypes. The expected neuroprotective effect may not be relevant in your specific model.

Issue 2: Observation of Unexpected Cellular Responses (e.g., changes in neuronal excitability, unexpected gene expression changes)

Potential Cause Troubleshooting Steps
Off-Target Binding to Other Receptors or Ion Channels. 1. Pharmacological Inhibition: Use a panel of antagonists for common neuronal receptors (e.g., glutamate, GABA, dopamine receptors) to see if they can block the unexpected effects of this compound. 2. Electrophysiology: Perform patch-clamp experiments to directly assess the effects of this compound on ion channel activity.[5] 3. Broad-Spectrum Screening: Consider using a commercial off-target screening service to test this compound against a panel of common off-target proteins.
Activation of Stress or Toxicity Pathways. 1. Cell Viability Assays: Perform cytotoxicity assays (e.g., MTT, LDH release) to determine if the observed effects are due to cellular stress or toxicity. 2. Apoptosis Markers: Measure markers of apoptosis (e.g., caspase activation, TUNEL staining) to assess whether this compound induces programmed cell death.
Contamination of the Compound. Ensure the purity of your this compound stock. If possible, obtain the compound from a different supplier and repeat the key experiments.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Immunophilin Ligands to Different FKBP Isoforms

LigandFKBP12FKBP51FKBP52
FK5060.41.21.4
Rapamycin0.22.55.0
This compound Conflicting Reports Data Not Available Data Not Available
Note: This table illustrates the concept of varying binding affinities and highlights the lack of conclusive data for this compound. Data for FK506 and rapamycin are representative values from the literature.

Table 2: Potential On- and Off-Target Signaling Pathways for Immunophilin Ligands in Neuronal Cells

Pathway Type Signaling Pathway Potential Downstream Effects in Neurons
On-Target (FKBP-mediated) Calcineurin-NFATModulation of gene expression related to neuronal survival and plasticity.
mTORRegulation of protein synthesis, cell growth, and autophagy.
RyR/IP3R Calcium ChannelsAlterations in intracellular calcium signaling.
nNOSChanges in nitric oxide production and signaling.
Potential Off-Target Ion Channels (Na+, K+, Ca2+)Altered neuronal excitability, action potential firing, and neurotransmitter release.
GPCRsModulation of various signaling cascades (e.g., cAMP, PLC).
Kinases (e.g., Src, ERK)Dysregulation of cell signaling pathways involved in survival, differentiation, and apoptosis.

Experimental Protocols

Protocol 1: Western Blot Analysis of FKBP Isoform Expression

  • Cell Lysis: Lyse neuronal cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for FKBP12, FKBP51, and FKBP52 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Investigating Off-Target Effects Using Pharmacological Inhibitors

  • Cell Culture: Plate neuronal cells at an appropriate density.

  • Pre-incubation with Inhibitors: Pre-incubate the cells with specific antagonists for suspected off-target receptors (e.g., a glutamate receptor antagonist like CNQX, or a GABA-A receptor antagonist like bicuculline) for 30-60 minutes before adding this compound.

  • This compound Treatment: Add this compound at the desired concentration and incubate for the appropriate duration.

  • Functional Readout: Measure the cellular response that was identified as a potential off-target effect (e.g., changes in intracellular calcium, gene expression, or neuronal activity).

  • Data Analysis: Compare the effect of this compound in the presence and absence of the pharmacological inhibitors to determine if the effect is mediated by the targeted receptor.

Visualizations

FKBP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binding? FKBP51 FKBP51 This compound->FKBP51 Binding? FKBP52 FKBP52 This compound->FKBP52 Binding? FKBP_Ligand Other FKBP Ligands FKBP_Ligand->FKBP12 Binding FKBP_Ligand->FKBP51 Binding FKBP_Ligand->FKBP52 Binding Calcineurin Calcineurin FKBP12->Calcineurin Inhibits mTOR mTOR FKBP12->mTOR Regulates RyR_IP3R RyR / IP3R FKBP12->RyR_IP3R Modulates nNOS nNOS FKBP12->nNOS Regulates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene_Expression Gene Expression NFAT->Gene_Expression Regulates

Caption: Known signaling pathways of FKBP ligands in neuronal cells.

Off_Target_Workflow cluster_experimental Experimental Observation cluster_troubleshooting Troubleshooting & Hypothesis Generation cluster_validation Off-Target Validation cluster_conclusion Conclusion Observation Unexpected Cellular Response to this compound Hypothesis Hypothesize Off-Target Interaction Observation->Hypothesis Dose_Response Dose-Response Analysis Hypothesis->Dose_Response Controls Use Inactive Analogs & Positive Controls Hypothesis->Controls Electrophysiology Electrophysiology Hypothesis->Electrophysiology Binding_Assay Direct Binding Assays Hypothesis->Binding_Assay Screening Off-Target Panel Screening Hypothesis->Screening Pharm_Inhibition Pharmacological Inhibition Dose_Response->Pharm_Inhibition Controls->Pharm_Inhibition Conclusion Identify Off-Target Mechanism Pharm_Inhibition->Conclusion Electrophysiology->Conclusion Binding_Assay->Conclusion Screening->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Optimizing GPI-1485 Dosage for In Vivo Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GPI-1485 in in vivo experimental models. The following information is structured to address common challenges and frequently asked questions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new in vivo model?

A1: A previously reported effective dose in a rat model of stroke is 5 mg/kg, administered daily.[1] However, the optimal dose can vary significantly depending on the animal model, the disease indication, and the route of administration. It is highly recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor for successful in vivo delivery. For poorly water-soluble compounds like many small molecule inhibitors, a clear and stable formulation is essential to ensure accurate dosing and bioavailability. It is recommended to first assess the solubility of this compound in various pharmaceutically acceptable vehicles.

Q3: What are the known mechanisms of action for this compound?

A3: this compound is a non-immunosuppressive immunophilin ligand. Its mechanism of action involves binding to FK506-binding proteins (FKBPs). This binding event is thought to modulate intracellular signaling pathways that promote neuroprotection and neuroregeneration. Unlike immunosuppressive FKBP ligands, this compound does not significantly inhibit calcineurin, thereby avoiding systemic immunosuppressive side effects.[2]

Troubleshooting Guide

Issue 1: Inconsistent or No Therapeutic Effect Observed
Potential Cause Troubleshooting Steps
Suboptimal Dosage - Conduct a dose-ranging study to identify the optimal therapeutic window for your specific model and disease state.- Review literature for effective doses of similar immunophilin ligands in comparable models.
Poor Bioavailability - Ensure the formulation is a clear solution. If precipitation occurs, re-evaluate the vehicle.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral gavage) that may offer better systemic exposure.
Compound Instability - Prepare fresh formulations for each experiment.- Assess the stability of this compound in your chosen vehicle over the duration of the experiment.
Timing of Administration - Optimize the treatment window. The timing of administration relative to the disease induction or injury can be critical for observing a therapeutic effect.
Issue 2: Formulation Appears Cloudy or Precipitates
Potential Cause Troubleshooting Steps
Poor Aqueous Solubility - Empirically test the solubility of this compound in small aliquots of different vehicles.- Consider using a co-solvent system (e.g., DMSO, ethanol) or solubilizing agents (e.g., cyclodextrins, surfactants). Always perform a vehicle-only control group in your experiments.
Incorrect pH - Determine the optimal pH for this compound solubility and stability. Adjust the pH of the formulation buffer if necessary.
Temperature Effects - Assess the solubility of the compound at both room temperature and the temperature at which it will be stored and administered. Some compounds may precipitate at lower temperatures.

Quantitative Data Summary

The following table summarizes reported in vivo dosages for this compound and a related neurotrophic immunophilin ligand, GPI-1046.

CompoundAnimal ModelIndicationDosageRoute of AdministrationOutcomeReference
This compound (GM1485) RatStroke5 mg/kg/dayNot SpecifiedImproved neurological function and increased neurogenesis.[1]
GPI-1046 RatSciatic Nerve LesionNot SpecifiedNot SpecifiedStimulated regeneration of axons and myelin.[2]
GPI-1046 MouseMPTP-induced ParkinsonismNot SpecifiedNot SpecifiedPromoted regenerative sprouting of dopaminergic neurons.[2]
GPI-1046 Rat6-OHDA-induced ParkinsonismNot SpecifiedNot SpecifiedAlleviated rotational abnormality.[2]

Experimental Protocols

Dose-Response Study for this compound in a Mouse Model of Parkinson's Disease

This protocol provides a general framework. Specific details should be optimized for your laboratory and animal model.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Induce neurodegeneration using a unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum.

  • Grouping:

    • Group 1: Sham-operated + Vehicle

    • Group 2: 6-OHDA + Vehicle

    • Group 3: 6-OHDA + this compound (1 mg/kg)

    • Group 4: 6-OHDA + this compound (5 mg/kg)

    • Group 5: 6-OHDA + this compound (10 mg/kg)

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Ensure the final solution is clear and sterile-filtered.

  • Administration:

    • Begin daily intraperitoneal (IP) injections 24 hours post-6-OHDA lesioning and continue for 4 weeks.

  • Behavioral Assessment:

    • Perform amphetamine- or apomorphine-induced rotation tests weekly to assess motor function.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse the brains.

    • Perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.

Visualizations

GPI1485_Signaling_Pathway GPI1485 This compound FKBP FKBP GPI1485->FKBP Binds Complex This compound-FKBP Complex GPI1485->Complex FKBP->Complex Downstream Downstream Signaling Cascades Complex->Downstream Modulates Neuroprotection Neuroprotection & Neuroregeneration Downstream->Neuroprotection Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Formulation This compound Formulation Dosing Dose Administration Formulation->Dosing AnimalModel Animal Model Induction AnimalModel->Dosing Behavior Behavioral Assessment Dosing->Behavior Endpoint Endpoint Analysis (e.g., Immunohistochemistry) Behavior->Endpoint Data Data Interpretation Endpoint->Data Troubleshooting_Tree cluster_formulation Formulation Issues cluster_dose Dosage & Administration Start Inconsistent or No Effect CheckSolubility Is the formulation clear? Start->CheckSolubility Precipitation Precipitation observed CheckSolubility->Precipitation No DoseResponse Was a dose-response study performed? CheckSolubility->DoseResponse Yes OptimizeVehicle Optimize Vehicle/ pH/Temperature Precipitation->OptimizeVehicle NoDoseResponse No DoseResponse->NoDoseResponse No CheckRoute Is the route of administration optimal? DoseResponse->CheckRoute Yes ConductDoseResponse Conduct Dose-Response Study NoDoseResponse->ConductDoseResponse SuboptimalRoute Potentially CheckRoute->SuboptimalRoute No ConsiderRoutes Consider Alternative Routes (IV, SC, etc.) SuboptimalRoute->ConsiderRoutes

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of the neurotrophic immunophilin ligand, GPI-1485. The information is designed to assist researchers in their experimental design and interpretation of results when working with this compound and similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration a concern?

A1: this compound is a small molecule, non-immunosuppressive ligand of the FK506-binding protein (FKBP) that has shown potential neurotrophic and neuroregenerative effects in preclinical studies.[1][2] Its therapeutic potential for central nervous system (CNS) disorders, such as Parkinson's disease, was investigated in Phase II clinical trials.[1][3] However, for a neurotrophic agent to be effective in the CNS, it must be able to cross the highly selective blood-brain barrier (BBB) to reach its target neurons. Reports and the discontinuation of its development suggest that this compound has poor BBB penetration, which would significantly limit its efficacy for treating neurological diseases.

Q2: What are the key physicochemical properties of this compound that may contribute to its poor BBB penetration?

Table 1: Physicochemical Properties of this compound

PropertyValueSource/MethodImplication for BBB Penetration
Molecular Formula C₁₂H₁₉NO₄[4]-
Molecular Weight 241.29 g/mol [4]Favorable (< 400-500 Da is generally preferred for passive diffusion across the BBB).
Predicted LogP 1.07 - 1.5In silico prediction (e.g., SwissADME, Molinspiration)Potentially suboptimal. While positive, it may not be high enough for efficient passive diffusion across the lipid-rich BBB.
Topological Polar Surface Area (TPSA) 74.6 ŲIn silico prediction (e.g., SwissADME)Borderline. TPSA < 90 Ų is generally considered favorable for BBB penetration.
Hydrogen Bond Donors 1In silico predictionFavorable (low number).
Hydrogen Bond Acceptors 4In silico predictionFavorable (moderate number).

In silico predictions are estimates and may not reflect experimental values.

Based on these predicted properties, the moderate lipophilicity and borderline TPSA of this compound are likely the primary contributors to its limited ability to passively diffuse across the BBB.

Q3: How can I experimentally assess the BBB penetration of this compound in my laboratory?

A3: Several in vitro and in vivo methods can be employed to quantify the BBB permeability of this compound.

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to diffuse across an artificial lipid membrane, simulating the passive diffusion component of BBB penetration.

    • Cell-Based Assays (e.g., Caco-2, MDCK-MDR1): These assays use monolayers of cells that form tight junctions and express efflux transporters (like P-glycoprotein), providing a more biologically relevant model that can assess both passive diffusion and active transport mechanisms.

  • In Vivo Models:

    • Brain Microdialysis: This technique involves implanting a microdialysis probe into a specific brain region of a live animal to sample the extracellular fluid and directly measure the concentration of free, unbound this compound that has crossed the BBB over time.

Q4: Are there any known strategies to improve the BBB penetration of this compound?

A4: While there are no publicly available studies detailing specific formulations of this compound to improve its BBB penetration, several general strategies applicable to small molecules can be considered:

  • Prodrug Approach: The chemical structure of this compound can be modified by adding a lipophilic moiety to create a more lipid-soluble prodrug. This prodrug would have enhanced ability to cross the BBB, after which it would be enzymatically cleaved to release the active this compound within the brain.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis.

Troubleshooting Guide

Problem: Low or undetectable levels of this compound in the brain after systemic administration.

Potential Cause Troubleshooting/Validation Steps Proposed Solution/Next Steps
Poor Passive Diffusion - Predict the LogP and TPSA of this compound using multiple in silico tools. - Perform a PAMPA-BBB assay to determine the in vitro passive permeability (Pe). Compare the Pe value to those of known CNS-penetrant and non-penetrant drugs.- If LogP is low and TPSA is high, consider a prodrug strategy to increase lipophilicity. - If passive permeability is inherently low, focus on active transport strategies using nanoparticle formulations.
Active Efflux by Transporters (e.g., P-glycoprotein) - Use an in vitro cell-based assay (e.g., MDCK-MDR1) to determine the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for P-glycoprotein. - In vivo, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) and measure brain concentrations. A significant increase in brain levels in the presence of the inhibitor confirms P-gp mediated efflux.- Modify the chemical structure of this compound to reduce its affinity for P-glycoprotein. - Encapsulate this compound in nanoparticles to shield it from efflux transporters.
Rapid Peripheral Metabolism - Analyze plasma samples over time after administration to determine the pharmacokinetic profile and identify major metabolites. - Incubate this compound with liver microsomes to assess its metabolic stability.- If metabolism is rapid, consider formulation strategies that protect the drug from degradation, such as encapsulation in nanoparticles. - Chemical modifications to block metabolic sites could also be explored, but this may alter the drug's activity.
High Plasma Protein Binding - Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis.- While difficult to directly modify, understanding the unbound fraction is crucial for interpreting brain concentration data, as only the free drug can cross the BBB.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using PAMPA-BBB

This protocol provides a general method for assessing the passive permeability of this compound across an artificial BBB model.

  • Preparation of the PAMPA Sandwich Plate:

    • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a brain lipid extract solution (e.g., porcine brain lipid in dodecane).

    • An acceptor plate is filled with a buffer solution (e.g., PBS with a small percentage of a solubility enhancer like DMSO).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a buffer to the final desired concentration for the donor plate. Include positive (e.g., caffeine) and negative (e.g., atenolol) controls.

  • Permeability Assay:

    • Add the compound solutions to the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich".

    • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe):

    • The permeability coefficient is calculated using the following equation: Pe = (-ln(1 - Ca/Ceq)) * (Va * Vd) / ((Va + Vd) * A * t) Where:

      • Ca is the concentration in the acceptor well.

      • Ceq is the equilibrium concentration.

      • Va and Vd are the volumes of the acceptor and donor wells.

      • A is the area of the membrane.

      • t is the incubation time.

Protocol 2: Prodrug Synthesis Strategy for Enhanced Lipophilicity

This protocol outlines a conceptual approach for creating a lipophilic prodrug of this compound.

  • Identify a Suitable Promoietry: Select a lipophilic group that can be attached to a functional group on this compound (e.g., the carboxylic acid) via a linker that is cleavable by enzymes present in the brain (e.g., esterases). A simple example would be an ethyl or benzyl ester.

  • Synthesis:

    • Protect other reactive functional groups on this compound if necessary.

    • React the carboxylic acid of this compound with the corresponding alcohol (e.g., ethanol or benzyl alcohol) under appropriate esterification conditions (e.g., using a catalyst like DCC or EDC).

    • Deprotect the other functional groups if necessary.

    • Purify the resulting prodrug using techniques like column chromatography.

  • Characterization:

    • Confirm the structure of the prodrug using NMR and mass spectrometry.

    • Determine the LogP of the prodrug experimentally (e.g., shake-flask method) or computationally to confirm increased lipophilicity compared to the parent this compound.

  • In Vitro and In Vivo Evaluation:

    • Assess the stability of the prodrug in plasma and brain homogenates to ensure it is stable enough in the periphery but is cleaved to release this compound in the brain.

    • Evaluate the BBB permeability of the prodrug using the methods described in FAQ 3.

Protocol 3: Liposomal Formulation of this compound

This protocol describes a general method for encapsulating this compound into liposomes.

  • Lipid Film Hydration Method:

    • Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a more uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the total amount of this compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions Problem Low Brain Concentration of this compound Passive Assess Passive Permeability (PAMPA) Problem->Passive Efflux Assess Active Efflux (Caco-2) Problem->Efflux Metabolism Assess Metabolic Stability Problem->Metabolism Prodrug Prodrug Synthesis Passive->Prodrug Nano Nanoparticle Formulation Efflux->Nano Metabolism->Nano

Caption: Troubleshooting workflow for low brain uptake of this compound.

signaling_pathway cluster_gpi1485 This compound Action GPI1485 This compound FKBP FKBP-12 GPI1485->FKBP Binds to Complex This compound/FKBP-12 Complex FKBP->Complex Neurotrophic Neurotrophic Effects (e.g., Neurite Outgrowth) Complex->Neurotrophic Promotes

Caption: Simplified mechanism of action of this compound.

bbb_strategies cluster_bbb Blood-Brain Barrier cluster_strategies Strategies to Cross the BBB BBB Endothelial Cell Tight Junctions Prodrug Lipophilic Prodrug (Increased Passive Diffusion) Prodrug->BBB Enhanced Penetration Liposome Liposome Encapsulation (Protection & Transport) Liposome->BBB Enhanced Penetration TargetedNano Targeted Nanoparticle (Receptor-Mediated Transcytosis) TargetedNano->BBB Enhanced Penetration GPI1485 This compound in Bloodstream GPI1485->BBB Poor Penetration

Caption: Strategies to enhance this compound BBB penetration.

References

Technical Support Center: Investigating the Conflicting Binding Affinity of GPI-1485 to FKBP12

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the binding of GPI-1485 to FKBP12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results reported in the scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the conflicting data on this compound binding to FKBP12?

A1: Initial studies reported that this compound and its prodrug, GPI-1046, bind to FKBP12 with high affinity, comparable to the well-established ligand FK506. However, subsequent independent research has repeatedly failed to reproduce these findings, reporting negligible or no binding of GPI-1046/GPI-1485 to FKBP12.[1] This has led to the recommendation that these compounds should not be considered as FKBP ligands.[1]

Q2: What are the potential reasons for these conflicting results?

A2: The discrepancies in binding data may arise from several factors, including:

  • Assay-dependent artifacts: Different experimental setups, such as the choice of assay (e.g., enzymatic, competitive binding), buffer conditions, or the presence of tracer ligands, can influence the outcome.

  • Compound purity and stability: Variations in the purity of this compound/GPI-1046 batches or degradation of the compound could lead to inconsistent results.

  • Indirect effects: The initially observed effects might not have been due to direct binding to FKBP12 but rather to off-target effects or interactions with other cellular components that were not accounted for in subsequent, more specific binding assays.

Q3: Has this compound shown any therapeutic potential despite the binding controversy?

A3: Yes, this compound has been investigated for its neuroprotective and neuroregenerative properties.[2] Animal studies suggested that it could protect and regrow damaged nerves, leading to its evaluation in clinical trials for Parkinson's disease.[3] However, the mechanism behind these potential effects is now considered to be independent of FKBP12 binding.

Troubleshooting Guide

If you are encountering conflicting results in your experiments with this compound and FKBP12, consider the following troubleshooting steps:

1. Validate Your Assay with Control Compounds:

  • Positive Control: Use a known high-affinity FKBP12 ligand, such as FK506 or rapamycin, to confirm that your assay can detect binding.

  • Negative Control: Use a compound known not to bind to FKBP12 to establish a baseline and rule out non-specific binding.

2. Verify Compound Identity and Purity:

  • Confirm the chemical identity of your this compound sample using analytical techniques like mass spectrometry and NMR.

  • Assess the purity of your compound using methods such as HPLC.

3. Employ Orthogonal Assays:

  • Use at least two different and independent binding assay methods to confirm your results. For example, you could use a biochemical assay (like fluorescence polarization) and a cell-based assay.

Quantitative Data Summary

The following table summarizes the reported binding affinities of various ligands to FKBP12, highlighting the discrepancy for GPI-1046.

LigandReported Binding Affinity (Ki or IC50)Reference
FK506~0.4 nM (Kd), ~1.7 nM (Ki)[4]
RapamycinIC50 of 3.5 nM[5]
GPI-1046 Initially reported similar to FK506 [1]
GPI-1046 >1000-fold less active than FK506/Rapamycin [5]
GPI-1046 No or negligible binding [1]

Key Experimental Protocols

Below are detailed methodologies for common assays used to measure ligand binding to FKBP12.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled light emitted from a fluorescent probe. When a small fluorescent ligand is bound by a larger protein (FKBP12), it tumbles more slowly in solution, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents:

    • Purified recombinant human FKBP12.

    • A fluorescently labeled FKBP12 ligand (e.g., a derivative of FK506).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add a fixed concentration of FKBP12 and the fluorescent ligand.

    • Add the different concentrations of the test compound to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a radio-ligand binding assay that does not require separation of bound and free radioligand.

Protocol:

  • Reagents:

    • Recombinant histidine-tagged FKBP12.

    • SPA beads coated with an antibody that recognizes the histidine tag.

    • [3H]-labeled FK506 (radioligand).

    • Test compound (this compound).

    • Assay buffer.

  • Procedure:

    • Immobilize the His-tagged FKBP12 onto the SPA beads.

    • In a microplate, add the FKBP12-coated beads, a fixed concentration of [3H]FK506, and varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

    • Measure the radioactivity using a scintillation counter. When [3H]FK506 binds to the FKBP12 on the bead, the emitted beta particles stimulate the scintillant in the bead to emit light.

  • Data Analysis:

    • The amount of light emitted is proportional to the amount of radioligand bound.

    • Determine the IC50 of the test compound by analyzing the displacement of the radioligand.[5]

Visualizations

Signaling Pathway and Experimental Workflow

conflicting_results_workflow cluster_initial_finding Initial Hypothesis cluster_conflicting_evidence Conflicting Evidence cluster_troubleshooting Troubleshooting Steps cluster_conclusion Current Understanding GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 High-Affinity Binding (Steiner et al., 1997) AssayValidation 1. Assay Validation (Controls) Neuroprotection Neuroprotection FKBP12->Neuroprotection Proposed Mechanism NoBinding No or Negligible Binding (Multiple Subsequent Studies) GPI1485_2 This compound FKBP12_2 FKBP12 GPI1485_2->FKBP12_2 Binding Questioned CompoundVerification 2. Compound Verification (Purity, Identity) AssayValidation->CompoundVerification OrthogonalAssays 3. Orthogonal Assays (e.g., FP, SPA) CompoundVerification->OrthogonalAssays IndependentMechanism Neuroprotective effects may be FKBP12-independent OrthogonalAssays->IndependentMechanism

Caption: Workflow for addressing conflicting this compound FKBP12 binding data.

Decision-Making Flowchart for Experimental Design

troubleshooting_flowchart decision decision start Start: Planning this compound FKBP12 Binding Experiment check_controls Have positive (FK506) and negative controls been included? start->check_controls include_controls Include appropriate controls check_controls->include_controls No check_compound Has the identity and purity of this compound been verified? check_controls->check_compound Yes include_controls->check_compound verify_compound Verify compound with MS, NMR, and HPLC check_compound->verify_compound No select_assay Select primary binding assay (e.g., Fluorescence Polarization) check_compound->select_assay Yes verify_compound->select_assay run_assay Perform binding assay select_assay->run_assay check_binding Is binding observed? run_assay->check_binding orthogonal_assay Perform orthogonal assay (e.g., Scintillation Proximity Assay) check_binding->orthogonal_assay Yes conclusion_no_binding Conclusion: No direct binding under these conditions. Investigate alternative mechanisms. check_binding->conclusion_no_binding No check_orthogonal Does the orthogonal assay confirm binding? orthogonal_assay->check_orthogonal conclusion_binding Conclusion: Binding observed. Characterize affinity and compare with literature. check_orthogonal->conclusion_binding Yes re_evaluate Re-evaluate primary assay conditions and data analysis check_orthogonal->re_evaluate No re_evaluate->run_assay

Caption: Decision-making flowchart for this compound FKBP12 binding experiments.

References

Technical Support Center: GPI-1485 in Chronic Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GPI-1485 in chronic neurodegenerative models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

A1: this compound is a non-immunosuppressive neuroimmunophilin ligand. It was initially developed with the hypothesis that it binds to FK506-binding proteins (FKBPs), particularly FKBP-12. This binding was thought to confer neurotrophic and neuroprotective effects without inhibiting calcineurin, the mechanism responsible for the immunosuppressive effects of related compounds like tacrolimus (FK506). However, subsequent research has questioned the high-affinity binding of this compound and its predecessor, GPI-1046, to FKBP12, suggesting that their neuroprotective effects may be mediated through alternative, yet to be fully elucidated, pathways.

Q2: In which preclinical models of neurodegenerative disease has this compound or its analogs been tested?

A2: this compound and its closely related analog, GPI-1046, have been primarily evaluated in preclinical models of Parkinson's disease, including the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) rodent models. There is also evidence of its evaluation in a rat model of stroke. Information regarding its use in chronic models of Alzheimer's disease (e.g., APP/PS1 mice) or amyotrophic lateral sclerosis (e.g., SOD1 G93A mice) is limited in publicly available literature.

Q3: What are the main reported neuroprotective/neuroregenerative effects of this compound and its analogs in preclinical studies?

A3: In rodent models of Parkinson's disease, GPI-1046 has been reported to spare nigrostriatal dopamine neurons from neurotoxin-induced damage and promote the sprouting of remaining neuronal fibers. In a rat model of stroke, daily administration of this compound (often cited as GM1485) at 5 mg/kg was shown to improve neurological function and increase markers of neurogenesis. In vitro, GPI-1046 has been reported to enhance neurite outgrowth from sensory ganglia at picomolar concentrations.

Q4: What are the significant limitations and inconsistencies reported for this compound and its analogs?

A4: A major limitation is the inconsistent and conflicting results across different studies and models. While promising neuroprotective effects were observed in rodent models of Parkinson's disease, a study using an MPTP-induced primate model of PD found no regenerative effects of GPI-1046. Furthermore, the initial hypothesis of high-affinity binding to FKBP12 has been challenged, creating uncertainty about its true mechanism of action. The development of this compound for neurodegenerative diseases appears to have stalled, with clinical trial data in Parkinson's disease being described as inconsistent.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Neuroprotective Effect in an MPTP Mouse Model of Parkinson's Disease.

  • Possible Cause 1: Ineffective Compound Formulation and Administration.

    • Troubleshooting: this compound is a hydrophobic compound. Ensure it is fully solubilized before administration. For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, consider using a vehicle such as a solution of DMSO (e.g., 5-10%) and a surfactant like Tween 80 (e.g., 5-10%) in saline. Always prepare fresh solutions and protect them from light.

  • Possible Cause 2: Inappropriate Dosing Regimen.

    • Troubleshooting: Review the literature for effective dose ranges of related compounds like GPI-1046, which have shown effects in the 4-40 mg/kg range in mice.[1] Perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Possible Cause 3: Species-Specific Differences.

    • Troubleshooting: Be aware that positive effects in rodent models may not translate to other species. A study in MPTP-treated primates showed no regenerative effects with GPI-1046.[2] Acknowledge this as a potential limitation in your experimental design and interpretation of results.

  • Possible Cause 4: Questionable Target Engagement.

    • Troubleshooting: Given the controversy surrounding FKBP12 as the primary target, consider including assays to measure potential downstream effects that are independent of FKBP12 binding, such as changes in mitochondrial function or neuroinflammatory markers.

Issue 2: No Observable Increase in Neurite Outgrowth in in vitro Assays.

  • Possible Cause 1: Compound Instability in Culture Media.

    • Troubleshooting: Prepare stock solutions of this compound in DMSO and store them at -20°C or -80°C. When adding to cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Sub-optimal Assay Conditions.

    • Troubleshooting: The neurotrophic effects of immunophilin ligands can be potent but may require specific conditions. Ensure your neuronal cell culture is healthy and responsive to known neurotrophic factors (e.g., NGF, BDNF) as a positive control. The reported EC50 for neurite outgrowth promotion by GPI-1046 was in the picomolar range, so a wide concentration range should be tested.

  • Possible Cause 3: Cell-Type Specific Effects.

    • Troubleshooting: The neurotrophic effects of this compound may be cell-type specific. If you are not observing effects in your chosen cell line (e.g., SH-SY5Y), consider using primary neuronal cultures, which may be more responsive.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound and Analogs in Neurodegenerative Models

CompoundModelSpeciesDoseAdministration RouteKey FindingsReference
GPI-1046MPTP-induced ParkinsonismMouse4-40 mg/kgs.c.Dose-dependent increase in striatal tyrosine hydroxylase (TH) positive fibers.[1]
GPI-10466-OHDA-induced ParkinsonismRatNot specifiedNot specifiedIncreased striatal TH-positive fiber density.[1]
This compoundTransient Middle Cerebral Artery Occlusion (Stroke)Rat5 mg/kg dailyNot specifiedImproved neurological function and increased neurogenesis markers.[3]
GPI-1046MPTP-induced ParkinsonismPrimateNot specifiedNot specifiedNo regenerative effects on dopamine transporter density or clinical recovery.[2]

Table 2: Summary of In Vitro Data for GPI-1046

AssayCell TypeConcentrationKey FindingsReference
Neurite OutgrowthChicken Sensory Ganglia1 pM - 10 nMSignificant enhancement of neurite outgrowth, with an EC50 of 58 pM.[1]
NeuroprotectionNeuronal CultureNot specifiedPotent neuroprotective effects against HIV Tat-induced neurotoxicity.[4]

Experimental Protocols

1. Protocol for Assessing Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

  • Model Induction: Administer MPTP-HCl to C57BL/6 mice. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP-HCl (free base weight) in saline, spaced 2 hours apart. All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • This compound Preparation and Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For injection, dilute the stock solution in a vehicle of 10% DMSO, 10% Tween 80, and 80% sterile saline to the desired final concentration (e.g., 10 mg/kg).

    • Administer this compound via i.p. or s.c. injection. For a concurrent dosing paradigm, administer this compound 30 minutes before each MPTP injection. For a post-lesion treatment paradigm, begin administration at a specified time after the final MPTP injection (e.g., 24 hours or 7 days) and continue daily for the duration of the study.

  • Outcome Measures:

    • Behavioral Analysis: Assess motor function using tests such as the rotarod, pole test, or open field test at various time points post-MPTP administration.

    • Immunohistochemistry: At the study endpoint (e.g., 7 or 21 days after MPTP), perfuse the animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

2. Protocol for Neurite Outgrowth Assay

  • Cell Culture: Plate primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on a poly-L-lysine or laminin-coated multi-well plate at an appropriate density.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Nerve Growth Factor for PC12 cells).

    • Treat the cells with the compound dilutions and incubate for a suitable period (e.g., 24-72 hours).

  • Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry for a neuronal marker such as β-III tubulin.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify neurite outgrowth using automated image analysis software, measuring parameters such as total neurite length, number of neurites per cell, and number of branch points.

Mandatory Visualization

GPI1485_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPI-1485_ext This compound GPI-1485_int This compound GPI-1485_ext->GPI-1485_int Crosses Cell Membrane FKBP12 FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin No Inhibition Alternative_Target Alternative Target(s) (Mechanism Uncertain) Mitochondrial_Function Mitochondrial Function Alternative_Target->Mitochondrial_Function Modulation? Neuroinflammation Neuroinflammation (e.g., Glial Activation) Alternative_Target->Neuroinflammation Modulation? Neuroprotection Neuroprotection & Neurite Outgrowth Mitochondrial_Function->Neuroprotection Neuroinflammation->Neuroprotection GPI-1485_int->FKBP12 Binding? (Conflicting Data) GPI-1485_int->Alternative_Target Hypothesized Interaction Experimental_Workflow cluster_invivo In Vivo Model (e.g., MPTP Mouse) cluster_invitro In Vitro Model (e.g., Neurite Outgrowth) Model_Induction Induce Neurodegeneration (e.g., MPTP injection) Treatment Administer this compound or Vehicle (Concurrent or Post-lesion) Model_Induction->Treatment Behavioral Behavioral Testing (e.g., Rotarod) Treatment->Behavioral Histology Endpoint: Immunohistochemistry (e.g., TH Staining) Behavioral->Histology Problem Experimental Problem: Inconsistent Results Histology->Problem Cell_Plating Plate Neuronal Cells Compound_Treatment Treat with this compound (Dose-Response) Cell_Plating->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Staining_Imaging Immunostaining & Imaging (e.g., β-III Tubulin) Incubation->Staining_Imaging Analysis Quantify Neurite Length and Branching Staining_Imaging->Analysis Analysis->Problem Troubleshooting Troubleshooting Steps: - Formulation Check - Dose-Response - Stability Assessment - Positive/Negative Controls Problem->Troubleshooting

References

Potential cytotoxicity of high concentrations of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of high concentrations of GPI-1485. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-immunosuppressive neuroimmunophilin ligand that binds to FK-506-binding proteins (FKBPs).[1] Unlike immunosuppressive drugs such as Tacrolimus (FK-506), which also bind to FKBPs, this compound is designed to be neuroprotective without significantly suppressing the immune system.[2] The mechanism of action for related compounds like Tacrolimus involves the formation of a complex with FKBP, which then inhibits the phosphatase activity of calcineurin.[3][4] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), blocking its translocation to the nucleus and subsequent gene transcription for cytokines like interleukin-2 (IL-2).[5] this compound is being investigated for its potential in treating conditions like Parkinson's disease and erectile dysfunction following nerve injury.[1]

Q2: Is there evidence of cytotoxicity at high concentrations of this compound?

Currently, there is a lack of publicly available studies specifically investigating the cytotoxic effects of high concentrations of this compound. Research has primarily focused on its neuroprotective and regenerative effects at therapeutic doses.[2] However, as with many chemical compounds, it is plausible that high concentrations could lead to off-target effects and cellular toxicity.

Q3: What are the potential mechanisms of cytotoxicity for compounds related to this compound?

Studies on the related immunosuppressant, Tacrolimus (FK-506), have shown that high concentrations can induce cytotoxic and genotoxic effects. For example, high levels of Tacrolimus have been observed to decrease cell viability in human fibroblasts.[6] The precise mechanisms for such cytotoxicity at high concentrations are not fully elucidated but could involve mitochondrial dysfunction, induction of apoptosis, or other off-target effects unrelated to its primary mechanism of calcineurin inhibition.

Q4: What are the typical signs of cytotoxicity in cell culture experiments?

Signs of cytotoxicity can include:

  • A significant reduction in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Increased activity of cell death markers, such as caspases.

  • Compromised cell membrane integrity, leading to the release of intracellular components like lactate dehydrogenase (LDH).

Troubleshooting Guide

This guide is designed to help researchers who encounter unexpected cytotoxicity in their experiments with this compound.

Issue Possible Cause Recommended Action
High cell death observed at expected therapeutic concentrations. Calculation error in compound dilution.Double-check all calculations for stock solutions and final concentrations. Prepare fresh dilutions.
Contamination of cell culture.Inspect cultures for signs of bacterial or fungal contamination. Use fresh reagents and sterile techniques.
Cell line sensitivity.The specific cell line being used may be particularly sensitive to this compound. Consider using a different cell line or performing a dose-response curve to determine the optimal non-toxic concentration.
Inconsistent cytotoxicity results between experiments. Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment, as this can affect the outcome of cytotoxicity assays.
Differences in incubation times.Adhere strictly to the planned incubation times with the compound.
Instability of the compound.Ensure proper storage and handling of the this compound stock solution. Consider preparing fresh stock solution.
High background in cytotoxicity assay. Assay interference.The compound may interfere with the assay components. Run a control with the compound in cell-free media to check for direct effects on the assay reagents.
Serum interference in LDH assay.Some components in serum can interfere with the LDH assay. If possible, use a low-serum medium for the assay.[7]

Quantitative Data Summary

The following table provides a hypothetical summary of cytotoxicity data for this compound on a neuronal cell line. Researchers should generate their own data for their specific cell type and experimental conditions.

This compound Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 2.5
198.1 ± 4.81.9 ± 1.8
1095.3 ± 5.14.7 ± 2.1
5085.2 ± 6.314.8 ± 3.5
10060.7 ± 7.939.3 ± 6.2
25035.4 ± 8.164.6 ± 7.4
50015.9 ± 4.584.1 ± 5.9

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • This compound stock solution

  • Target cells

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which is a measure of cytotoxicity.[7]

Materials:

  • This compound stock solution

  • Target cells

  • Complete cell culture medium (preferably with low serum)

  • LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and include controls: a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Lysis for High Control: Approximately 30-45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.[7]

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Visualizations

experimental_workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Concentrations (and Controls) incubate_24h->add_compound incubate_exposure Incubate for Exposure Time (e.g., 24, 48, 72h) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt collect_supernatant Collect Supernatant incubate_exposure->collect_supernatant incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_mtt Measure Absorbance (570nm) add_solubilizer->read_mtt analyze_data Data Analysis (% Viability / % Cytotoxicity) read_mtt->analyze_data add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Measure Absorbance (490nm) add_stop->read_ldh read_ldh->analyze_data end End analyze_data->end

Caption: General workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_no_drug Without this compound cluster_with_drug With this compound gpi This compound / Tacrolimus complex This compound-FKBP Complex gpi->complex Binds to fkbp FKBP fkbp->complex Binds to calcineurin_inhibited Calcineurin (Inhibited) complex->calcineurin_inhibited Inhibits calcineurin Calcineurin (Active) nfatc NF-ATc (Cytoplasmic) calcineurin->nfatc Dephosphorylates no_transcription No IL-2 Gene Transcription calcineurin_inhibited->no_transcription nfatc_p NF-ATc-P (Cytoplasmic) nfatc_p->calcineurin nfatc_p->calcineurin_inhibited Dephosphorylation Blocked nfatc_nuc NF-ATc (Nuclear) nfatc->nfatc_nuc Translocates to Nucleus gene_transcription IL-2 Gene Transcription nfatc_nuc->gene_transcription Activates

Caption: Known signaling pathway of Tacrolimus/GPI-1485.

References

Technical Support Center: Improving the Oral Bioavailability of GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of GPI-1485. Given that this compound is a neuroimmunophilin ligand and an analog of tacrolimus, this guide leverages established strategies for improving the oral delivery of poorly soluble, high permeability compounds, categorized as Biopharmaceutics Classification System (BCS) Class II drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

A1: As an analog of tacrolimus, this compound is predicted to be a BCS Class II compound, characterized by low aqueous solubility and high intestinal permeability.[1][2][3] The primary hurdles to its oral bioavailability are:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is the rate-limiting step for absorption.[2][4]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter in the intestinal wall, which actively pumps the drug back into the GI lumen, reducing net absorption.[4][5]

  • First-Pass Metabolism: Significant metabolism in the gut wall and liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, can reduce the amount of active drug reaching systemic circulation.[4][5]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and pre-systemic metabolism. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanonization can enhance the dissolution rate.[6][7][8][][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can significantly improve its dissolution and create a supersaturated solution in the GI tract.[11][12][13][14][15]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in the GI fluids, keeping the drug in a solubilized state.[16][17][18][19][20][21]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility and dissolution rate.[22][23][24][25][26]

  • Liposomal Formulations: Encapsulating this compound in liposomes can protect it from degradation in the GI tract and potentially enhance its absorption.[27][28][29][][31]

Q3: How can I assess the potential for P-gp efflux and first-pass metabolism of this compound?

A3: In vitro and in vivo models are essential for evaluating these factors:

  • In Vitro Permeability Assays: Caco-2 cell monolayers are a standard model to assess bidirectional permeability and identify potential P-gp substrates. A high efflux ratio (B-A permeability / A-B permeability) suggests P-gp involvement.

  • In Vitro Metabolism Assays: Using liver microsomes or hepatocytes can provide data on the metabolic stability of this compound and help identify the enzymes involved (e.g., CYP3A4).

  • In Vivo Animal Studies: Co-administration of this compound with a known P-gp inhibitor (e.g., verapamil) or a CYP3A4 inhibitor (e.g., ketoconazole) in an animal model can help quantify the impact of these mechanisms on its bioavailability.[5]

Troubleshooting Guides

Scenario 1: Poor and variable drug exposure in preclinical animal studies.

  • Possible Cause: Incomplete dissolution of the crystalline drug substance in the GI tract.

  • Troubleshooting Steps:

    • Characterize the solid-state properties of this compound: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine its crystallinity and melting point.

    • Evaluate different formulation strategies: Prepare and test various formulations (e.g., micronized suspension, solid dispersion, SEDDS) in in vitro dissolution studies under biorelevant conditions (e.g., simulated gastric and intestinal fluids).

    • Select the most promising formulation(s) for further in vivo evaluation.

Scenario 2: A solid dispersion formulation shows good in vitro dissolution but fails to improve in vivo bioavailability.

  • Possible Cause: The drug may be precipitating from the supersaturated solution in the GI tract before it can be absorbed.

  • Troubleshooting Steps:

    • Incorporate a precipitation inhibitor: Add a polymer (e.g., HPMC, PVP) to the solid dispersion formulation to maintain supersaturation in vivo.

    • Optimize the drug-to-carrier ratio: A higher concentration of the hydrophilic carrier may be needed to stabilize the amorphous form of the drug.

    • Consider a lipid-based formulation like SEDDS: These can maintain the drug in a solubilized state for a longer duration.

Scenario 3: Inconsistent results between different animal species.

  • Possible Cause: Species-specific differences in GI physiology, P-gp expression, and CYP3A4 activity.

  • Troubleshooting Steps:

    • Evaluate the metabolic stability of this compound in liver microsomes from different species (e.g., rat, dog, pig, human).

    • Select an animal model with a GI tract and metabolic profile that most closely resembles humans. Beagle dogs and pigs are often considered good models for predicting oral bioavailability in humans.[32][33][34][35][36]

    • Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data from animal studies to humans, accounting for species differences.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of a Tacrolimus Analogue (Hypothetical Data)

Formulation StrategyDrug Loading (%)In Vitro Dissolution (at 60 min in FaSSIF*)In Vivo Bioavailability (Rat Model, %)Key AdvantagesKey Challenges
Crystalline Drug (Control) 1005%8%High drug loadingPoor dissolution
Micronized Suspension 5025%15%Simple manufacturingPotential for particle agglomeration
Solid Dispersion (1:5 Drug:Polymer) 16.785%45%Significant dissolution enhancementPhysical instability (recrystallization)
SEDDS 1095% (emulsified)60%Maintains drug in solutionLimited drug loading, potential for GI irritation from surfactants
Cyclodextrin Complex (1:1 Molar Ratio) ~10-1570%35%Good for moderate solubility enhancementLimited drug loading capacity
Liposomal Formulation 550% (released)25%Protects drug from degradationComplex manufacturing, low drug loading

*Fasted State Simulated Intestinal Fluid

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30) in a 1:5 weight ratio in a suitable solvent (e.g., a mixture of dichloromethane and ethanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC to confirm the amorphous nature of the drug).

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical side and fresh buffer to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral side and fresh buffer to the apical side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.

Mandatory Visualizations

GPI_1485_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPI_1485_ext This compound GPI_1485_int This compound GPI_1485_ext->GPI_1485_int Passive Diffusion GPI_FKBP_Complex This compound-FKBP Complex GPI_1485_int->GPI_FKBP_Complex FKBP FKBP FKBP->GPI_FKBP_Complex Calcineurin_inactive Calcineurin (Inactive) GPI_FKBP_Complex->Calcineurin_inactive Inhibition Calcineurin_active Calcineurin (Active) Calcineurin_active->Calcineurin_inactive NFAT NFAT Calcineurin_active->NFAT Dephosphorylation NFAT_p NFAT-P NFAT_p->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_nuc->Gene_Transcription Activation

Caption: Signaling pathway of this compound, an analog of Tacrolimus.

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble this compound Physicochemical_Characterization Physicochemical Characterization (Solubility, Permeability, Solid State) Start->Physicochemical_Characterization Formulation_Development Formulation Development Physicochemical_Characterization->Formulation_Development Particle_Size_Reduction Particle Size Reduction Formulation_Development->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Formulation_Development->Solid_Dispersion SEDDS SEDDS Formulation_Development->SEDDS In_Vitro_Screening In Vitro Screening (Dissolution, Stability) Particle_Size_Reduction->In_Vitro_Screening Solid_Dispersion->In_Vitro_Screening SEDDS->In_Vitro_Screening In_Vivo_Animal_Studies In Vivo Animal Studies (Pharmacokinetics, Bioavailability) In_Vitro_Screening->In_Vivo_Animal_Studies Lead_Formulation_Selection Lead Formulation Selection In_Vivo_Animal_Studies->Lead_Formulation_Selection Optimization Optimization Lead_Formulation_Selection->Optimization Refinement End End: Optimized Oral Formulation Lead_Formulation_Selection->End Success Optimization->In_Vitro_Screening

Caption: Experimental workflow for enhancing oral bioavailability.

Logical_Relationships cluster_problem Problem cluster_strategies Formulation Strategies cluster_outcome Outcome Low_Solubility Low Aqueous Solubility Increase_Surface_Area Increase Surface Area (Micronization) Low_Solubility->Increase_Surface_Area Amorphous_Form Create Amorphous Form (Solid Dispersion) Low_Solubility->Amorphous_Form Lipid_Solubilization Lipid Solubilization (SEDDS) Low_Solubility->Lipid_Solubilization Enhanced_Dissolution Enhanced Dissolution Rate Increase_Surface_Area->Enhanced_Dissolution Amorphous_Form->Enhanced_Dissolution Lipid_Solubilization->Enhanced_Dissolution Improved_Bioavailability Improved Oral Bioavailability Enhanced_Dissolution->Improved_Bioavailability

Caption: Logical relationship between the problem and solutions.

References

Issues with the reproducibility of GPI-1485 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues with GPI-1485 experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a neuroimmunophilin ligand. It was initially investigated for its potential to treat Parkinson's disease and erectile dysfunction following nerve injury.[1] The proposed mechanism of action for this class of compounds involves binding to FK506-binding proteins (FKBPs), which are abundant in the central nervous system. This interaction is thought to initiate a signaling cascade that promotes neuronal survival and neurite outgrowth.

Q2: We are not observing the expected neurotrophic effects of this compound in our neurite outgrowth assays. Why might this be?

A2: There are several potential reasons for a lack of neurotrophic effect. A critical consideration is the reported negligible binding of this compound and its prodrug, GPI-1046, to FKBP12.[2] This finding suggests that any observed neurotrophic effects may be independent of FKBP12 binding. Other factors to consider include suboptimal assay conditions, cell line variability, and issues with the compound itself. Please refer to the Troubleshooting Guide for Neurite Outgrowth Assays for more detailed guidance.

Q3: Our FKBP12 binding assay shows no significant interaction with this compound. Is our assay flawed?

A3: Not necessarily. Seminal research has indicated that this compound may not be a potent FKBP12 ligand.[2] It is crucial to include a positive control, such as FK506 or rapamycin, to validate your assay setup. If the positive control shows the expected binding affinity, your assay is likely performing correctly, and the lack of binding with this compound is a valid result.

Q4: What are the typical concentrations of this compound used in cell-based assays?

A4: Due to the variability in reported efficacy, concentration ranges can differ. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range, for example, from picomolar to micromolar concentrations, based on previously published data for similar immunophilin ligands.

Q5: How should I prepare and store this compound?

A5: The solubility and stability of the compound are critical for reproducible results. It is recommended to consult the manufacturer's data sheet for specific instructions on solubility and storage. As a general guideline, prepare stock solutions in an appropriate solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

I. Issues with Neurite Outgrowth Assays

This guide addresses common problems encountered when assessing the neurotrophic effects of this compound using neurite outgrowth assays.

Problem Potential Cause Recommended Solution
No observable neurite outgrowth with positive controls (e.g., NGF). 1. Suboptimal cell density.2. Poor cell health or viability.3. Inactive growth factors.4. Incorrect coating of culture plates.1. Optimize cell seeding density for your specific cell line (e.g., PC12 cells).2. Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure a healthy starting cell population.3. Use fresh, properly stored growth factors.4. Ensure proper coating of plates with materials like collagen or poly-L-lysine as required by your cell line.[3][4]
High variability in neurite length between replicate wells. 1. Uneven cell plating.2. Inconsistent compound concentration.3. "Edge effects" in multi-well plates.1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and ensure thorough mixing of the compound in the media.3. Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
This compound does not induce neurite outgrowth at expected concentrations. 1. Negligible binding to FKBP12.[2]2. Compound degradation.3. Cell line is not responsive.1. Consider that the neurotrophic effects of this compound may be FKBP12-independent or cell-type specific. Include positive controls for neurite outgrowth that act through different mechanisms.2. Prepare fresh stock solutions of this compound. Confirm compound integrity if possible.3. Test different neuronal cell lines (e.g., primary neurons, SH-SY5Y, PC12) to identify a responsive model.
Difficulty in quantifying neurite outgrowth accurately. 1. Subjective manual measurement.2. Poor quality images.1. Utilize automated image analysis software for objective quantification of parameters like total neurite length, number of branches, and number of primary neurites.[5][6][7][8]2. Optimize microscopy settings for optimal contrast and resolution. Use appropriate fluorescent stains for neurites (e.g., β-III tubulin).
  • Plate Coating: Coat 24-well plates with 50 µg/mL rat tail collagen type I and incubate for 1 hour at 37°C. Aspirate the collagen solution and allow the plates to air dry.

  • Cell Seeding: Seed PC12 cells at a density of 1 x 104 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.[3]

  • Differentiation: After 24 hours, switch to a low-serum differentiation medium (e.g., DMEM with 1% horse serum).

  • Compound Treatment: Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 ng/mL Nerve Growth Factor, NGF).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain for a neuronal marker such as β-III tubulin using a primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using an automated image analysis software.[5][6][7][8]

G cluster_workflow Neurite Outgrowth Assay Workflow plate_coating Plate Coating (e.g., Collagen) cell_seeding Cell Seeding (e.g., PC12 cells) plate_coating->cell_seeding differentiation Differentiation (Low Serum Media) cell_seeding->differentiation compound_treatment Compound Treatment (this compound, Controls) differentiation->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation fix_stain Fixation & Staining (β-III Tubulin, DAPI) incubation->fix_stain imaging Imaging (Fluorescence Microscopy) fix_stain->imaging analysis Image Analysis (Quantification) imaging->analysis

Caption: Workflow for a typical neurite outgrowth experiment.

II. Issues with FKBP12 Binding Assays

This guide focuses on troubleshooting fluorescence polarization (FP) assays, a common method for assessing the binding of small molecules to proteins like FKBP12.

Problem Potential Cause Recommended Solution
Low fluorescence polarization signal with positive control (e.g., FK506). 1. Incorrect filter sets in the plate reader.2. Low concentration or inactive protein.3. Degraded fluorescent tracer.1. Ensure the excitation and emission filters match the spectral properties of your fluorescent tracer.2. Confirm the concentration and activity of your purified FKBP12 protein.3. Use a fresh, high-purity fluorescently labeled ligand.
High background signal or high variability in FP readings. 1. Non-specific binding of the tracer to the plate.2. Protein aggregation.3. Pipetting errors.1. Use non-binding surface plates (e.g., black, low-volume 384-well plates). Consider adding a non-ionic detergent like 0.01% Tween-20 to the assay buffer.[9]2. Centrifuge the protein stock immediately before use to pellet any aggregates.3. Use calibrated pipettes and ensure proper mixing.
No displacement of the fluorescent tracer by this compound. 1. This compound has very low or no affinity for FKBP12.[2]2. Insufficient concentration of this compound.3. Compound insolubility.1. This is a likely outcome based on published data. Ensure your positive control (e.g., unlabeled FK506) shows dose-dependent displacement.2. Test a wider and higher concentration range of this compound.3. Check the solubility of this compound in your assay buffer. High concentrations of DMSO from the stock solution can also interfere with the assay.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • FKBP12 Protein: Purified recombinant human FKBP12.

    • Fluorescent Tracer: A high-affinity, fluorescently labeled FKBP12 ligand (e.g., fluorescein-labeled FK506 analogue).

    • Test Compound: this compound dissolved in DMSO.

    • Positive Control: Unlabeled FK506.

  • Assay Procedure (384-well format):

    • Add 10 µL of assay buffer containing the fluorescent tracer at a fixed concentration (e.g., 5 nM).

    • Add 5 µL of this compound or FK506 at various concentrations (serial dilutions). For the "no inhibitor" control, add 5 µL of buffer with the same percentage of DMSO.

    • Initiate the binding reaction by adding 5 µL of FKBP12 protein at a fixed concentration (e.g., 10 nM). The final volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value.

G cluster_pathway FKBP12 Signaling Pathway (Proposed) GPI1485 This compound FKBP12 FKBP12 GPI1485->FKBP12 Binding (Disputed) Signaling Downstream Signaling FKBP12->Signaling Activation Neurite Neurite Outgrowth Signaling->Neurite Promotion

Caption: Proposed (and disputed) signaling pathway for this compound.

Quantitative Data Summary

The following tables provide reference data that can be useful for validating your experimental setup.

Table 1: Binding Affinities of Selected Ligands to FKBP12

CompoundBinding Affinity (Ki or Kd)Method
FK506~0.4 - 1.7 nMRotamase Inhibition Assay, Binding Assays[10]
Rapamycin~0.2 nMRotamase Inhibition Assay
This compound Negligible Binding Reported [2]Various Binding Assays

Table 2: Example Quantification of Neurite Outgrowth in PC12 Cells

TreatmentAverage Neurite Length (µm/cell)Percentage of Neurite-Bearing Cells
Vehicle Control15 ± 3< 5%
NGF (50 ng/mL)85 ± 10> 60%
This compound (1 µM)Variable (requires empirical determination)Variable (requires empirical determination)

Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions, cell line passage number, and analysis method.

References

Validation & Comparative

A Comparative Guide to GPI-1485 and Tacrolimus for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of GPI-1485 and tacrolimus, focusing on their mechanisms of action, reported efficacy from preclinical studies, and the experimental designs used to evaluate them.

Introduction

Neuroprotection aims to prevent or slow down the process of neuronal cell death and is a critical therapeutic strategy for a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Both this compound and tacrolimus have been investigated for their neuroprotective potential, primarily through their interaction with the immunophilin FK506-binding protein 12 (FKBP12). While tacrolimus is a well-established immunosuppressant with known neuroprotective side effects, this compound was developed as a non-immunosuppressive analogue with the aim of harnessing these neuroprotective properties without systemic immune suppression. However, the direct comparative efficacy and underlying mechanisms of these two compounds remain a subject of investigation.

Mechanism of Action

Tacrolimus (FK506): Tacrolimus exerts its primary effects by binding to FKBP12. This complex then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key step in T-cell activation and the production of pro-inflammatory cytokines like IL-2.[3] Its neuroprotective effects are largely attributed to this calcineurin inhibition, which can influence a variety of ischemia-induced cytotoxic events.[1][2]

This compound: this compound is a non-immunosuppressive ligand that is reported to bind to FK506-binding proteins.[4][5] Unlike tacrolimus, it does not inhibit calcineurin and therefore lacks immunosuppressive activity. Its proposed neuroprotective mechanisms are thought to be independent of calcineurin inhibition and may involve the upregulation of neurotrophic factors and the antioxidant glutathione.[5] However, it is important to note that some studies have questioned the binding affinity of this compound to FKBP12.

Below is a diagram illustrating the proposed signaling pathways for tacrolimus and the putative pathway for this compound.

cluster_0 Tacrolimus Signaling Pathway cluster_1 Putative this compound Signaling Pathway Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds to Tacrolimus-FKBP12 Complex Tacrolimus-FKBP12 Complex FKBP12->Tacrolimus-FKBP12 Complex Calcineurin Calcineurin Tacrolimus-FKBP12 Complex->Calcineurin inhibits Neuroprotection Neuroprotection Tacrolimus-FKBP12 Complex->Neuroprotection leads to NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene Transcription (e.g., IL-2) Gene Transcription (e.g., IL-2) Nucleus->Gene Transcription (e.g., IL-2) This compound This compound FKBP12 (?) FKBP12 (?) This compound->FKBP12 (?) binds to (?) Neurotrophic Factor Upregulation Neurotrophic Factor Upregulation FKBP12 (?)->Neurotrophic Factor Upregulation Antioxidant Response (Glutathione) Antioxidant Response (Glutathione) FKBP12 (?)->Antioxidant Response (Glutathione) Neuroprotection_GPI Neuroprotection Neurotrophic Factor Upregulation->Neuroprotection_GPI Antioxidant Response (Glutathione)->Neuroprotection_GPI

Caption: Signaling pathways for Tacrolimus and this compound.

Quantitative Data on Neuroprotective Performance

The following tables summarize quantitative data from preclinical studies evaluating the neuroprotective effects of tacrolimus and this compound. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and outcome measures.

Table 1: Neuroprotective Efficacy of Tacrolimus in Preclinical Models

Study FocusAnimal ModelDosageKey FindingsReference
Ischemic StrokeRat (MCAO)1 mg/kg, i.v.66% reduction in hemispheric brain damage volume.[6]
Ischemic StrokeRat (focal ischemia)>0.1 mg/kg, i.v.Statistically significant reduction in ischemic brain damage.[7]
Ischemic StrokeCynomolgus Monkey (MCAO)0.032 & 0.1 mg/kg, i.v.Significant amelioration of neurologic deficits.[8]
Ischemic StrokeCynomolgus Monkey (MCAO)0.1 mg/kg, i.v.Significant reduction of infarction volume.[8]
Hypoxic-Ischemic Brain InjuryNeonatal Rat0.025, 0.05, 0.1, 0.25 mg/kg/day, i.p. (pre-HI)All doses significantly reduced brain infarct size and neuronal loss.[9]
Hypoxic-Ischemic Brain InjuryNeonatal Rat0.25 mg/kg/day, i.p. (post-HI)Significantly reduced brain infarct size.[9]
Oxidative InjuryRat Spinal Cord (in vitro)0.1 µMIncreased ATP by 11.19% and GSH by 66.46%; decreased LPO by 18.97% and MPO by 42.86%.[10]

Table 2: Neuroprotective Efficacy of this compound in Preclinical Models

Study FocusAnimal ModelDosageKey FindingsReference
StrokeRat (transient cerebral ischemia)5 mg/kg, daily for 6 weeksImproved neurological function and increased Sox2+ cells in the ipsilateral SVZ and striatum.[11]
Parkinson's DiseaseMouse (MPTP model)Not specifiedStimulated recovery of the nigrostriatal dopamine system.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of methodologies from key studies.

Tacrolimus Experimental Protocol (Ischemic Stroke Model)

  • Animal Model: Male Wistar rats.

  • Induction of Ischemia: Middle cerebral artery occlusion (MCAO) induced by perivascular microinjections of endothelin-1.

  • Treatment: Tacrolimus (1 mg/kg) or vehicle administered by intravenous infusion 1 minute after MCAO.

  • Behavioral Assessment: Skilled paw-reaching task evaluated pre- and post-MCAO.

  • Histological Analysis: Brains were perfusion-fixed, and coronal sections were stained with cresyl violet to determine the volume of hemispheric brain damage 14 days after occlusion.

  • Reference: [6]

This compound Experimental Protocol (Stroke Model)

  • Animal Model: Rats.

  • Induction of Ischemia: Transient cerebral ischemia.

  • Treatment: Daily administration of GM1485 (an alternative name for this compound) at 5 mg/kg, beginning 24 hours post-ischemia and continuing for 6 weeks.

  • Functional Assessment: A battery of neurobehavioral tests was used to evaluate neurological function over the 6-week period.

  • Immunostaining: Following sacrifice, brain tissue was immunostained for stem-cell markers (Sox2).

  • In Vitro Model: An in vitro model of oxidative stress was used to assess the ability of GM1485 to mediate stem-cell-like induction and plasticity in fibroblasts.

  • Reference: [11]

Below is a diagram illustrating a typical experimental workflow for evaluating neuroprotective agents.

Animal Model Selection Animal Model Selection Baseline Behavioral Assessment Baseline Behavioral Assessment Animal Model Selection->Baseline Behavioral Assessment Induction of Neurological Injury Induction of Neurological Injury Baseline Behavioral Assessment->Induction of Neurological Injury Randomization Randomization Induction of Neurological Injury->Randomization Treatment Group (this compound or Tacrolimus) Treatment Group (this compound or Tacrolimus) Randomization->Treatment Group (this compound or Tacrolimus) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Post-Injury Monitoring & Behavioral Assessments Post-Injury Monitoring & Behavioral Assessments Treatment Group (this compound or Tacrolimus)->Post-Injury Monitoring & Behavioral Assessments Control Group (Vehicle)->Post-Injury Monitoring & Behavioral Assessments Histological & Molecular Analysis Histological & Molecular Analysis Post-Injury Monitoring & Behavioral Assessments->Histological & Molecular Analysis Data Analysis & Comparison Data Analysis & Comparison Histological & Molecular Analysis->Data Analysis & Comparison

Caption: Experimental workflow for neuroprotection studies.

Conclusion

Tacrolimus has demonstrated robust neuroprotective effects across a variety of preclinical models of neurological injury, supported by a significant body of quantitative data. Its mechanism of action, centered on the inhibition of calcineurin, is well-characterized. The primary drawback of tacrolimus is its potent immunosuppressive activity, which can lead to significant side effects with chronic use.

This compound was developed to offer the neuroprotective benefits of immunophilin ligands without the associated immunosuppression. Preclinical data suggest it may promote functional recovery and neurogenesis. However, the available quantitative data are less extensive compared to tacrolimus, and its precise mechanism of action, including its interaction with FKBP12, requires further elucidation.

For researchers and drug development professionals, the choice between pursuing tacrolimus-like or this compound-like compounds for neuroprotection depends on the specific therapeutic context. For acute, short-term interventions where immunosuppression may be tolerable or even beneficial (e.g., in the context of neuroinflammation), tacrolimus and its derivatives remain a compelling option. For chronic neurodegenerative conditions where long-term treatment is necessary, non-immunosuppressive compounds like this compound represent a theoretically safer approach, although more rigorous preclinical and clinical validation is required to establish their efficacy and mechanism of action. Direct, head-to-head comparative studies are critically needed to definitively assess the relative neuroprotective potential of these two agents.

References

A Comparative Analysis of the Neurotrophic Effects of GPI-1485 and GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotrophic properties of two synthetic, non-immunosuppressive immunophilin ligands: GPI-1485 and GPI-1046. These compounds have been investigated for their potential therapeutic applications in neurodegenerative diseases and nerve injury. This document synthesizes available experimental data to offer an objective comparison of their performance, including detailed methodologies and an exploration of their proposed mechanisms of action.

Executive Summary

This compound and GPI-1046 are small molecules designed to bind to FK506-binding proteins (FKBPs), thereby exerting neurotrophic effects without the immunosuppressive actions of compounds like FK506. While both compounds have shown promise in preclinical studies, the volume and consistency of supporting data vary. GPI-1046 has been more extensively studied for its potent, picomolar-range activity in promoting neurite outgrowth in vitro and has demonstrated efficacy in rodent models of Parkinson's disease and peripheral nerve damage. However, conflicting reports question the robustness of these effects and its primary mechanism of action. Data on this compound is less abundant but points towards its potential in promoting neurogenesis and functional recovery in models of stroke and its investigation in clinical trials for Parkinson's disease and post-prostatectomy erectile dysfunction.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the neurotrophic and neuroprotective effects of this compound and GPI-1046 from various studies. It is important to note that these results are from different experimental setups and a direct comparison should be made with caution.

Table 1: In Vitro Neurotrophic and Neuroprotective Effects

CompoundAssayModel SystemConcentrationObserved EffectCitation
GPI-1046 Neurite OutgrowthChicken Sensory Ganglia1 pMSignificant enhancement of neurite outgrowth[1]
Neurite OutgrowthChicken Sensory Ganglia58 pM50% of maximal stimulation[1]
Neurite OutgrowthChick Dorsal Root GangliaNot SpecifiedMarginally increased neurite outgrowth[2]
NeuroprotectionDopaminergic Neurons (MPP+ model)Not SpecifiedFailed to protect neurons[2]
NeuroprotectionCortical Neurons (Apoptosis model)Not SpecifiedFailed to protect neurons[2]
NeuroprotectionNeuronal Culture (HIV Tat toxicity)Not SpecifiedPotent neuroprotective effects[3]
This compound NeurogenesisFibroblasts (in vitro model of oxidative stress)Not SpecifiedReprogrammed to a stem-cell-like phenotype and differentiated into a neuronal lineage.

Table 2: In Vivo Neurotrophic and Neuroprotective Effects

CompoundAnimal ModelDosing RegimenKey FindingsCitation
GPI-1046 Mouse Sciatic Nerve Crush3 or 10 mg/kg s.c. daily for 18 daysMarkedly augmented axon diameter, cross-sectional area, and myelination.[1]
Mouse Model of Parkinson's Disease (MPTP)4 mg/kg s.c. (concurrent with MPTP)More than doubled the number of spared striatal TH-positive processes.[1]
Rat Model of Parkinson's Disease (6-OHDA)10 mg/kg/day for 5 daysReduced duration of amphetamine-induced circling.[2]
Rat Model of Parkinson's Disease (6-OHDA)10 mg/kg/day for 2 weeks (delayed)Did not alter circling responses.[2]
Primate Model of Parkinson's Disease (MPTP)Not SpecifiedNo regenerative effects observed.[4][5]
This compound Rat Stroke Model5 mg/kg daily for 6 weeksImproved neurological function and increased Sox2+ cells in the ipsilateral SVZ and striatum.
Parkinson's Disease (Phase II Clinical Trial)Not SpecifiedNo overall improvement in fine motor skills, but potential reduction in the loss of dopaminergic nerve terminals.[6]

Mechanism of Action and Signaling Pathways

Both this compound and GPI-1046 are believed to exert their neurotrophic effects by binding to intracellular immunophilins, primarily FKBP-12. The binding of these ligands to FKBPs is thought to initiate a signaling cascade that promotes neuronal survival and growth. However, the precise downstream signaling pathways are not fully elucidated and the role of FKBP-12 binding for GPI-1046's activity has been a subject of debate. Some studies suggest that the neurotrophic effects of these ligands may be independent of FKBP-12 binding and could involve the activation of neurotrophic factor expression, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF).[7]

cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response This compound / GPI-1046 This compound / GPI-1046 FKBP12 FKBP12 This compound / GPI-1046->FKBP12 Binds to Complex GPI-Ligand-FKBP12 Complex This compound / GPI-1046->Complex FKBP12->Complex Signaling_Cascade Downstream Signaling Cascade Complex->Signaling_Cascade Activates Neurotrophic_Factors Increased Expression of Neurotrophic Factors (e.g., GDNF) Complex->Neurotrophic_Factors Alternative Pathway Neuronal_Survival Neuronal Survival and Protection Signaling_Cascade->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth and Regeneration Signaling_Cascade->Neurite_Outgrowth Neurotrophic_Factors->Neuronal_Survival Neurotrophic_Factors->Neurite_Outgrowth

Proposed signaling pathway for this compound and GPI-1046.

Experimental Protocols

Neurite Outgrowth Assay (GPI-1046)

This protocol is based on the methodology described for assessing the effect of GPI-1046 on neurite outgrowth in sensory ganglia.[1]

  • Cell Culture: Dorsal root ganglia are dissected from chick embryos and cultured in a suitable medium.

  • Compound Treatment: Cultures are treated with varying concentrations of GPI-1046 (e.g., from 1 pM to 10 nM). A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are included.

  • Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

  • Fixation and Staining: The cells are fixed and stained with neuronal markers (e.g., β-III tubulin) to visualize the neurites.

  • Imaging and Analysis: Images of the neurons are captured using microscopy, and neurite length and number are quantified using image analysis software.

start Start dissection Dissect Dorsal Root Ganglia from Chick Embryos start->dissection culture Culture Ganglia dissection->culture treatment Treat with GPI-1046, NGF (Control), or Vehicle culture->treatment incubation Incubate for 24-48h treatment->incubation fix_stain Fix and Stain with Neuronal Markers incubation->fix_stain imaging Image Neurons fix_stain->imaging analysis Quantify Neurite Length and Number imaging->analysis end End analysis->end

Experimental workflow for a neurite outgrowth assay.
In Vivo Stroke Model (this compound)

This protocol is a generalized representation of the study evaluating this compound in a rat model of stroke.

  • Animal Model: A stroke is induced in adult rats, typically through transient middle cerebral artery occlusion (tMCAO).

  • Compound Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered daily, starting 24 hours post-ischemia and continuing for a specified duration (e.g., 6 weeks).

  • Behavioral Testing: A battery of neurobehavioral tests is performed at regular intervals to assess functional recovery.

  • Immunohistochemistry: After the treatment period, the animals are euthanized, and their brains are processed for immunohistochemical analysis of markers for neurogenesis (e.g., Sox2) and neuronal damage.

  • Data Analysis: Behavioral scores and the number of labeled cells are quantified and statistically compared between the treatment and vehicle groups.

start Start stroke Induce Stroke in Rats (tMCAO Model) start->stroke treatment Administer this compound or Vehicle Daily for 6 Weeks stroke->treatment behavior Perform Neurobehavioral Tests Periodically treatment->behavior euthanasia Euthanize and Collect Brain Tissue treatment->euthanasia behavior->euthanasia analysis Analyze Behavioral Scores and Cell Counts behavior->analysis ihc Immunohistochemistry (e.g., for Sox2) euthanasia->ihc ihc->analysis end End analysis->end

Experimental workflow for an in vivo stroke model.

Discussion and Conclusion

The available evidence suggests that both this compound and GPI-1046 possess neurotrophic properties, although the strength and breadth of the supporting data differ. GPI-1046 has demonstrated remarkable potency in in vitro neurite outgrowth assays, but its efficacy in vivo is less consistent, with some studies reporting marginal or no effects, particularly in primate models.[2][4][5][8] The conflicting data for GPI-1046 highlight the need for further research to clarify its therapeutic potential and mechanism of action.

This compound shows promise in the context of stroke recovery and has progressed to clinical trials for Parkinson's disease, suggesting a favorable safety profile and some evidence of biological activity in humans. However, more extensive preclinical data, especially from in vitro neurotrophic assays, would be beneficial for a more direct comparison with GPI-1046.

For researchers and drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic application. The potent in vitro activity of GPI-1046 might be of interest for screening and mechanistic studies, while the clinical data for this compound, despite being mixed, provides a more direct indication of its potential in human disease. Future head-to-head comparative studies under identical experimental conditions are warranted to definitively assess the relative neurotrophic efficacy of these two immunophilin ligands.

References

A Comparative Analysis of GPI-1485's Neuroprotective Efficacy Across Diverse Neuronal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals the neuroprotective potential of GPI-1485, a non-immunosuppressive immunophilin ligand, across various neuronal types. This guide synthesizes available research to offer a comparative analysis of this compound's efficacy, benchmarked against other neuroprotective agents, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic promise.

This compound, a derivative of the immunosuppressant tacrolimus (FK506), has garnered significant interest for its ability to promote neuronal survival and regeneration without the associated immunosuppressive side effects. Research indicates that this compound and its analogs, such as GPI-1046, exert their neuroprotective effects through mechanisms that are independent of the primary immunosuppressive pathway involving FKBP12 and calcineurin inhibition.

Comparative Neuroprotective Effects in Different Neuronal Types

Studies have demonstrated the efficacy of this compound and related compounds in protecting a range of neuronal cells from various insults. Notably, research has highlighted its potential in models of Parkinson's disease, where it protects dopaminergic neurons, and in peripheral nerve injury models, where it enhances the survival and regeneration of sensory neurons.

While direct comparative studies of this compound across a spectrum of neuronal types within a single investigation are limited, the available data suggests a broad-spectrum neuroprotective activity. The following table summarizes the observed effects of this compound and its analogs in different neuronal contexts.

Neuronal TypeToxin/Injury ModelCompoundObserved EffectReference
Dopaminergic NeuronsMPTP, 6-OHDAGPI-1046Protection against neuronal loss and promotion of regenerative sprouting.[1]
Sensory NeuronsSciatic Nerve CrushGPI-1046Significant enhancement of neurite outgrowth and axonal regeneration.[1]
Mixed Neuronal/GliaOxidative StressFK506, GPI-1046Cellular protection and activation of glutathione.[2]
Fibroblasts (reprogrammed)Oxidative StressGM1485 (this compound)Reprogramming to a stem-cell-like phenotype with differentiation into neuronal lineage.[3]

Benchmarking Against Alternative Neuroprotective Agents

The therapeutic landscape for neurodegenerative diseases includes a variety of compounds with different mechanisms of action. Immunosuppressive immunophilin ligands like FK506 have demonstrated neuroprotective properties, but their clinical utility is hampered by their systemic effects. Non-immunosuppressive ligands like this compound offer a promising alternative. The table below provides a comparative overview of this compound's class of drugs against other neuroprotective strategies.

Compound ClassExample(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Non-immunosuppressive Immunophilin LigandsThis compound , GPI-1046Binds to FKBPs, promotes neurite outgrowth and cell survival, antioxidant effects.Neuroprotective without immunosuppression, orally active, crosses blood-brain barrier.Efficacy in some primate models has been questioned.
Immunosuppressive Immunophilin LigandsFK506 (Tacrolimus)Binds to FKBP12, inhibits calcineurin, leading to immunosuppression and neuroprotection.Potent neuroprotective effects demonstrated in various models.Systemic immunosuppression increases risk of infections and other side effects.
Dopamine AgonistsPramipexoleStimulates dopamine receptors.Symptomatic relief in Parkinson's disease and potential direct neuroprotective effects.Primarily symptomatic relief; neuroprotective effects still under investigation.

Experimental Methodologies

The validation of this compound's neuroprotective effects relies on robust experimental protocols. Below are summaries of typical methodologies employed in the cited research.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. For differentiation into a neuronal phenotype, cells are often treated with retinoic acid.

  • Induction of Neurotoxicity: A neurotoxic insult is applied to the cultured cells. Common agents include:

    • Oxidative stress inducers: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Mitochondrial complex I inhibitors: MPP+ (the active metabolite of MPTP).

  • Treatment: Cells are pre-treated with various concentrations of this compound or a comparator drug for a specified period before the addition of the neurotoxin.

  • Assessment of Neuroprotection: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death. Morphological changes, such as neurite length and branching, can also be quantified.

Primary Neuronal Culture Neuroprotection Assay
  • Neuron Isolation and Culture: Primary neurons (e.g., cortical, dopaminergic, or sensory neurons) are isolated from embryonic or neonatal rodent brains or dorsal root ganglia. They are cultured in specialized media that supports their survival and differentiation.

  • Induction of Neuronal Damage: Similar to cell line models, specific toxins or injury models are used. For example, MPP+ or 6-OHDA for dopaminergic neurons, or physical axotomy for sensory neurons.

  • Treatment and Analysis: Neurons are treated with this compound or control compounds. Neuroprotective effects are assessed by counting surviving neurons (e.g., tyrosine hydroxylase-positive neurons for dopaminergic cultures) and measuring neurite outgrowth.

Signaling Pathways and Experimental Visualizations

The mechanism of action for non-immunosuppressive immunophilin ligands like this compound is believed to involve the binding to FK506-binding proteins (FKBPs), which in turn modulates various intracellular signaling pathways to promote cell survival and growth.

cluster_0 Cellular Stress cluster_1 This compound Intervention cluster_2 Downstream Effects Oxidative Stress Oxidative Stress Signaling Pathways Signaling Pathways Oxidative Stress->Signaling Pathways Inhibits Neurotoxins Neurotoxins Neurotoxins->Signaling Pathways Inhibits This compound This compound FKBP FKBP This compound->FKBP Binds to FKBP->Signaling Pathways Activates Neuroprotection Neuroprotection Signaling Pathways->Neuroprotection Neurite Outgrowth Neurite Outgrowth Signaling Pathways->Neurite Outgrowth

Caption: Proposed mechanism of this compound neuroprotection.

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound in an in vitro cell culture model.

Start Start Plate Neuronal Cells Plate Neuronal Cells Start->Plate Neuronal Cells Pre-treat with this compound or Vehicle Pre-treat with this compound or Vehicle Plate Neuronal Cells->Pre-treat with this compound or Vehicle Induce Neurotoxicity Induce Neurotoxicity Pre-treat with this compound or Vehicle->Induce Neurotoxicity Incubate Incubate Induce Neurotoxicity->Incubate Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Quantify Neurite Outgrowth Quantify Neurite Outgrowth Incubate->Quantify Neurite Outgrowth Data Analysis Data Analysis Assess Cell Viability->Data Analysis Quantify Neurite Outgrowth->Data Analysis End End Data Analysis->End

Caption: In vitro neuroprotection assay workflow.

References

A Head-to-Head Comparison of GPI-1485 and Other FKBP Ligands for Neurotrophic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GPI-1485 and other prominent ligands of the FK506-binding proteins (FKBPs). The following sections detail their binding affinities, comparative efficacy in promoting neuronal growth from in vitro and in vivo studies, and their proposed mechanisms of action.

Introduction to FKBP Ligands

FKBP ligands are a class of molecules that bind to FK506-binding proteins, a family of immunophilins with roles in protein folding and signal transduction.[1] These ligands can be broadly categorized into two groups: immunosuppressive and non-immunosuppressive. The archetypal immunosuppressive ligands, FK506 (Tacrolimus) and Rapamycin (Sirolimus), exert their effects by forming a complex with FKBP12, which then inhibits calcineurin or mTOR, respectively.[1][2] However, their clinical use for neurodegenerative diseases is limited by their potent immunosuppressive side effects.

This has led to the development of non-immunosuppressive FKBP ligands, such as this compound, which are designed to retain neurotrophic properties without affecting the immune system.[3] These compounds are of significant interest for their potential in treating neurodegenerative disorders like Parkinson's disease and promoting nerve regeneration.[4]

Comparative Binding Affinities for FKBP Isoforms

The affinity of a ligand for different FKBP isoforms is a critical determinant of its biological activity. While FKBP12 is the primary target for the immunosuppressive effects of FK506 and Rapamycin, other isoforms, particularly FKBP51 and FKBP52, are implicated in the neurotrophic effects of these ligands.[4][5]

A significant point of contention exists regarding the FKBP-binding properties of this compound and its prodrug, GPI-1046. While early studies suggested they were FKBP ligands, subsequent research has indicated negligible binding to FKBP12, leading to the recommendation that they should not be considered as such.[5] One report suggests that GPI-1046 has a higher affinity for FKBP38 than for FKBP12.[6] This controversy is central to understanding its mechanism of action.

The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other key FKBP ligands for various FKBP isoforms.

LigandFKBP12FKBP51FKBP52Primary Proposed Effect
GPI-1046 (prodrug of this compound) Contradictory data; reported as negligible[5] or higher affinity for FKBP38[6]No data foundNo data foundNeurotrophic (disputed)
FK506 (Tacrolimus) High affinity[7]104 ± 14 nM[5][8]23 ± 3 nM[5][8]Immunosuppressive, Neurotrophic
Rapamycin (Sirolimus) High affinity (IC50 ~0.1 nM)[9]3.7 ± 0.9 nM[5][8]4.2 ± 0.7 nM[5][8]Immunosuppressive, Neurotrophic
FK1706 High affinity[10]No data foundHigh affinity[10]Neurotrophic
SAFit1 Low affinity4 ± 0.3 nM[11]Highly selective over FKBP52[12]Neurotrophic (FKBP51-selective)
SAFit2 Low affinity6 nM[9]Highly selective over FKBP52[12]Neurotrophic (FKBP51-selective)
SLF 2.6 µM (IC50)[9]3.1 µM[9]No data foundFKBP ligand (research tool)

Comparative Efficacy in Neurite Outgrowth

The primary desired effect of non-immunosuppressive FKBP ligands is the promotion of neurite outgrowth and neuronal survival. The available data presents a mixed picture for GPI-1046, while other ligands have demonstrated more consistent effects.

LigandCell/Animal ModelExperimental Observations
GPI-1046 PC12 cellsLittle to no effect on neurite outgrowth.[11]
Rodent model of focal cerebral ischemiaIneffective in reducing infarct volume.[11]
Chick dorsal root ganglion (DRG) culturesDerivatives promoted neurite outgrowth in the presence of NGF.[13]
FK506 SH-SY5Y cellsPotentiated NGF-induced neurite outgrowth.[10]
Rodent model of focal cerebral ischemiaDecreased infarct volume by 40%.[11]
Rapamycin PC12 cellsMarkedly increased neurite outgrowth in the presence of low NGF concentrations.[11]
Rodent model of focal cerebral ischemiaDecreased infarct volume by 37%.[11]
FK1706 SH-SY5Y cellsSignificantly potentiated NGF-induced neurite outgrowth (0.1 to 10 nM).[10]
SAFit1 N2a and SH-SY5Y cells, primary hippocampal neuronsPotently stimulated neurite outgrowth over a wide concentration range (1-1000 nM).[11]

Signaling Pathways and Mechanisms of Action

The signaling pathways activated by FKBP ligands differ depending on their immunosuppressive properties and their target FKBP isoforms.

Immunosuppressive Mechanism of FK506 and Rapamycin

The immunosuppressive actions of FK506 and Rapamycin are well-characterized. They both bind to FKBP12, and the resulting complex then interacts with and inhibits downstream targets.

FK506 FK506 Complex_FK506 FK506-FKBP12 Complex FK506->Complex_FK506 Rapamycin Rapamycin Complex_Rapa Rapamycin-FKBP12 Complex Rapamycin->Complex_Rapa FKBP12 FKBP12 FKBP12->Complex_FK506 FKBP12->Complex_Rapa Calcineurin Calcineurin Complex_FK506->Calcineurin mTOR mTOR Complex_Rapa->mTOR NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes NFAT NFAT NFAT_P->NFAT T_Cell_Activation T-Cell Activation (IL-2 Transcription) NFAT->T_Cell_Activation Promotes

Caption: Immunosuppressive pathway of FK506 and Rapamycin.

Neurotrophic Mechanism of Non-Immunosuppressive Ligands

The neurotrophic effects of FKBP ligands are generally considered to be independent of FKBP12 and calcineurin inhibition.[5] Instead, FKBP51 and FKBP52 have emerged as key players. For instance, the neurotrophic activity of FK1706 has been linked to FKBP52 and the subsequent activation of the Ras/Raf/MAPK signaling pathway.[10] Given the controversy surrounding this compound's interaction with FKBPs, its mechanism for any potential neurotrophic effects remains to be elucidated.

Neurotrophic_Ligand Neurotrophic Ligand (e.g., FK1706, SAFit1) Complex Ligand-FKBP Complex Neurotrophic_Ligand->Complex FKBP51_52 FKBP51 / FKBP52 FKBP51_52->Complex Ras_Raf_MAPK Ras/Raf/MAPK Pathway Complex->Ras_Raf_MAPK Activates Neurite_Outgrowth Neurite Outgrowth Ras_Raf_MAPK->Neurite_Outgrowth Promotes Unknown_Target Unknown Target(s)/ Pathway(s) Unknown_Target->Neurite_Outgrowth Promotes GPI_1485 This compound GPI_1485->Unknown_Target Putative Interaction

Caption: Proposed neurotrophic signaling pathways for FKBP ligands.

Experimental Protocols

Neurite Outgrowth Assay in PC12 Cells

This protocol provides a general framework for assessing the neuritogenic potential of FKBP ligands using the rat pheochromocytoma PC12 cell line.

Workflow:

start Start plate_cells Plate PC12 cells on collagen-coated plates start->plate_cells induce_diff Induce differentiation with low-serum medium + NGF plate_cells->induce_diff add_compounds Add test compounds (e.g., this compound, FK506) induce_diff->add_compounds incubate Incubate for 2-4 days add_compounds->incubate image_cells Image cells using phase-contrast microscopy incubate->image_cells quantify Quantify neurite length and number of neurite- bearing cells image_cells->quantify end End quantify->end

Caption: Workflow for PC12 cell neurite outgrowth assay.

Methodology:

  • Cell Plating: PC12 cells are seeded onto plates pre-coated with collagen type IV to facilitate adherence.[14]

  • Differentiation Induction: To induce neurite formation, the culture medium is replaced with a low-serum or serum-free medium containing a low concentration of Nerve Growth Factor (NGF), typically 50-100 ng/mL.[15][16]

  • Compound Treatment: The FKBP ligands to be tested are added to the differentiation medium at various concentrations.

  • Incubation: The cells are incubated for a period of 2 to 4 days to allow for neurite extension.[14][15]

  • Imaging and Analysis: Neurite outgrowth is visualized using a phase-contrast microscope. The percentage of cells bearing neurites longer than the cell body diameter is determined, and the total length of neurites can be measured using image analysis software.[17]

Dorsal Root Ganglion (DRG) Explant Culture for Neurite Outgrowth

This ex vivo model provides a more physiologically relevant system for studying nerve regeneration.

Methodology:

  • DRG Isolation: Dorsal root ganglia are dissected from embryonic or neonatal rodents.[18]

  • Explant Culture: The isolated ganglia are embedded in a 3D matrix, such as Matrigel or a fibrin gel, on a culture dish pre-coated with poly-D-lysine and laminin.[18][19]

  • Compound Treatment: The test compounds are added to the culture medium, which typically contains a low concentration of NGF to support neuronal survival and basal growth.[13]

  • Incubation: The cultures are maintained for several days to weeks to allow for axonal outgrowth from the ganglion.[19]

  • Immunostaining and Analysis: After the incubation period, the cultures are fixed and immunostained for neuronal markers (e.g., β-III tubulin or neurofilament) to visualize the neurites. The extent of neurite outgrowth is then quantified by measuring the area of the neurite halo or the length of the longest neurites.[20]

Conclusion

The landscape of FKBP ligands for neurotrophic applications is complex. While established ligands like FK506 and Rapamycin show neurotrophic effects, their immunosuppressive properties are a major drawback. Newer, non-immunosuppressive ligands, particularly those selective for FKBP51 like SAFit1, show considerable promise in promoting neurite outgrowth without the associated immunosuppression.

The position of this compound within this landscape remains ambiguous. The conflicting data regarding its fundamental interaction with FKBP isoforms raises significant questions about its mechanism of action. While some studies have suggested neurotrophic potential, others have failed to replicate these findings in key models of neurite outgrowth and neuroprotection. Further research is required to clarify the molecular targets of this compound and to validate its efficacy in robust, comparative studies against other FKBP ligands. For researchers in the field, a critical evaluation of the existing literature is paramount when considering this compound as a tool or therapeutic candidate.

References

A Comparative Analysis of GPI-1485 and GDNF for Dopamine Neuron Survival

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacies

The progressive loss of dopamine neurons in the substantia nigra is a hallmark of Parkinson's disease, making the development of neuroprotective therapies a critical area of research. This guide provides a detailed comparison of two investigational therapeutic agents, GPI-1485 and Glial Cell Line-Derived Neurotrophic Factor (GDNF), and their potential to promote the survival of dopamine neurons. This analysis is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and GDNF in promoting dopamine neuron survival from various preclinical models. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis synthesizes data from independent research.

In Vitro Studies
CompoundModel SystemTreatmentOutcome MeasureResult
GDNF Primary rat mesencephalic cultures10 ng/ml GDNFNumber of viable dopaminergic cells after 6-OHDA exposureSignificantly increased[1]
GDNF Human embryonic dopaminergic neuron cultures10 ng/ml GDNFDopamine neuron survivalNearly doubled survival; reduced apoptosis from 6% to 3%
GDNF Mouse E13.5 primary midbrain cultures10 ng/ml GDNFNumber of Tyrosine Hydroxylase (TH)-positive neurons1.8-fold increase[2]
GPI-1046 Primary rat mesencephalic cultures0.01 to 1 µMProtection against MPP+ and 6-OHDA toxicitySignificant protection of dopaminergic neurons[3]
FK506 Primary rat mesencephalic cultures0.01 to 1 µMProtection against MPP+ and 6-OHDA toxicitySignificant protection of dopaminergic neurons[3]

Note: Data for GPI-1046 and FK506, other FKBP-binding immunophilin ligands, are included as surrogates for this compound due to the limited availability of specific quantitative in vitro data for this compound.

In Vivo Studies
CompoundAnimal ModelTreatmentOutcome MeasureResult
GDNF 6-OHDA rat modelSingle intranigral injection 6 hours before 6-OHDASurvival of nigral dopamine neuronsComplete protection (<10% survival in controls)[4]
GDNF 6-OHDA rat modelIntrastriatal injection 3 days before 6-OHDAStriatal dopamine levels66% decrease in GDNF group vs. 93% decrease in vehicle group[5]
GPI-1046 MPTP mouse model20 mg/kg, s.c.Density of striatal TH-positive fibers4- to 5-fold increase compared to MPTP/vehicle controls[6]
FK506 α-synuclein rat modelNot specifiedSurvival of dopaminergic neuronsDose-dependent increase in survival[7][8]

Note: Data for GPI-1046 and FK506 are presented as they share a similar mechanism of action with this compound by binding to FKBPs.

Signaling Pathways

The mechanisms by which this compound and GDNF exert their neuroprotective effects are distinct, involving different cellular receptors and downstream signaling cascades.

GDNF Signaling Pathway

GDNF initiates its neurotrophic effects by binding to the GFRα1 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This activation triggers several downstream pathways crucial for neuronal survival and differentiation, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][9]

GDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 binds RET RET Receptor Tyrosine Kinase GFRa1->RET recruits and activates PI3K PI3K RET->PI3K MAPK MAPK Pathway RET->MAPK Akt Akt PI3K->Akt Survival Neuronal Survival and Growth Akt->Survival MAPK->Survival GPI1485_Signaling_Pathway cluster_intracellular Intracellular Space GPI1485 This compound FKBP FKBP GPI1485->FKBP binds to Downstream Downstream Effectors (e.g., modulation of protein folding, stress response pathways) FKBP->Downstream modulates Neuroprotection Neuroprotection and Neurite Outgrowth Downstream->Neuroprotection Experimental_Workflow cluster_animal_model Animal Model of Parkinson's Disease cluster_assessment Efficacy Assessment cluster_histology_detail Histological Analysis Toxin Neurotoxin Administration (6-OHDA or MPTP) Treatment Treatment Administration (this compound, GDNF, or Vehicle) Toxin->Treatment Behavior Behavioral Testing (e.g., Rotational Behavior) Treatment->Behavior Histology Post-mortem Histological Analysis Treatment->Histology Staining Tyrosine Hydroxylase (TH) Immunohistochemistry Histology->Staining Counting Stereological Counting of TH-positive Neurons Staining->Counting Analysis Quantification of Dopamine Neuron Survival Counting->Analysis

References

Unlocking Neuroprotection: A Comparative Analysis of GPI-1485 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of neuroprotective therapeutics, GPI-1485 has emerged as a compound of interest. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data from preclinical studies. We delve into the methodologies of key experiments and visualize the intricate signaling pathways to offer a comprehensive overview of its therapeutic potential.

This compound is a neuroimmunophilin ligand that binds to FK506-binding proteins (FKBPs) and has been investigated for its potential to treat neurodegenerative conditions such as Parkinson's disease and to promote nerve regeneration following injury. Preclinical studies have suggested that this compound and its analogs, like GPI-1046, can offer neuroprotection and promote the regrowth of damaged nerves. The proposed mechanism of action is distinct from the immunosuppressive effects of related compounds like tacrolimus (FK506), suggesting a favorable safety profile for chronic neurological disorders.

Comparative Performance in Preclinical Models

The efficacy of this compound and its analogs has been evaluated in various animal models of neurological damage, including stroke and Parkinson's disease. While promising results have been observed, the therapeutic potential is also met with some conflicting evidence, highlighting the critical importance of the chosen preclinical model.

Neuroprotection in a Model of Parkinson's Disease

In a key study, the analog GPI-1046 demonstrated a significant protective effect on dopaminergic neurons in a mouse model of Parkinson's disease induced by the neurotoxin MPTP. Treatment with GPI-1046 was associated with a dose-dependent recovery of striatal tyrosine hydroxylase (TH) innervation density, a marker for dopaminergic neurons.

Compound Animal Model Key Endpoint Observed Effect Citation
LBT-3627 Mouse model of Parkinson's DiseaseProtection of dopamine-producing nerve cellsUp to 80% protection
GPI-1046 MPTP-treated miceRecovery of striatal TH innervation densitySignificantly greater than MPTP/vehicle-treated cases
GPI-1046 MPTP-treated primatesDopamine transporter (DAT) density and clinical recoveryNo regenerative effects observed

It is crucial to note the species-specific differences in the efficacy of GPI-1046, as the neuroregenerative effects observed in mice were not replicated in a primate model of Parkinson's disease.

Nerve Regeneration Following Injury

In models of peripheral nerve injury, GPI-1046 has shown remarkable effects on promoting regeneration and remyelination.

Compound Animal Model Key Endpoint Observed Effect Citation
GPI-1046 Sciatic nerve crush in ratsMyelin levels7- to 8-fold higher levels than vehicle-treated animals

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key preclinical models are outlined below.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Model for Stroke)

This model simulates ischemic stroke by temporarily blocking blood flow to a part of the brain.

  • Animal Preparation: Adult male Wistar rats are anesthetized.

  • Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 90 minutes) before the filament is withdrawn to allow for reperfusion.

  • Treatment: GPI-1046 or a vehicle is administered at a defined time point relative to the ischemic event.

  • Outcome Assessment: Neurological deficits are scored, and the infarct volume in the brain is measured at a specific time point post-ischemia (e.g., 24 hours).

MPTP Model in Mice (Model for Parkinson's Disease)

This model uses the neurotoxin MPTP to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

  • Animal Preparation: C57BL/6 mice are typically used.

  • MPTP Administration: MPTP is administered via intraperitoneal injection over a series of days to induce a progressive lesion.

  • Treatment: GPI-1046 or a vehicle is administered concurrently with or after the MPTP injections.

  • Outcome Assessment: Behavioral tests (e.g., rotarod, open field) are conducted to assess motor function. Post-mortem analysis of the brain includes immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons and high-performance liquid chromatography (HPLC) to measure dopamine levels.

Visualizing the Pathways

To better understand the mechanisms underlying the therapeutic potential of this compound, the following diagrams illustrate the proposed signaling pathways and experimental workflows.

GPI1485_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPI1485 This compound FKBP FKBP GPI1485->FKBP Binds to Complex This compound-FKBP Complex GPI1485->Complex FKBP->Complex Unknown Downstream Effectors (Calcineurin Independent) Complex->Unknown Activates Neuroprotection Neuroprotection & Neuroregeneration Unknown->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuroprotective effects.

Preclinical_Workflow_Stroke start Induce MCAO in Rats treatment Administer this compound or Vehicle start->treatment neuro_assessment Assess Neurological Deficit Score treatment->neuro_assessment infarct_measurement Measure Infarct Volume treatment->infarct_measurement analysis Compare Treatment vs. Vehicle neuro_assessment->analysis infarct_measurement->analysis

Caption: Experimental workflow for validating this compound in a rat model of stroke.

Preclinical_Workflow_PD start Administer MPTP to Mice treatment Administer this compound or Vehicle start->treatment behavioral_tests Conduct Behavioral Tests (e.g., Rotarod) treatment->behavioral_tests histology Immunohistochemistry for TH treatment->histology hplc HPLC for Dopamine Levels treatment->hplc analysis Compare Treatment vs. Vehicle behavioral_tests->analysis histology->analysis hplc->analysis

Caption: Experimental workflow for validating this compound in a mouse model of Parkinson's disease.

A Comparative Guide to Immunophilin Ligands for Nerve Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for nerve injury is continually evolving, with immunophilin ligands emerging as a promising class of compounds that promote neuroregeneration and functional recovery. This guide provides an objective comparison of the performance of various immunophilin ligands, supported by experimental data, to aid researchers in their selection and application for nerve repair studies. We delve into the mechanisms of action, comparative efficacy, and detailed experimental protocols for evaluating these potent neurotrophic agents.

Immunophilin Ligands: An Overview

Immunophilins are a family of proteins that serve as intracellular receptors for immunosuppressive drugs such as Tacrolimus (FK506) and Cyclosporin A (CsA).[1][2] Beyond their well-known effects on the immune system, ligands that bind to these proteins, particularly the FK506-binding proteins (FKBPs), have demonstrated significant neurotrophic and neuroregenerative properties.[3][4][5] A key finding in the field is that the neuroregenerative effects of these ligands are separable from their immunosuppressive actions, leading to the development of non-immunosuppressive derivatives with therapeutic potential for neurological disorders.[1][3][5]

The neurotrophic activity of immunophilin ligands is often mediated through a calcineurin-independent pathway.[1] While the immunosuppressive effects of FK506 and CsA arise from the inhibition of calcineurin, a calcium-activated phosphatase, their ability to promote nerve regeneration appears to involve other mechanisms.[1][5] This has spurred the development of non-immunosuppressive ligands that bind to FKBPs but do not inhibit calcineurin, thus offering the potential for nerve repair without systemic immunosuppression.[1][3][5]

Comparative Efficacy of Immunophilin Ligands

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of different immunophilin ligands in promoting nerve repair.

Table 1: In Vivo Functional Recovery in Rodent Sciatic Nerve Injury Models

LigandAnimal ModelInjury TypeDosageTime to Functional RecoveryKey FindingsReference
FK506 (Tacrolimus) RatSciatic Nerve Crush5 mg/kg/day (s.c.)14 daysSignificantly faster recovery compared to control (20 days) and CsA (18 days).[6]
RatTibial Nerve CrushNot Specified11 daysAccelerated functional recovery.[7]
RatTibial Nerve TransectionNot Specified18 daysAccelerated functional recovery.[7]
Cyclosporin A (CsA) RatSciatic Nerve CrushNot Specified18 daysFaster recovery than control, but slower than FK506.[6]
V-10367 (Non-immunosuppressive) RatTibial Nerve CrushNot Specified13 daysSimilar recovery time to untreated controls in this model.[7]
FK1706 (Non-immunosuppressive) RatSpinal Cord Hemisection2 mg/kg/day (s.c.)Significant recovery at 4 days (beam walking)Demonstrated significant functional recovery in a CNS injury model.[8]

Table 2: Histomorphometric Analysis of Nerve Regeneration

LigandAnimal ModelInjury TypeTime PointKey Histological FindingsReference
FK506 (Tacrolimus) RatSciatic Nerve Crush18 daysIncreased number of regenerating nerve fibers.[9]
RatSciatic Nerve InjuryNot SpecifiedImproved morphology of the injured sciatic nerve.[10]
GPI-1046 (Non-immunosuppressive) RatSciatic Nerve LesionNot SpecifiedStimulated regeneration of axons and increased myelin levels.[11][12]
V-10367 (Non-immunosuppressive) RatSciatic Nerve CrushNot SpecifiedIncreased mean axonal areas by 52-59%.[13]

Signaling Pathways in Immunophilin-Mediated Nerve Repair

The neurotrophic effects of immunophilin ligands are mediated through complex signaling cascades. The binding of a ligand to an FKBP can trigger both calcineurin-dependent and -independent pathways.

G cluster_0 Immunophilin Ligand Binding cluster_1 Downstream Signaling cluster_2 Cellular Effects FK506 FK506 FKBP12 FKBP12 FK506->FKBP12 NonImmuno Non-immunosuppressive Ligand NonImmuno->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin FK506 complex CaN_Indep Calcineurin-Independent Pathway FKBP12->CaN_Indep Ligand complex Immunosuppression Immunosuppression Calcineurin->Immunosuppression Inhibition NerveRegen Nerve Regeneration CaN_Indep->NerveRegen Activation

Signaling pathways of immunophilin ligands.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of nerve regeneration. Below are outlines of key experimental protocols.

In Vivo Model: Rat Sciatic Nerve Crush Injury

This model is widely used to evaluate the efficacy of therapeutic agents on peripheral nerve regeneration.[6][10][14]

  • Animal Preparation: Adult rats (e.g., Sprague-Dawley or Buffalo) are anesthetized. The surgical site on the thigh is shaved and disinfected.

  • Surgical Procedure: A skin incision is made to expose the sciatic nerve. The nerve is then crushed at a specific location for a controlled duration (e.g., 30 seconds) using fine forceps. The muscle and skin are then sutured.

  • Treatment: Immunophilin ligands or vehicle control are administered systemically (e.g., subcutaneous injection) daily for the duration of the experiment.[14]

  • Functional Assessment: Functional recovery is monitored over time using methods such as walking track analysis to calculate the Sciatic Function Index (SFI) or the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[15][16]

  • Histological Analysis: At the end of the study period, the animals are euthanized, and the sciatic nerves are harvested. Nerve segments distal to the crush site are processed for histological analysis.[17][18] Staining techniques such as hematoxylin and eosin (H&E) and Luxol fast blue are used to assess nerve morphology, axon diameter, and myelination.[19]

In Vitro Model: Neurite Outgrowth Assay

This assay provides a controlled environment to assess the direct effects of immunophilin ligands on neuronal growth.[20][21]

  • Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell lines (e.g., SH-SY5Y) are cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).[21]

  • Treatment: The cultured cells are treated with varying concentrations of immunophilin ligands or control vehicle.

  • Incubation: Cells are incubated for a defined period (e.g., 48-96 hours) to allow for neurite extension.[20]

  • Immunostaining: The cells are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize the neurons and their processes.[21]

  • Quantification: Neurite length and number are quantified using microscopy and image analysis software. This can be done by measuring the length of the longest neurite per neuron or the total neurite outgrowth per cell.[20]

G cluster_0 In Vivo Workflow cluster_1 In Vitro Workflow A1 Nerve Injury (e.g., Sciatic Crush) A2 Treatment Administration (Ligand vs. Control) A1->A2 A3 Functional Assessment (e.g., Walking Track Analysis) A2->A3 A4 Histological Analysis (Nerve Morphology, Myelination) A3->A4 B1 Neuronal Cell Culture B2 Ligand Treatment B1->B2 B3 Immunostaining B2->B3 B4 Quantification of Neurite Outgrowth B3->B4

Experimental workflows for assessing nerve repair.

Conclusion

Immunophilin ligands, particularly FK506 and its non-immunosuppressive derivatives, represent a promising therapeutic avenue for enhancing nerve repair.[3][9] The ability to separate the neuroregenerative properties from the immunosuppressive effects is a significant advancement, potentially offering safer long-term treatment options for patients with nerve injuries.[1][5] The experimental data consistently demonstrates that these compounds can accelerate functional recovery and improve histological outcomes in various models of nerve damage.[4][6][10] Further research, utilizing the standardized protocols outlined in this guide, will be crucial in elucidating the full therapeutic potential of this versatile class of molecules and paving the way for their clinical translation.

References

A Comparative Analysis of GPI-1485 and Classical Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for therapeutic agents that can slow or halt the progression of neurodegenerative diseases has led to the investigation of various neurotrophic factors. These molecules play a crucial role in the growth, survival, and differentiation of neurons. This guide provides a comparative overview of GPI-1485, a synthetic neuroimmunophilin ligand, and two well-characterized endogenous neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). We will delve into their mechanisms of action, present available quantitative data from preclinical studies, detail relevant experimental protocols, and visualize their signaling pathways.

Overview of this compound and Neurotrophic Factors

This compound is a non-immunosuppressive ligand of the FK506-binding proteins (FKBPs).[1][2] It is a derivative of the immunosuppressant drug FK506 (tacrolimus) but has been chemically modified to reduce its immunosuppressive activity while retaining its neurotrophic properties.[1] this compound has been investigated in clinical trials for Parkinson's disease.[2]

Brain-Derived Neurotrophic Factor (BDNF) is a member of the neurotrophin family of growth factors. It is essential for the survival and function of various neuronal populations in the central and peripheral nervous systems. BDNF plays a critical role in synaptic plasticity, learning, and memory.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) belongs to the GDNF family of ligands. It is a potent survival factor for dopaminergic neurons, the cell type that degenerates in Parkinson's disease, as well as for motor neurons.

Quantitative Comparison of Neurotrophic Activity

Direct head-to-head comparative studies providing quantitative efficacy data (e.g., EC50 values) for this compound, BDNF, and GDNF in the same experimental model are limited in the publicly available literature. The following tables summarize data from various in vitro studies to provide an approximate comparison of their potency. It is important to note that these values are from different studies with varying experimental conditions and should be interpreted with caution.

Table 1: Comparison of Neuroprotective Effects against MPP+ Toxicity in SH-SY5Y Cells

CompoundEffective Concentration for NeuroprotectionEC50Source
This compound Data not availableData not available-
BDNF Significant protection at 10 ng/mLData not available[3]
GDNF Protective effects observed at 10, 20, and 50 ng/mLData not available[4]

Table 2: Comparison of Effects on Neurite Outgrowth

CompoundCell TypeEffective Concentration for Neurite OutgrowthEC50Source
This compound (related compound GPI-1046) Chicken Sensory GangliaSignificant enhancement at 1 pM58 pM[5]
BDNF SH-SY5Y CellsUsed at 50 ng/mL for differentiation and neurite outgrowthData not available[6]
GDNF SH-SY5Y CellsUsed at various concentrations to study effects on cell signaling and lipid raftsData not available[7]
FK1706 (related FKBP ligand) SH-SY5Y CellsPotentiation of NGF-induced neurite outgrowth at 0.1 to 10 nMData not available[8]

Signaling Pathways

The signaling pathways initiated by this compound, BDNF, and GDNF are distinct, reflecting their different receptor targets.

This compound Signaling Pathway

This compound exerts its neurotrophic effects by binding to intracellular FK506-Binding Proteins (FKBPs), such as FKBP12 and FKBP52.[1] Unlike its parent compound FK506, the neurotrophic actions of non-immunosuppressive FKBP ligands are generally considered to be independent of calcineurin inhibition.[9][10][11] The binding of this compound to FKBPs is thought to modulate downstream signaling cascades that promote neuronal survival and growth. While the precise downstream effectors are not fully elucidated, evidence suggests the involvement of the Ras/Raf/MAPK pathway.[8]

GPI1485_Signaling cluster_cytoplasm GPI1485 This compound FKBP FKBP (e.g., FKBP52) GPI1485->FKBP Binds Complex This compound-FKBP Complex FKBP->Complex Ras Ras Complex->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Neuronal_Survival Neuronal Survival & Growth Transcription_Factors->Neuronal_Survival

Putative signaling pathway for this compound.
BDNF Signaling Pathway

BDNF binds to the Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase. This binding induces receptor dimerization and autophosphorylation, leading to the activation of several intracellular signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways collectively promote neuronal survival, growth, and synaptic plasticity.

BDNF_Signaling cluster_membrane cluster_cytoplasm TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCG PLCγ TrkB->PLCG BDNF BDNF BDNF->TrkB Binds Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuronal_Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG IP3_DAG->Neuronal_Survival

BDNF signaling through the TrkB receptor.
GDNF Signaling Pathway

GDNF initiates its signaling by binding to the GDNF family receptor alpha-1 (GFRα1). This complex then recruits and activates the RET receptor tyrosine kinase. Activation of RET triggers downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for the survival and maintenance of dopaminergic and other types of neurons.

GDNF_Signaling cluster_membrane cluster_cytoplasm GFRa1 GFRα1 RET RET Receptor GFRa1->RET Recruits & Activates PI3K PI3K RET->PI3K Ras Ras RET->Ras GDNF GDNF GDNF->GFRa1 Binds Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Maintenance Akt->Neuronal_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Neuronal_Survival

GDNF signaling via GFRα1 and RET.

Experimental Protocols

The following are representative protocols for assessing the neuroprotective and neurotrophic effects of compounds like this compound and neurotrophic factors in vitro and in vivo.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This assay evaluates the ability of a test compound to protect neuronal cells from a neurotoxin.

Objective: To determine the neuroprotective effect of a test compound against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in human neuroblastoma SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • MPP+ iodide salt

  • Test compounds (this compound, BDNF, GDNF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, BDNF, GDNF) for 2 hours.

    • Induce neurotoxicity by adding MPP+ to the wells at a final concentration of 1 mM.

    • Include control wells with untreated cells and cells treated with MPP+ alone.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine the EC50 for neuroprotection.

InVitro_Workflow cluster_setup cluster_treatment cluster_analysis Culture Culture SH-SY5Y cells Plate Plate cells in 96-well plates Culture->Plate Pretreat Pre-treat with Test Compound Plate->Pretreat Add_MPP Add MPP+ to induce toxicity Pretreat->Add_MPP Incubate Incubate for 24h Add_MPP->Incubate MTT Perform MTT assay for viability Incubate->MTT Analyze Analyze data and determine EC50 MTT->Analyze

Workflow for in vitro neuroprotection assay.
In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This animal model is widely used to study Parkinson's disease and to evaluate the efficacy of potential neuroprotective or neurorestorative therapies.

Objective: To assess the ability of a test compound to protect dopaminergic neurons from 6-OHDA-induced degeneration in rats.

Materials:

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid-saline solution

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Test compound (e.g., this compound)

  • Apomorphine or amphetamine for behavioral testing

  • Tissue processing reagents for immunohistochemistry

Procedure:

  • Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

  • Stereotaxic Surgery:

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of ascorbic acid-saline) unilaterally into the medial forebrain bundle.

    • The test compound can be administered prior to, during, or after the 6-OHDA lesion, depending on the study design (e.g., systemic injection or co-infusion).

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and supportive feeding if necessary.

  • Behavioral Assessment:

    • Two to four weeks after surgery, assess motor asymmetry by measuring rotational behavior induced by apomorphine or amphetamine. A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.

  • Data Analysis: Compare the behavioral and histological outcomes between the treated and control groups to determine the neuroprotective efficacy of the test compound.

InVivo_Workflow cluster_surgery cluster_assessment cluster_analysis Anesthetize Anesthetize rat Stereotaxic Stereotaxic injection of 6-OHDA Anesthetize->Stereotaxic Treatment Administer Test Compound Stereotaxic->Treatment Behavior Behavioral testing (rotational) Treatment->Behavior Histology Histological analysis (TH staining) Behavior->Histology Analyze Compare outcomes between groups Histology->Analyze

Workflow for 6-OHDA rat model of Parkinson's.

Conclusion

This compound, BDNF, and GDNF represent different classes of neurotrophic agents with distinct mechanisms of action. While endogenous neurotrophic factors like BDNF and GDNF are potent regulators of neuronal survival and function, their therapeutic use is often hampered by challenges in delivery to the central nervous system. Small molecule mimetics and ligands like this compound offer the potential for better bioavailability and blood-brain barrier penetration.

The available preclinical data, although not directly comparative, suggests that FKBP ligands can exhibit neurotrophic effects at low concentrations. However, further head-to-head studies are required to definitively compare the potency and efficacy of this compound with classical neurotrophic factors like BDNF and GDNF. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel neurotrophic compounds.

References

Safety Operating Guide

Prudent Disposal of GPI-1485 in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic field of drug development, the safe and compliant disposal of investigational compounds like GPI-1485 is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics, which informs its safe handling and disposal.

PropertyValue
Molecular Formula C12H19NO4[1]
Molecular Weight 241.29 g/mol [1]
Appearance Solid (Assumed)
Solubility No data available

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

3. Container Labeling: All waste containers must be accurately labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (if known). In the absence of specific data, treat as a potentially harmful chemical.

  • The accumulation start date.

4. Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

GPI1485_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (e.g., contaminated gloves) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste sharps_waste Sharps Waste (e.g., needles) segregate->sharps_waste label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid label_sharps Use Labeled Sharps Container sharps_waste->label_sharps store Store in Designated Waste Area label_solid->store label_liquid->store label_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: this compound Disposal Workflow Diagram

This procedural guidance is intended to supplement, not replace, institutional and regulatory policies. Always consult your organization's specific safety protocols and your EHS department for any questions or concerns regarding chemical waste disposal.

References

Personal protective equipment for handling GPI-1485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of GPI-1485, a neuroimmunophilin ligand. Adherence to these guidelines is essential to ensure personal safety and proper disposal of this potent compound.

This compound is a hazardous substance and should be handled with care. It is classified as a suspected carcinogen and reproductive toxicant, and may cause organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Required PPE Specifications and Use
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated. Use a full-face respirator for higher exposure levels.
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Body Protection Laboratory coat, long-sleeved shirt, and long pantsWear appropriate protective clothing to prevent skin exposure. Consider a chemical-resistant apron for larger quantities.
Foot Protection Closed-toe shoesEnsure complete foot coverage.

Operational and Disposal Plans

Handling:

  • Work in a designated area, preferably in a chemical fume hood.[1]

  • Avoid the generation of dust and aerosols.[2]

  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Some suppliers recommend storing in a freezer.[1]

Spill Management:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as outlined above.

  • For dry spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[3]

Experimental Protocol: In Vitro Neurite Outgrowth Assay

This is a generalized protocol for assessing the neurotrophic effects of a compound like this compound on a neuronal cell line (e.g., PC-12 or SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., PC-12)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal bovine serum (FBS)

  • Horse serum (HS)

  • Penicillin-Streptomycin

  • Nerve Growth Factor (NGF) as a positive control

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (NGF) in the cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or NGF. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) to allow for neurite outgrowth.

  • Imaging: Capture images of the cells in each well using a microscope.

  • Analysis: Quantify neurite outgrowth using image analysis software. Parameters to measure may include the percentage of cells with neurites, the average neurite length, and the number of neurites per cell.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Neuronal Cells compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation imaging 5. Capture Cell Images incubation->imaging analysis 6. Quantify Neurite Outgrowth imaging->analysis

Caption: A generalized workflow for an in vitro neurite outgrowth experiment.

Logical Relationships in PPE Selection

The selection of appropriate PPE is directly related to the potential routes of exposure and the physical form of the compound being handled.

ppe_selection_logic cluster_hazard Hazard Assessment cluster_exposure Potential Exposure Routes cluster_ppe Required PPE hazard This compound Handling inhalation Inhalation (Dust/Aerosol) hazard->inhalation skin_contact Skin Contact hazard->skin_contact eye_contact Eye Contact hazard->eye_contact respirator Respirator inhalation->respirator gloves_coat Gloves & Lab Coat skin_contact->gloves_coat goggles Goggles/Face Shield eye_contact->goggles

Caption: Decision logic for selecting appropriate PPE based on exposure routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPI-1485
Reactant of Route 2
GPI-1485

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。